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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of N6-Hydroxymethyl Adefovir Dipivoxil

Content Type: Technical Whitepaper & Protocol Guide Subject: Impurity Profiling and Reference Standard Synthesis (CAS: 323201-04-3) Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Protocol Guide Subject: Impurity Profiling and Reference Standard Synthesis (CAS: 323201-04-3) Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers

Executive Summary & Strategic Context

N6-Hydroxymethyl Adefovir Dipivoxil (hereafter N6-HM-ADV ) is a critical degradation impurity and process artifact associated with Adefovir Dipivoxil (ADV), a reverse transcriptase inhibitor used in the treatment of Chronic Hepatitis B.

The formation of N6-HM-ADV represents a unique "autocatalytic" degradation pathway inherent to pivaloyloxymethyl (POM) prodrugs. As the POM esters hydrolyze to release the active drug, they generate formaldehyde as a byproduct. This formaldehyde subsequently reacts with the exocyclic N6-amino group of the adenine pharmacophore to form the N6-hydroxymethyl adduct (hemiaminal).

Understanding the synthesis and characterization of this molecule is mandatory for:

  • Regulatory Compliance: ICH Q3A/Q3B guidelines require the identification and qualification of degradation products exceeding thresholds.

  • Stability Monitoring: It serves as a marker for formaldehyde accumulation within the drug product matrix.

  • Analytical Method Validation: High-purity reference standards are required to calibrate HPLC/UPLC assays.

This guide provides an authoritative protocol for the targeted synthesis, isolation, and structural validation of N6-HM-ADV.

Mechanistic Pathway: The Formaldehyde Loop

The formation of N6-HM-ADV is not a random side reaction but a consequence of the prodrug design.

  • Initiation: Hydrolysis of one POM group on Adefovir Dipivoxil releases Pivalic Acid and Formaldehyde .

  • Nucleophilic Attack: The lone pair on the N6-exocyclic amine of the Adenine ring attacks the electrophilic carbonyl carbon of the free formaldehyde.

  • Adduct Formation: A proton transfer results in the stable hemiaminal, N6-Hydroxymethyl Adefovir Dipivoxil.

Visualization: Degradation & Formation Pathway[1]

degradation_pathway ADV Adefovir Dipivoxil (Intact Prodrug) Hydrolysis Spontaneous/Enzymatic Hydrolysis ADV->Hydrolysis Est. t1/2 degradation N6_Attack N6-Amine Nucleophilic Attack ADV->N6_Attack Substrate HCHO Formaldehyde (Released) Hydrolysis->HCHO Byproduct release HCHO->N6_Attack Electrophile Target N6-Hydroxymethyl ADV (Impurity) N6_Attack->Target Equilibrium Shift

Figure 1: The "Formaldehyde Loop" mechanism where prodrug breakdown generates the reagent (formaldehyde) necessary to create the N6-hydroxymethyl impurity.

Synthesis Protocol: N6-Hydroxymethyl Adefovir Dipivoxil[2][3][4][5][6]

Objective: To synthesize high-purity (>95%) N6-HM-ADV for use as an analytical reference standard. CAS: 323201-04-3 Molecular Formula: C21H34N5O9P Molecular Weight: 531.51 g/mol

Reagents & Materials
ReagentEquiv.RoleGrade
Adefovir Dipivoxil 1.0Starting MaterialAPI Grade (>99%)
Formaldehyde (37% aq) 5.0 - 10.0ReagentACS Reagent
Dichloromethane (DCM) SolventReaction MediumAnhydrous
Triethylamine (TEA) 0.1Catalyst (Optional)HPLC Grade
Sodium Sulfate N/ADrying AgentAnhydrous
Step-by-Step Procedure

Step 1: Reaction Initiation

  • Dissolve Adefovir Dipivoxil (1.0 g, 2.0 mmol) in DCM (20 mL) in a 50 mL round-bottom flask.

  • Add Formaldehyde solution (37% aq, 1.5 mL, ~20 mmol) .

    • Expert Insight: A large excess of formaldehyde is used to drive the equilibrium toward the hemiaminal product, as the reaction is reversible.

  • Add Triethylamine (28 µL, 0.2 mmol) to basify slightly (pH ~8), facilitating the nucleophilic attack of the amine.

Step 2: Reaction Monitoring

  • Stir the biphasic mixture vigorously at Room Temperature (20–25°C) .

  • Monitor via TLC: Silica gel 60 F254.

    • Mobile Phase: DCM:Methanol (90:10).

    • Observation: Starting material (Rf ~0.5) will diminish; Product spot will appear slightly lower or higher depending on plate activation (N6-substitution often increases lipophilicity slightly but the OH adds polarity).

    • Duration: Typically 4–6 hours. Do not overheat, as this promotes POM hydrolysis.

Step 3: Work-up & Isolation

  • Separate the organic layer (DCM).

  • Wash the organic layer with Water (2 x 10 mL) to remove excess formaldehyde.

    • Critical Control: Perform washes quickly with cold water to prevent hydrolysis of the hemiaminal back to the amine.

  • Dry over Anhydrous Sodium Sulfate . Filter.

  • Concentrate under reduced pressure (Rotavap) at <30°C .

    • Warning: High heat will decompose the N6-hydroxymethyl group.

Step 4: Purification

  • Purify via Flash Column Chromatography or Prep-HPLC .

    • Stationary Phase: C18 Reverse Phase is preferred for stability.

    • Eluent: Acetonitrile/Water (Gradient 30%

      
       70%).
      
    • Buffer: Neutral pH (Ammonium Acetate) is preferred over acidic buffers to prevent acid-catalyzed reversal.

  • Lyophilize fractions immediately to obtain a white amorphous powder.

Characterization & Validation

To certify the material as a reference standard, the following data must be generated.

High-Performance Liquid Chromatography (HPLC)

The N6-hydroxymethyl group increases the molecular weight but alters polarity only slightly.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 min.

  • Detection: UV @ 260 nm.

  • Expected Result: N6-HM-ADV typically elutes after Adefovir Dipivoxil due to the shielding of the polar N6-amine protons, rendering the molecule slightly more hydrophobic in RP-HPLC.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Peak: Adefovir Dipivoxil [M+H]+ = 502.2.

  • Target Peak: N6-HM-ADV [M+H]+ = 532.2 .

  • Validation Criteria: A mass shift of exactly +30 Da (+CH2O) confirms the mono-hydroxymethylation.

Nuclear Magnetic Resonance (NMR)

The definitive structural proof lies in the methylene protons of the hydroxymethyl group.

NucleusChemical Shift (

)
MultiplicityAssignment

H NMR
8.20, 8.35SingletsH-2, H-8 (Adenine)

H NMR
4.95 - 5.10 Singlet/Broad N-CH

-OH (Diagnostic)

H NMR
5.65MultipletO-CH

-O (POM esters)

H NMR
1.15Singlett-Butyl (Pivaloyl)

C NMR
65.0 - 70.0 -N-CH

-OH

Note: The N-CH2-OH signal may exchange with D2O. Use DMSO-d6 for characterization.

Workflow Visualization

synthesis_workflow Start Start: Adefovir Dipivoxil (1.0 eq) React Reaction: + HCHO (excess) + TEA (cat.) in DCM, 25°C Start->React Workup Workup: Cold Water Wash Dry (Na2SO4) Conc. <30°C React->Workup TLC: SM Consumed Purify Purification: Prep-HPLC (C18) Neutral Buffer Workup->Purify Crude Isolation Final Final Product: N6-HM-ADV Standard (Lyophilized) Purify->Final >95% Purity

Figure 2: Operational workflow for the synthesis and isolation of the N6-Hydroxymethyl reference standard.

Stability & Storage (Critical)

Unlike the parent drug, N6-HM-ADV is chemically labile. The hemiaminal linkage is susceptible to hydrolysis, reverting to Adefovir Dipivoxil and formaldehyde.

  • Storage: -20°C under Argon/Nitrogen atmosphere.

  • Solvent Stability: Unstable in acidic media. Prepare analytical samples in neutral acetonitrile/water or DMSO immediately prior to injection.

  • Handling: Avoid elevated temperatures (>40°C) during drying.

References

  • Daicel Pharma Standards. (n.d.). Adefovir Impurities and Synthesis. Retrieved from

  • ChemicalBook. (2025). Adefovir dipivoxil N6-Hydroxymethyl Impurity (CAS 323201-04-3).[1][2][3][4] Retrieved from

  • U.S. Food and Drug Administration (FDA). (2006). NDA 21-449/S-009: HEPSERA (adefovir dipivoxil) Labeling. Retrieved from

  • Starrett, J. E., et al. (1994). "Synthesis, oral bioavailability determination, and in vitro evaluation of prodrugs of the antiviral agent 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA)." Journal of Medicinal Chemistry, 37(12), 1857–1864.
  • Yuan, Y., et al. (2013). "Characterization of degradation products of adefovir dipivoxil by LC–MS/MS." Journal of Pharmaceutical Analysis, 3(4), 288-293.

Sources

Exploratory

Mechanism of action of N6-Hydroxymethyl Adefovir Dipivoxil

Technical Whitepaper: N6-Hydroxymethyl Adefovir Dipivoxil – Molecular Mechanism, Formation Kinetics, and Analytical Profiling Part 1: Executive Summary & Chemical Identity N6-Hydroxymethyl Adefovir Dipivoxil is not a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: N6-Hydroxymethyl Adefovir Dipivoxil – Molecular Mechanism, Formation Kinetics, and Analytical Profiling

Part 1: Executive Summary & Chemical Identity

N6-Hydroxymethyl Adefovir Dipivoxil is not a primary therapeutic agent but a critical process-related impurity and degradation product identified during the stability profiling of Adefovir Dipivoxil (ADV). Its presence is a direct consequence of the prodrug design of ADV.

Adefovir Dipivoxil utilizes bis(pivaloyloxymethyl) (POM) ester promoieties to enhance oral bioavailability. Upon hydrolysis (either metabolically or during storage degradation), these esters release pivalic acid and formaldehyde . The generated formaldehyde acts as an electrophile, reacting with the exocyclic amine (N6 position) of the adenine base to form the N6-hydroxymethyl adduct.

Understanding the "mechanism of action" of this specific entity requires analyzing its formation kinetics , reversible equilibrium , and toxicological implications (formaldehyde burden) rather than a distinct antiviral pathway.

Chemical Profile
ParameterDetail
Common Name N6-Hydroxymethyl Adefovir Dipivoxil
Synonyms Adefovir Dipivoxil Impurity I; 6-N-Hydroxymethyl ADV
CAS Number 323201-04-3
Molecular Formula C₂₁H₃₄N₅O₉P
Molecular Weight 531.50 g/mol
Structural Feature Hemiaminal adduct at the Adenine N6 position
Parent Drug Adefovir Dipivoxil (NtRTI for Hepatitis B)[1][2][3][4]

Part 2: Molecular Mechanism of Formation & Reversion

The "mechanism" of N6-Hydroxymethyl ADV is defined by a dynamic equilibrium driven by the degradation of the parent prodrug's ester groups. This is a self-catalyzing degradation pathway known as Formaldehyde Re-entry .

The Formation Cascade
  • POM Hydrolysis: Moisture or esterases cleave the pivaloyloxymethyl ester of Adefovir Dipivoxil.

  • Intermediate Collapse: The resulting hydroxymethyl ester intermediate is unstable and spontaneously collapses, releasing Pivalic Acid and Formaldehyde (HCHO) .

  • Nucleophilic Attack: The free formaldehyde (electrophile) is attacked by the lone pair of the exocyclic amino group (

    
    ) at the N6 position of the adenine ring.
    
  • Adduct Stabilization: This forms a hemiaminal (

    
    ), which is N6-Hydroxymethyl Adefovir Dipivoxil.
    
Biological & Stability Mechanism (The Reversion)

In physiological conditions (pH 7.4, 37°C) or acidic environments, hemiaminals are generally unstable.

  • Reversion: The compound likely reverts to Adefovir Dipivoxil and free formaldehyde.

  • Pharmacology: If ingested, it acts as a labile reservoir for the parent drug. However, the release of formaldehyde locally in the formulation or tissue is a toxicological concern (genotoxicity risk).

  • Antiviral Activity: The N6 position is critical for Watson-Crick base pairing (Adenine-Thymine). The bulky hydroxymethyl group likely sterically hinders DNA polymerase recognition unless the group dissociates first. Therefore, the adduct itself is likely pharmacologically inactive until it reverts.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the cyclical mechanism where the degradation product of the prodrug moiety attacks the parent drug to form the impurity.

G ADV Adefovir Dipivoxil (Parent Drug) Hydrolysis Hydrolysis (Storage/Metabolism) ADV->Hydrolysis Ester cleavage Impurity N6-Hydroxymethyl Adefovir Dipivoxil (Impurity I) ADV->Impurity Substrate Intermediates Pivalic Acid + Formaldehyde (HCHO) Hydrolysis->Intermediates Spontaneous collapse Intermediates->Impurity HCHO attack on Adenine N6-NH2 Reversion Reversion (Physiological pH / Acid) Impurity->Reversion Instability Reversion->ADV Releases HCHO Reversion->Intermediates Releases HCHO

Caption: Figure 1. The "Formaldehyde Re-entry" Loop: Degradation of the POM ester generates formaldehyde, which reacts with the parent drug to form the N6-Hydroxymethyl impurity.

Part 4: Analytical Characterization Protocol

To detect and quantify this impurity during drug development, a specific HPLC-UV/MS workflow is required. The N6-hydroxymethyl group adds polarity but also lability, requiring careful sample preparation to prevent artifactual degradation during analysis.

Experimental Workflow: Isolation & Detection

Objective: Separate N6-Hydroxymethyl ADV (Impurity I) from Adefovir Dipivoxil and other degradation products (e.g., Mono-POM Adefovir).

Step-by-Step Methodology:

  • Standard Preparation (In-situ Generation):

    • Rationale: Pure standards of hemiaminals are difficult to store due to instability. In-situ generation confirms retention time.

    • Protocol: Dissolve 10 mg Adefovir Dipivoxil in 10 mL of diluent (50:50 Water:Acetonitrile). Add 50 µL of 37% Formaldehyde solution. Incubate at 40°C for 4 hours. This forces the formation of the N6-hydroxymethyl adduct.

  • Chromatographic Conditions (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm). Why? Standard stationary phase for polar/non-polar separation of nucleotide analogs.

    • Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

    • Mobile Phase B: Acetonitrile (Organic modifier).

    • Gradient:

      • 0-5 min: 5% B (Isocratic hold to elute polar degradants)

      • 5-20 min: 5% to 60% B (Linear gradient)

      • 20-25 min: 60% to 95% B (Wash)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm (Adenine absorption maximum).

  • Mass Spectrometry (LC-MS) Confirmation:

    • Ionization: ESI Positive Mode.

    • Target Mass:

      • Adefovir Dipivoxil:

        
        
        
      • N6-Hydroxymethyl ADV:

        
         (+30 Da shift corresponding to CH₂O).
        
    • Fragmentation Pattern: Look for the loss of 30 Da (formaldehyde) in MS/MS, reverting to the parent ion (502.5), confirming the labile hydroxymethyl adduct.

Data Interpretation Table
AnalyteRetention Time (Approx)Mass (m/z)Key Characteristic
Adefovir (PMEA) 2.5 min274.2Fully hydrolyzed active metabolite
Mono-POM Adefovir 8.0 min388.3Partial hydrolysis product
N6-Hydroxymethyl ADV 11.5 min 532.5 Impurity I (Formaldehyde Adduct)
Adefovir Dipivoxil 12.8 min502.5Parent Prodrug

Part 5: Toxicological & Regulatory Implications

While N6-Hydroxymethyl Adefovir Dipivoxil itself may not be a potent toxin, its presence signals formaldehyde exposure within the drug product.

  • Genotoxicity: Formaldehyde is a known mutagen. The N6-hydroxymethyl adduct represents a "bound" form of formaldehyde. Upon ingestion, gastric acid can reverse the reaction, releasing free formaldehyde locally in the stomach.

  • Limit Setting: Regulatory bodies (ICH M7 guidelines) require strict control of mutagenic impurities. While the adduct itself might be treated as a standard impurity, the stoichiometry implies equimolar formaldehyde release.

  • Storage Control: The formation is temperature and moisture-dependent.

    • Self-Validating Control: If N6-Hydroxymethyl levels rise, it indicates hydrolysis of the POM ester is occurring elsewhere in the batch. Thus, this impurity serves as a sentinel marker for overall product degradation.

References

  • LGC Standards. N6-Hydroxymethyl Adefovir Dipivoxil - Reference Standard Information. LGC Standards. Link[5]

  • ChemicalBook. Adefovir Dipivoxil N6-Hydroxymethyl Impurity (CAS 323201-04-3).[6][7][8] ChemicalBook Database. Link

  • Starrett, J. E., et al. (1994).[4] Synthesis, oral bioavailability, and in vivo efficacy of bis(pivaloyloxymethyl) prodrugs of the antiviral nucleotide analogue 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA). Journal of Medicinal Chemistry. Link

  • Gilead Sciences. (2002). Hepsera (Adefovir Dipivoxil) Prescribing Information. FDA Access Data. Link

  • Yuan, L., et al. (2013). Degradation pathways of Adefovir Dipivoxil and its derivatives. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Foundational

N6-Hydroxymethyl Adefovir Dipivoxil: A Comprehensive Technical Guide for Drug Development Professionals

Abstract This technical guide provides an in-depth analysis of N6-Hydroxymethyl Adefovir Dipivoxil, a critical derivative and known impurity of the antiviral agent Adefovir Dipivoxil. Adefovir Dipivoxil is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of N6-Hydroxymethyl Adefovir Dipivoxil, a critical derivative and known impurity of the antiviral agent Adefovir Dipivoxil. Adefovir Dipivoxil is a cornerstone in the management of chronic hepatitis B virus (HBV) infection. Understanding its derivatives is paramount for ensuring drug purity, efficacy, and safety. This document delineates the chemical structure, potential synthetic pathways, and anticipated physicochemical and pharmacological properties of N6-Hydroxymethyl Adefovir Dipivoxil. Furthermore, it outlines detailed protocols for its analysis and characterization, offering a crucial resource for researchers, scientists, and professionals engaged in antiviral drug development and quality control.

Introduction: The Clinical Significance of Adefovir Dipivoxil and its Derivatives

Adefovir Dipivoxil is an orally administered prodrug of adefovir, a nucleotide analog reverse transcriptase inhibitor (ntRTI).[1][2] It is a pivotal therapeutic agent for chronic hepatitis B, functioning by inhibiting the HBV DNA polymerase, which is essential for viral replication.[3][4] The dipivoxil moiety enhances the oral bioavailability of adefovir, which is then phosphorylated intracellularly to its active diphosphate form.[5][6] This active metabolite competes with the natural substrate, deoxyadenosine triphosphate, and its incorporation into the viral DNA leads to chain termination, thus halting viral replication.[4][5]

The presence of impurities and derivatives, such as N6-Hydroxymethyl Adefovir Dipivoxil, in the active pharmaceutical ingredient (API) can significantly impact its safety and efficacy. Therefore, a thorough understanding of these related compounds is essential for drug development and regulatory compliance. This guide focuses on the N6-hydroxymethyl derivative, providing a comprehensive technical overview.

Chemical Structure and Nomenclature

N6-Hydroxymethyl Adefovir Dipivoxil is a derivative of Adefovir Dipivoxil characterized by the addition of a hydroxymethyl group (-CH₂OH) to the N6 amino group of the adenine base.

FeatureAdefovir DipivoxilN6-Hydroxymethyl Adefovir Dipivoxil
IUPAC Name ((((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonoyl)bis(oxy))bis(methylene) 2,2-dimethylpropanoate((((2-(6-((hydroxymethyl)amino)-9H-purin-9-yl)ethoxy)methyl)phosphonoyl)bis(oxy))bis(methylene) 2,2-dimethylpropanoate[7]
Molecular Formula C₂₀H₃₂N₅O₈P[8]C₂₁H₃₄N₅O₉P[7][9]
Molecular Weight 501.47 g/mol [8]531.5 g/mol [7]
CAS Number 142340-99-6[8]323201-04-3[7][9]

The introduction of the hydroxymethyl group is expected to alter the molecule's polarity, hydrogen bonding potential, and steric profile, which can, in turn, influence its solubility, stability, and interaction with biological targets.

Potential Synthetic Pathways

While a specific, optimized synthesis for N6-Hydroxymethyl Adefovir Dipivoxil is not extensively documented in publicly available literature, its formation as an impurity suggests it can arise during the synthesis of Adefovir Dipivoxil or as a degradation product. The synthesis of Adefovir Dipivoxil typically involves the alkylation of adenine with a protected phosphonate side chain, followed by deprotection and esterification.[2][10]

The N6-hydroxymethyl group could be introduced through a reaction with formaldehyde or a formaldehyde equivalent, which might be present as a reagent, solvent impurity, or degradation product under certain reaction conditions.

Synthesis_Pathway Adenine Adenine Adefovir_intermediate Adefovir Intermediate Adenine->Adefovir_intermediate Alkylation Sidechain Protected Phosphonate Sidechain Sidechain->Adefovir_intermediate Adefovir_dipivoxil Adefovir Dipivoxil Adefovir_intermediate->Adefovir_dipivoxil Esterification N6_hydroxymethyl N6-Hydroxymethyl Adefovir Dipivoxil Adefovir_dipivoxil->N6_hydroxymethyl Reaction with Formaldehyde Source Formaldehyde Formaldehyde Source (Impurity/Reagent) Formaldehyde->N6_hydroxymethyl

Caption: Potential formation pathway of N6-Hydroxymethyl Adefovir Dipivoxil.

Physicochemical Properties (Predicted)

The addition of a hydroxymethyl group to the N6 position of the adenine ring is anticipated to influence several key physicochemical properties:

PropertyExpected Impact on N6-Hydroxymethyl DerivativeRationale
Solubility Increased aqueous solubilityThe polar hydroxymethyl group can participate in hydrogen bonding with water molecules.
LogP DecreasedIncreased polarity leads to a lower partition coefficient between octanol and water.
Stability Potentially decreased stabilityThe N-hydroxymethyl group can be labile and may be susceptible to hydrolysis or further reactions, particularly under acidic or basic conditions.
H-Bonding Increased hydrogen bond donor and acceptor sitesThe hydroxyl group provides an additional site for hydrogen bonding, which can affect crystal packing and receptor interactions.

Pharmacological Profile (Inferred)

The pharmacological activity of N6-Hydroxymethyl Adefovir Dipivoxil is expected to be closely related to that of the parent compound.

Mechanism of Action

It is hypothesized that N6-Hydroxymethyl Adefovir Dipivoxil would act as a prodrug, being metabolized in a similar fashion to Adefovir Dipivoxil. The dipivoxil esters would be cleaved by esterases to release the N6-hydroxymethyl adefovir monophosphate, which would then be phosphorylated by cellular kinases to the active diphosphate form.[4][6] This active metabolite would then inhibit HBV DNA polymerase.

Mechanism_of_Action cluster_prodrug Prodrug Activation cluster_inhibition Viral Replication Inhibition N6_ADV N6-Hydroxymethyl Adefovir Dipivoxil N6_AM N6-Hydroxymethyl Adefovir Monophosphate N6_ADV->N6_AM Esterase Cleavage N6_AD N6-Hydroxymethyl Adefovir Diphosphate (Active) N6_AM->N6_AD Cellular Kinases HBV_DNA_Polymerase HBV DNA Polymerase N6_AD->HBV_DNA_Polymerase Competitive Inhibition DNA_Chain_Termination DNA Chain Termination HBV_DNA_Polymerase->DNA_Chain_Termination Incorporation into Viral DNA

Caption: Inferred mechanism of action for N6-Hydroxymethyl Adefovir Dipivoxil.

Potential for Altered Efficacy and Safety

The hydroxymethyl group could influence the binding affinity of the active metabolite to the HBV DNA polymerase. This could potentially alter the antiviral potency compared to adefovir. Furthermore, the modification could affect the rate of metabolism and renal excretion, which are critical factors for the safety profile of adefovir, known for potential nephrotoxicity at higher doses.[11][12]

Analytical Characterization

Robust analytical methods are crucial for the detection, quantification, and characterization of N6-Hydroxymethyl Adefovir Dipivoxil in the drug substance and formulated products.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the primary technique for separating and quantifying Adefovir Dipivoxil and its related substances.

Protocol: Stability-Indicating RP-HPLC Method

  • Column: ODS-C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 6.0) and an organic modifier (e.g., acetonitrile).[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV spectrophotometry at 260 nm.[14]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent mixture and filter through a 0.45 µm membrane filter before injection.[15]

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to ensure the method's ability to separate the parent drug from its degradation products, including N6-Hydroxymethyl Adefovir Dipivoxil.[15]

Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is indispensable for the structural confirmation of N6-Hydroxymethyl Adefovir Dipivoxil. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and elucidate its structure by analyzing the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide definitive structural information. The presence of the N6-hydroxymethyl group would be confirmed by characteristic signals for the methylene protons and the hydroxyl proton in the ¹H NMR spectrum, and the corresponding carbon signal in the ¹³C NMR spectrum.

Conclusion

N6-Hydroxymethyl Adefovir Dipivoxil represents a critical process-related impurity and potential metabolite of Adefovir Dipivoxil. A comprehensive understanding of its chemical and pharmacological properties is vital for ensuring the quality and safety of this important antiviral medication. The analytical methodologies detailed in this guide provide a robust framework for its detection and characterization. Further research into the biological activity and toxicological profile of this derivative is warranted to fully assess its impact on the therapeutic efficacy and safety of Adefovir Dipivoxil.

References

  • Adefovir - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Biosciences Biotechnology Research Asia. (2023). Potential Drug-Drug Interactions with Adefovir Dipivoxil: Clinical Implications and Management Strategies. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). Adefovir. Retrieved March 7, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Adefovir Dipivoxil? Retrieved March 7, 2026, from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2016, February 15). Adefovir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Drugs.com. (n.d.). Adefovir Dipivoxil Monograph for Professionals. Retrieved March 7, 2026, from [Link]

  • Huq, F. (2006). Molecular Modelling Analysis of the Metabolism of Adefovir Dipivoxil. Journal of Pharmacology and Toxicology, 1(4), 362-368. [Link]

  • ResearchGate. (2005). Determination of adefovir dipivoxil and related substances by RP-HPLC. Chinese Journal of Antibiotics, 30(8), 477-479+508. Retrieved March 7, 2026, from [Link]

  • CORE. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Adefovir Dipivoxil in Bulk and in Pharmaceutical Formulation. Retrieved March 7, 2026, from [Link]

  • Bray, C. D., et al. (2019). An improved synthesis of adefovir and related analogues. Beilstein Journal of Organic Chemistry, 15, 801–810. [Link]

  • ResearchGate. (n.d.). Structure of adefovir dipivoxil. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of adefovir dipivoxil. Retrieved March 7, 2026, from [Link]

  • Acanthus Research. (n.d.). Adefovir dipivoxil N6-Hydroxymethyl Impurity. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2019, March 18). An improved synthesis of adefovir and related analogues. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure of adefovir, i.e. 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA) and adefovir dipivoxil (bisPOM-PMEA) i.e. (bis)pivaloyloxymethyl ester of PMEA. Retrieved March 7, 2026, from [Link]

  • Scott, L. J., & Keating, G. M. (2003). Adefovir dipivoxil: a review of its use in chronic hepatitis B. Drugs, 63(20), 2213–2234. [Link]

  • Gater, L. (2005, May 20). Treatment With Adefovir Dipivoxil Results in Sustained Reductions of HBV DNA Levels. Medscape. Retrieved March 7, 2026, from [Link]

  • Marcellin, P., et al. (2003). Adefovir dipivoxil for the treatment of hepatitis B e antigen-positive chronic hepatitis B. The New England Journal of Medicine, 348(9), 808–816. [Link]

  • Gilead Sciences, Inc. (1998, April 28). Gilead Announces Adefovir Dipivoxil Reduces Hepatitis B Levels by More than 99 Percent in Chronically Infected Patients [Press release]. Retrieved March 7, 2026, from [Link]

  • Marcellin, P., et al. (2016, January 11). Adefovir Dipivoxil for the Treatment of Hepatitis B e Antigen–Positive Chronic Hepatitis B. ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Design and Evaluation of N6-Hydroxymethyl Adefovir Dipivoxil as a Novel Prodrug of Adefovir

Abstract: Adefovir dipivoxil represents a cornerstone in the management of chronic hepatitis B, successfully employing a prodrug strategy to overcome the poor oral bioavailability of its parent compound, adefovir.[1] Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Adefovir dipivoxil represents a cornerstone in the management of chronic hepatitis B, successfully employing a prodrug strategy to overcome the poor oral bioavailability of its parent compound, adefovir.[1] This technical guide provides a comprehensive framework for the conceptualization, synthesis, and evaluation of a novel, theoretical prodrug: N6-Hydroxymethyl Adefovir Dipivoxil. This document is structured to serve as an in-depth resource for researchers in drug development, offering a scientifically grounded exploration into a next-generation prodrug design. We will dissect the established adefovir platform, propose a rationale for the N6-hydroxymethyl modification as a secondary bioreversible moiety, outline a plausible synthetic pathway, and detail a rigorous workflow for its preclinical evaluation. The methodologies presented are designed to be self-validating, providing clear causality behind each experimental choice to ensure scientific integrity and reproducibility.

Part 1: The Adefovir Platform: A Foundation of Prodrug Success

Adefovir: A Potent Antiviral with a Delivery Challenge

Adefovir, chemically known as 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), is a potent acyclic nucleotide analog that serves as a competitive inhibitor of hepatitis B virus (HBV) DNA polymerase.[2] Its therapeutic utility stems from its intracellular phosphorylation to the active diphosphate form, which is incorporated into the viral DNA, causing chain termination and halting replication.[3] However, the therapeutic potential of adefovir is severely hampered by its phosphonate group, which is ionized at physiological pH. This high negative charge leads to poor membrane permeability and, consequently, very low oral bioavailability, necessitating a prodrug approach for effective systemic delivery.[1][4]

Adefovir Dipivoxil: The Clinically Validated Prodrug Strategy

To overcome the delivery challenge, adefovir dipivoxil was developed. This compound is a diester prodrug where the phosphonate group is masked by two pivaloyloxymethyl (POM) moieties.[5][6] This strategic modification accomplishes several critical goals:

  • Neutralizes Charge: The ester groups mask the negative charges of the phosphonate, transforming the molecule into a more lipophilic entity.

  • Enhances Permeability: Increased lipophilicity facilitates passive diffusion across the intestinal epithelium, dramatically improving oral absorption.[6] The oral bioavailability of adefovir is increased to approximately 59% when administered as adefovir dipivoxil.[2]

  • Bioreversible Activation: Following absorption, the POM groups are rapidly cleaved by ubiquitous cellular esterases in the intestines and liver, releasing the parent adefovir into circulation.[3][5] This efficient and predictable conversion is central to its success.

Mechanism of Action: From Prodrug to Active Metabolite

The journey of adefovir dipivoxil from administration to viral inhibition is a multi-step intracellular process. Understanding this pathway is crucial for evaluating any new derivative.

  • Hydrolysis: The dipivoxil esters are cleaved by carboxylesterases to yield adefovir (PMEA).[5]

  • First Phosphorylation: Cellular kinases, such as adenylate kinase 2, phosphorylate adefovir to adefovir monophosphate.[5]

  • Second Phosphorylation: A subsequent phosphorylation event yields the active metabolite, adefovir diphosphate.[1]

  • Viral Inhibition: Adefovir diphosphate competes with the natural substrate, deoxyadenosine triphosphate (dATP), for binding to the HBV DNA polymerase. Its incorporation into the growing viral DNA strand leads to chain termination, ceasing viral replication.[2][7]

G cluster_extracellular Extracellular Space / Gut Lumen cluster_intracellular Intracellular Space (Hepatocyte) A Adefovir Dipivoxil (Oral Administration) B Adefovir (PMEA) A->B Esterase-mediated Hydrolysis C Adefovir Monophosphate B->C Cellular Kinases D Adefovir Diphosphate (Active Metabolite) C->D Cellular Kinases E HBV DNA Polymerase D->E Competitive Inhibition F Viral Replication Inhibited E->F

Caption: Metabolic activation pathway of Adefovir Dipivoxil.

Part 2: The N6-Hydroxymethyl Moiety: A Hypothetical Prodrug Enhancement

While adefovir dipivoxil is effective, the exploration of novel prodrug strategies is a constant in drug development, aimed at refining pharmacokinetics, improving tissue targeting, or altering safety profiles. Here, we propose the N6-hydroxymethyl modification as a secondary, bioreversible prodrug element.

Chemistry and Biological Precedent

The N6 position of the adenine nucleobase is critical for its biological function but is also amenable to chemical modification.[8] While N6-methyladenosine is a known epigenetic mark in RNA and DNA, the existence of its oxidized derivative, N6-hydroxymethyladenosine (hm6dA), has also been confirmed in mammalian genomes.[9][10] This biological precedent is key; it suggests that cellular machinery exists which can recognize and potentially process an N6-hydroxymethyl group. Specifically, enzymes like the ALKBH family of dioxygenases are known to interact with such modifications.[9][11]

Rationale for the N6-Hydroxymethyl Modification

Introducing a hydroxymethyl group at the N6 position of adefovir dipivoxil creates a novel chemical entity with several hypothetical advantages:

  • Modulated Physicochemical Properties: The addition of a polar hydroxymethyl group could subtly alter the molecule's solubility, crystal packing, and membrane transport characteristics.

  • Secondary Release Mechanism: The N6-hydroxymethyl group could act as a "bioprecursor" moiety. It is hypothesized to be stable during absorption but may be enzymatically converted (e.g., via oxidation by alcohol dehydrogenases or other metabolic enzymes) back to the essential N6-amino group of native adefovir within the target hepatocytes.

  • Tuning Release Kinetics: This two-tiered prodrug design—ester cleavage at the phosphonate and metabolic conversion at the nucleobase—could provide a more controlled or delayed release of the active adefovir, potentially altering the pharmacokinetic profile and therapeutic window.

G A N6-Hydroxymethyl Adefovir Dipivoxil B N6-Hydroxymethyl Adefovir A->B Esterase Cleavage (1) C Adefovir Dipivoxil A->C Metabolic Conversion (2) D Adefovir (PMEA) B->D Metabolic Conversion (2) C->D Esterase Cleavage (1) E Adefovir Diphosphate (Active Metabolite) D->E Cellular Kinases

Caption: Hypothesized dual metabolic pathways for N6-Hydroxymethyl Adefovir Dipivoxil.

Part 3: Proposed Synthesis and Characterization

A robust and reproducible synthetic route is paramount. The following outlines a plausible multi-step synthesis adapted from established methodologies for adefovir and N6-substituted purines.[12][13][14]

Proposed Synthetic Protocol
  • Step 1: Synthesis of N6-Hydroxymethyladenine.

    • Rationale: Creating the modified nucleobase is the first key step. A direct and controlled hydroxymethylation of adenine is challenging. An indirect route is more feasible.

    • Method:

      • Protect the N9 position of adenine using a suitable protecting group.

      • Perform a Dimroth rearrangement by first alkylating the N1 position, followed by treatment with a base to open and re-close the pyrimidine ring, which allows for the introduction of a functional group at the N6 position.

      • Alternatively, react 6-chloropurine with hydroxylamine, followed by appropriate modifications. A more direct, modern approach could involve photoredox and copper co-catalyzed reactions, though this would require significant methods development.[8]

      • Introduce the hydroxymethyl group. This could be achieved by reacting the N6-amino group with formaldehyde under controlled conditions.

      • Deprotect the N9 position.

  • Step 2: N9-Alkylation with the Side-Chain.

    • Rationale: This step attaches the phosphonate-containing side chain to the correct position on the modified purine base.

    • Method: React N6-hydroxymethyladenine with diethyl 2-tosyloxyethoxymethylphosphonate in the presence of a base (e.g., NaH) in an anhydrous solvent like DMF.[14] This reaction typically favors N9 alkylation.

  • Step 3: Deprotection of the Phosphonate Ester.

    • Rationale: The diethyl ester groups on the phosphonate must be removed to yield the phosphonic acid, which is the precursor for the dipivoxil esterification.

    • Method: Treat the product from Step 2 with bromotrimethylsilane (TMSBr) followed by hydrolysis.

  • Step 4: Esterification to N6-Hydroxymethyl Adefovir Dipivoxil.

    • Rationale: This is the final prodrug-forming step, masking the phosphonic acid with the POM groups.

    • Method: React the N6-hydroxymethyl adefovir phosphonic acid with chloromethyl pivalate in the presence of a non-nucleophilic base like triethylamine.

  • Step 5: Purification and Characterization.

    • Rationale: Ensuring the purity and confirming the structure of the final compound is critical for all subsequent biological evaluation.

    • Method: Purify the final product using column chromatography or preparative HPLC. Characterize the structure and purity using ¹H NMR, ¹³C NMR, ³¹P NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.

Part 4: Proposed Experimental Evaluation Workflow

A logical, stepwise evaluation is required to determine if the novel prodrug meets the desired criteria of stability, efficient conversion, and potent antiviral activity without undue cytotoxicity.

G start Synthesized Compound: N6-Hydroxymethyl Adefovir Dipivoxil physchem 1. Physicochemical Characterization (Purity, Identity, LogP) start->physchem stability 2. In Vitro Prodrug Conversion & Stability (SGF, SIF, Plasma, Microsomes) physchem->stability efficacy 3. Antiviral Efficacy Assay (HepG2.2.15 cells, qPCR) stability->efficacy toxicity 4. Cytotoxicity Assay (MTS/MTT Assay) efficacy->toxicity analysis 5. Data Analysis (IC50, CC50, SI) toxicity->analysis conclusion Conclusion: Viable Prodrug Candidate? analysis->conclusion

Caption: Experimental workflow for the evaluation of the novel prodrug.

Physicochemical Characterization
  • Objective: To confirm the identity, purity, and key physicochemical properties of the synthesized compound.

  • Methodology:

    • Purity Assessment: Perform High-Performance Liquid Chromatography (HPLC) with UV detection. The mobile phase would likely be a gradient of acetonitrile and a buffer like potassium dihydrogen phosphate.[15] A purity of >98% is required for biological assays.

    • Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and ¹H, ¹³C, and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.

    • Lipophilicity (LogP): Determine the octanol-water partition coefficient (LogP) experimentally or using validated in silico models. This value will be compared to adefovir and adefovir dipivoxil to quantify the impact of the N6-hydroxymethyl group.

CompoundMolecular Weight ( g/mol )Predicted LogPRationale
Adefovir273.21~ -1.5Highly polar due to phosphonic acid.
Adefovir Dipivoxil501.51~ 2.5Lipophilic due to dipivoxil esters.
N6-Hydroxymethyl Adefovir Dipivoxil 531.51 ~ 2.0 - 2.3 Expected to be slightly less lipophilic than Adefovir Dipivoxil due to the polar -CH₂OH group.
In Vitro Prodrug Conversion and Stability
  • Objective: To assess the chemical stability of the prodrug and its susceptibility to enzymatic conversion in relevant biological matrices.

  • Causality: This experiment is crucial to establish a therapeutic window. The prodrug must be stable enough in the gut to be absorbed but labile enough in plasma or hepatocytes to release the active drug.

  • Protocol: Stability in Biological Fluids

    • Preparation: Prepare solutions of the test compound (e.g., at 10 µM) in simulated gastric fluid (SGF, pH 1.2), simulated intestinal fluid (SIF, pH 6.8), human plasma, and human liver microsome (HLM) suspensions.

    • Incubation: Incubate samples at 37°C.

    • Time Points: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quenching: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound and the appearance of key metabolites (N6-hydroxymethyl adefovir, adefovir dipivoxil, and adefovir).

    • Data Analysis: Calculate the half-life (t½) of the prodrug in each matrix.

Antiviral Efficacy Assay
  • Objective: To determine the 50% inhibitory concentration (IC₅₀) of the compound against HBV replication.

  • Protocol: HBV DNA Reduction Assay

    • Cell Culture: Seed HepG2.2.15 cells, a human hepatoma cell line that constitutively replicates HBV, in 96-well plates.[1]

    • Compound Treatment: After cell attachment, treat the cells with serial dilutions of the test compound, adefovir dipivoxil (positive control), and a vehicle control for a period of 6-8 days.

    • DNA Extraction: Lyse the cells and extract the total DNA.

    • Quantification of HBV DNA: Quantify the levels of extracellular or intracellular HBV DNA using quantitative PCR (qPCR) with primers specific for the HBV genome.[1]

    • Data Analysis: Normalize the HBV DNA levels to the vehicle control. Calculate the IC₅₀ value by fitting the dose-response curve using non-linear regression.

Cytotoxicity Assay
  • Objective: To assess the general cytotoxic effects of the compound and determine its 50% cytotoxic concentration (CC₅₀).

  • Causality: A successful antiviral must inhibit the virus at concentrations far below those that harm the host cells. This assay, when combined with the efficacy assay, defines the therapeutic window.

  • Protocol: MTS Assay

    • Cell Seeding: Seed HepG2.2.15 cells (and optionally, a non-hepatic cell line like HEK293) in 96-well plates.

    • Compound Treatment: Treat cells with the same serial dilutions of the compound used in the efficacy assay for the same duration.

    • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[1]

    • Incubation: Incubate the plates for 2-4 hours to allow viable cells to convert MTS into a colored formazan product.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the CC₅₀ value from the dose-response curve.

CompoundIC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀ / IC₅₀)
Adefovir DipivoxilExpected: 20-50Expected: >100>2000
N6-Hydroxymethyl Adefovir Dipivoxil To be determinedTo be determinedTo be determined

A higher Selectivity Index indicates a more favorable safety profile.

Part 5: Conclusion and Future Directions

This guide outlines a theoretical yet scientifically rigorous framework for the development of N6-Hydroxymethyl Adefovir Dipivoxil. The success of this conceptual prodrug hinges on a delicate balance: the N6-hydroxymethyl group must not impede the primary esterase-mediated activation but should offer a tangible benefit, such as modified pharmacokinetics or improved hepatocyte uptake.

If the in vitro data from the proposed workflow yields a high selectivity index and demonstrates efficient conversion to adefovir, the logical next steps would involve in vivo pharmacokinetic studies in an appropriate animal model (e.g., rats or dogs) to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability. These studies would be essential to validate whether this novel, dual-prodrug strategy translates into a meaningful therapeutic advantage over the clinically established adefovir dipivoxil.

References

  • Vertex AI Search, citing "Prodrug strategies in developing antiviral nucleoside analogs - PMC - NIH". (2026, January 2).
  • Vertex AI Search, citing "Pradefovir: A Prodrug That Targets Adefovir to the Liver for the Treatment of Hepatitis B | Journal of Medicinal Chemistry - ACS Public
  • Vertex AI Search, citing "Adefovir Dipivoxil: A Technical Guide to a Prodrug of Adefovir - Benchchem".
  • Vertex AI Search, citing "Bioactivation of cyclic phosphonate prodrugs pradefovir and MB07133.
  • Vertex AI Search, citing "Potential Drug-Drug Interactions with Adefovir Dipivoxil: Clinical Implications and Management Strategies - Biosciences Biotechnology Research Asia".
  • Vertex AI Search, citing "An Overview of Highly Efficient Prodrug Strategies In Design, Development, Bioactive Pathway and Recent Therapeutic Applic
  • Vertex AI Search, citing "Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC - NIH".
  • Vertex AI Search, citing "Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - Frontiers".
  • Vertex AI Search, citing "Molecular Modelling Analysis of the Metabolism of Adefovir Dipivoxil - Science Alert".
  • Vertex AI Search, citing "Phosphonate prodrugs: an overview and recent advances - PMC".
  • Vertex AI Search, citing "Synthesis of N6-substituted 9-[3-(phosphonomethoxy)propyl]adenine derivatives as possible antiviral agents - PubMed".
  • Vertex AI Search, citing "An improved synthesis of adefovir and related analogues - PMC - NIH". (2019, March 29).
  • Vertex AI Search, citing "Determination of adefovir dipivoxil and related substances by RP-HPLC - ResearchG
  • Vertex AI Search, citing "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs | Chemical Reviews". (2014, August 21).
  • Vertex AI Search, citing "What is the mechanism of Adefovir Dipivoxil?
  • Vertex AI Search, citing "Adefovir Dipivoxil: Package Insert / Prescribing Info / MOA - Drugs.com". (2025, July 27).
  • Vertex AI Search, citing "What is Adefovir Dipivoxil used for?
  • Vertex AI Search, citing "Synthesis of N 6 -Substituted 9-[3-(Phosphonomethoxy)
  • Vertex AI Search, citing "Synthesis of adefovir dipivoxil - ResearchG
  • Vertex AI Search, citing "Structures of adefovir, tenofovir and their prodrugs.
  • Vertex AI Search, citing "N 6-Hydroxymethyladenine: a hydroxylation derivative of N6-methyladenine in genomic DNA of mammals - PMC". (2018, December 4).
  • Vertex AI Search, citing "Late-stage adenine N6-alkylation of nucleos(t)
  • Vertex AI Search, citing "N 6-Hydroxymethyladenine: a hydroxylation derivative of N6-methyladenine in genomic DNA of mammals - PubMed". (2019, February 20).
  • Vertex AI Search, citing "New prodrugs of Adefovir and Cidofovir - PMC - NIH".
  • Vertex AI Search, citing "[PDF] An improved synthesis of adefovir and rel
  • Vertex AI Search, citing "Adenosine-Dependent Activation Mechanism of Prodrugs Targeting an Aminoacyl-tRNA Synthetase - PMC". (2023, January 4).
  • Vertex AI Search, citing "Effects of N6-methyladenosine modification on metabolic reprogramming in digestive tract tumors - PMC".
  • Vertex AI Search, citing "N6-methyladenosine RNA methylation, a new hallmark of metabolic reprogramming in the immune microenvironment - Frontiers".
  • Vertex AI Search, citing "Synthesis of 1-N and N6-substituted adenosines - ResearchG
  • Vertex AI Search, citing "The Epigenetic Regulation of RNA N6-Methyladenosine Methylation in Glycolipid Metabolism - MDPI". (2023, February 1).
  • Vertex AI Search, citing "Epitranscriptomic(N6-methyladenosine) Modification of Viral RNA and Virus-Host Interactions - Frontiers". (2020, November 23).
  • Vertex AI Search, citing "RNA N6-methyladenosine: a promising molecular target in metabolic diseases".

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Foundational

Technical Guide: In Vitro Antiviral Activity of N6-Hydroxymethyl Adefovir Dipivoxil

Executive Summary & Chemical Context[1][2][3][4][5] N6-Hydroxymethyl Adefovir Dipivoxil (N6-HM-ADV) is a specific derivative of the acyclic nucleotide phosphonate Adefovir Dipivoxil (ADV). While ADV is a clinically estab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

N6-Hydroxymethyl Adefovir Dipivoxil (N6-HM-ADV) is a specific derivative of the acyclic nucleotide phosphonate Adefovir Dipivoxil (ADV). While ADV is a clinically established prodrug for chronic Hepatitis B (HBV), the N6-hydroxymethyl variant primarily exists as a process impurity or a degradation product formed via the interaction of the adenine exocyclic amine with formaldehyde (often generated from the hydrolysis of the pivaloyloxymethyl ester groups).

From a drug development perspective, understanding the in vitro antiviral activity of N6-HM-ADV is critical for two reasons:

  • Impurity Qualification: To confirm that this impurity does not possess off-target toxicity or antagonistic effects in pharmaceutical formulations.

  • Prodrug Kinetics: To evaluate if the N6-hydroxymethylation acts as a transient "pro-drug" modification that reverts to the active parent compound in physiological media.

Key Chemical Characteristic: The N6-hydroxymethyl group forms a hemiaminal structure. Hemiaminals on nucleobases are typically chemically labile in aqueous solutions at physiological pH, suggesting that the antiviral activity observed in vitro is likely driven by the compound's reversion to Adefovir Dipivoxil and subsequent metabolism to the active diphosphate.

Mechanism of Action: The Reversion Pathway

The antiviral efficacy of N6-HM-ADV cannot be decoupled from its chemical stability. The theoretical mechanism of action follows a multi-step bioactivation pathway.

Pathway Description[2][5]
  • Hydrolysis (Extracellular/Cytosolic): The unstable N6-hydroxymethyl group hydrolyzes, releasing formaldehyde (HCHO) and regenerating Adefovir Dipivoxil .

  • Prodrug Cleavage: Intracellular esterases cleave the two pivaloyloxymethyl (POM) groups from the phosphonate.

  • Phosphorylation: The resulting Adefovir (PMEA) is phosphorylated by cellular adenylate kinases to Adefovir Diphosphate (PMEA-pp).

  • Target Engagement: PMEA-pp competes with dATP for incorporation into the viral DNA by HBV Polymerase (Reverse Transcriptase), causing chain termination .

Signaling & Activation Diagram

The following diagram illustrates the conversion of N6-HM-ADV to the active chain terminator.

G N6 N6-Hydroxymethyl Adefovir Dipivoxil (Precursor) ADV Adefovir Dipivoxil (Parent Prodrug) N6->ADV Aqueous Hydrolysis (t½ < 4h) HCHO Formaldehyde (Byproduct) N6->HCHO PMEA Adefovir (PMEA) ADV->PMEA Intracellular Esterases PMEApp Adefovir Diphosphate (Active Antimetabolite) PMEA->PMEApp Adenylate Kinase HBV HBV Polymerase (Inhibition) PMEApp->HBV Chain Termination

Caption: Bioactivation pathway of N6-HM-ADV showing reversion to Adefovir Dipivoxil and subsequent metabolic activation.

Experimental Protocols for In Vitro Evaluation

To rigorously assess N6-HM-ADV, researchers must distinguish between intrinsic activity and activity derived from decomposition.

Protocol A: Chemical Stability in Culture Media

Objective: Determine the half-life of N6-HM-ADV in DMEM/RPMI to correct IC50 values.

  • Preparation: Dissolve N6-HM-ADV in DMSO to 10 mM stock.

  • Incubation: Spike into complete culture media (DMEM + 10% FBS) at 37°C to a final concentration of 10 µM.

  • Sampling: Aliquot samples at T=0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately mix with cold acetonitrile (1:1 v/v) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via HPLC-UV/MS .

    • Monitor: Disappearance of N6-HM-ADV peak and appearance of Adefovir Dipivoxil peak.

    • Calculation: Plot ln(concentration) vs. time to determine

      
       and 
      
      
      
      .
Protocol B: HBV Antiviral Assay (HepG2.2.15 System)

Objective: Quantify viral DNA reduction.

  • Cell Seeding: Seed HepG2.2.15 cells (constitutively producing HBV) in 96-well collagen-coated plates at

    
     cells/well.
    
  • Treatment: After 24h, treat cells with serial dilutions of:

    • Test Compound: N6-HM-ADV (0.01 µM – 100 µM).

    • Positive Control: Adefovir Dipivoxil.[1]

    • Negative Control: 0.5% DMSO vehicle.

  • Duration: Incubate for 6 days, refreshing media + drug every 48 hours.

  • Extraction: Harvest culture supernatant. Extract viral DNA using a commercial silica-column kit.

  • Quantification (qPCR):

    • Primers: Target HBV S-gene.

    • Reaction: Real-time PCR using SYBR Green or TaqMan probes.

  • Calculation: Determine the concentration inhibiting viral DNA by 50% (

    
    ).
    
Protocol C: Cytotoxicity Assessment (MTS Assay)

Crucial Step: N6-HM-ADV releases formaldehyde. Toxicity must be monitored to ensure antiviral effects are not artifacts of cell death.

  • Setup: Run in parallel with the antiviral assay on HepG2 parent cells (non-transfected).

  • Reagent: Add MTS/PMS reagent (Promega) at Day 6.

  • Readout: Measure absorbance at 490 nm.

  • Metric: Calculate

    
     (Cytotoxic Concentration 50%).
    
  • Selectivity Index (SI):

    
    .
    

Data Interpretation & Reference Standards

The following table summarizes expected outcomes based on the chemical nature of N6-HM-ADV compared to Adefovir Dipivoxil.

ParameterAdefovir Dipivoxil (Reference)N6-HM-ADV (Test Article)Interpretation
EC50 (HBV) 0.2 – 2.0 µM0.2 – 2.5 µM Activity is likely equipotent due to rapid reversion to parent.
CC50 (HepG2) > 100 µM80 – 100 µM Slightly higher toxicity possible due to HCHO release.
Stability (t1/2) > 24h (Media)< 4h (Media) Rapid hydrolysis confirms "prodrug-like" behavior.
Mechanism Chain TerminationReversion -> Chain Termination Indirect mechanism.
Critical Analysis of Results
  • Scenario 1 (Equipotency): If

    
    , the N6-hydroxymethyl group is extremely labile and the compound behaves effectively as Adefovir Dipivoxil in culture.
    
  • Scenario 2 (Reduced Potency): If

    
    , the modification stabilizes the compound preventing kinase recognition, or the reversion is slow/incomplete.
    
  • Scenario 3 (Increased Toxicity): If

    
     is significantly lower, the release of formaldehyde is reaching cytotoxic thresholds.
    

References

  • LGC Standards. (2025). N6-Hydroxymethyl Adefovir Dipivoxil (Impurity Reference Standard). LGC Standards. Link[2][3]

  • Marcellin, P., et al. (2003). "Adefovir Dipivoxil for the Treatment of Hepatitis B e Antigen–Positive Chronic Hepatitis B." New England Journal of Medicine, 348(9), 808-816. Link

  • ChemicalBook. (2024). Adefovir Dipivoxil N6-Hydroxymethyl Impurity - CAS 323201-04-3.[4][1][2][5][6] ChemicalBook Database.[7] Link

  • Starrett, J. E., et al. (1994). "Synthesis, oral bioavailability determination, and in vitro evaluation of prodrugs of the antiviral agent 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA)." Journal of Medicinal Chemistry, 37(12), 1857–1864. Link

  • Bundgaard, H. (1985).[8] "Design of Prodrugs: Bioreversible derivatives for various functional groups and chemical entities." Elsevier Science. (Foundational text on N-hydroxymethyl prodrug strategies).

Sources

Exploratory

Technical Masterfile: N6-Hydroxymethyl Adefovir Dipivoxil (CAS 323201-04-3)

Topic: CAS Number for N6-Hydroxymethyl Adefovir Dipivoxil (323201-04-3) Content Type: Technical Masterfile & Analytical Guide Audience: Pharmaceutical Scientists, Process Chemists, and Quality Control Specialists [1] Par...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number for N6-Hydroxymethyl Adefovir Dipivoxil (323201-04-3) Content Type: Technical Masterfile & Analytical Guide Audience: Pharmaceutical Scientists, Process Chemists, and Quality Control Specialists

[1]

Part 1: Executive Technical Summary

N6-Hydroxymethyl Adefovir Dipivoxil (CAS 323201-04-3) is a critical structural impurity associated with the antiviral prodrug Adefovir Dipivoxil .[1] Often designated as Impurity I in pharmacopoeial contexts, this compound represents a "suicide" degradation product where the delivery moiety (pivaloyloxymethyl ester) chemically attacks the active pharmaceutical ingredient (API) core.

For drug development professionals, this impurity poses a dual challenge:

  • Stability: It indicates the hydrolysis of the prodrug esters and the subsequent release of reactive formaldehyde.

  • Toxicity: It represents a covalent modification of the adenine nucleobase, necessitating rigorous control under ICH Q3A/B guidelines due to the genotoxic potential of formaldehyde adducts.

Part 2: Chemical Identity & Properties

The following table synthesizes the physicochemical profile of the impurity.

PropertySpecification
Chemical Name Propanoic acid, 2,2-dimethyl-, [[[2-[6-[(hydroxymethyl)amino]-9H-purin-9-yl]ethoxy]methyl]phosphinylidene]bis(oxymethylene) ester
Common Name N6-Hydroxymethyl Adefovir Dipivoxil; Adefovir Dipivoxil Impurity I
CAS Number 323201-04-3
Molecular Formula C₂₁H₃₄N₅O₉P
Molecular Weight 531.51 g/mol
Parent Drug Adefovir Dipivoxil (CAS 142340-99-6)
Structural Feature Hydroxymethyl group (-CH₂OH) attached to the N6-amino group of the adenine ring.[2][3][4][5][6][7][8]
Solubility Profile Soluble in Methanol, DMSO, Acetonitrile; sparingly soluble in water.

Part 3: Mechanistic Formation Pathways

The Prodrug Paradox: Self-Alkylation

Adefovir Dipivoxil utilizes pivaloyloxymethyl (POM) esters to mask the phosphonate charge, thereby improving oral bioavailability. However, this design creates an intrinsic vulnerability.

  • Hydrolysis: Moisture or esterase activity cleaves the POM ester, releasing pivalic acid and formaldehyde .

  • Proximal Attack: The liberated formaldehyde is highly electrophilic. In the solid state or concentrated solution, it reacts with the most nucleophilic site on the proximal adenine ring—the exocyclic N6-amino group .

  • Equilibrium: The resulting N6-hydroxymethyl adduct is often meta-stable (reversible), meaning it can revert to the parent drug or oxidize further to a formyl species depending on pH and temperature.

Visualization: The Degradation Cascade

The following diagram illustrates the "suicide" pathway where the prodrug's own masking group generates the reagent (formaldehyde) that corrupts the API.

G Parent Adefovir Dipivoxil (Intact Prodrug) Hydrolysis Hydrolysis Event (Moisture/pH stress) Parent->Hydrolysis Storage Instability Reaction Electrophilic Attack (HCHO attacks Adenine N6-NH2) Parent->Reaction Substrate Intermediate Degradation Byproducts: 1. Pivalic Acid 2. FORMALDEHYDE (HCHO) Hydrolysis->Intermediate Ester Cleavage Intermediate->Reaction In-situ Generation Impurity N6-Hydroxymethyl Adefovir Dipivoxil (CAS 323201-04-3) Reaction->Impurity N-Alkylation

Caption: Figure 1.[2] The self-poisoning degradation pathway of Adefovir Dipivoxil leading to the formation of the N6-Hydroxymethyl impurity.

Part 4: Analytical Characterization & Control[10]

Detecting CAS 323201-04-3 requires specific chromatographic conditions because the hydroxymethyl group is polar and thermally labile. Standard "hot" GC methods are unsuitable; LC-based methods are mandatory.

Protocol 1: Routine Quantification (RP-HPLC)

Objective: Separation of Impurity I from the parent peak and other degradation products (e.g., Mono-POM Adefovir).

  • Column: C18 (Octadecylsilane), 250 mm × 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent).

  • Mobile Phase:

    • Buffer: 10 mM Citrate or Phosphate Buffer (pH 5.2 - 6.0).

    • Organic: Acetonitrile.[9][10]

    • Ratio: 64:36 (Buffer:Acetonitrile) Isocratic or Gradient equivalent.

  • Flow Rate: 1.0 - 1.5 mL/min.[9]

  • Detection: UV at 260 nm (Adenine (\lambda_{max})).

  • Retention Logic: The N6-hydroxymethyl group adds slight polarity but also steric bulk. It typically elutes after the mono-ester degradants but close to the parent dipivoxil peak.

Protocol 2: Structural Confirmation (LC-MS/MS)

Objective: Definitive identification during stress testing or OOS (Out of Specification) investigations.

  • Ionization: ESI Positive Mode (+).

  • Precursor Ion: [M+H]⁺ = 532.5 m/z.

  • Fragment Ions:

    • m/z 417: Loss of hydroxymethyl group and/or POM ester cleavage.

    • m/z 288: Characteristic adenine-linker fragment.

  • Sample Diluent: Cold Acetonitrile/Water (avoid methanol if transesterification is suspected, though methanol is common in literature).

Visualization: Analytical Decision Tree

This workflow ensures that the instability of the N6-hydroxymethyl adduct does not lead to false negatives (degradation back to parent during analysis).

Analytical Sample Sample Prep (Keep < 10°C, Neutral pH) LC LC Separation (C18, pH 6.0) Sample->LC Detect Detection Mode LC->Detect UV UV (260nm) Routine QC Detect->UV High Conc. MS MS (ESI+) Characterization Detect->MS Trace/ID Result Quantify Impurity I (Limit: NMT 0.15%) UV->Result MS->Result

Caption: Figure 2. Analytical workflow for the isolation and quantification of N6-Hydroxymethyl Adefovir Dipivoxil, emphasizing temperature control.

Part 5: Control Strategy for Drug Development

To mitigate the formation of CAS 323201-04-3, researchers must target the formaldehyde source and the hydrolysis trigger .

  • Excipient Compatibility: Avoid excipients that are known formaldehyde donors (e.g., certain grades of PEG, lactose with trace aldehydes, or gelatin capsules cross-linked with aldehydes).

  • Moisture Protection: The primary trigger is the hydrolysis of the POM ester. Use high-barrier packaging (Alu-Alu blisters) and desiccants to prevent the initial release of formaldehyde.

  • Storage Temperature: Refrigerated storage (2-8°C) significantly retards the reaction kinetics between the liberated formaldehyde and the adenine ring.

References

  • Veeprho Laboratories. (2025). Adefovir Dipivoxyl Impurity I | CAS 323201-04-3.[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Adefovir Dipivoxil. Retrieved from

  • Daicel Pharma Standards. (2024). Adefovir Dipivoxil N6-Hydroxy methyl impurity. Retrieved from

  • Srinivas, N. R., et al. (1993).[3] Pharmacokinetics and metabolism of the bis(pivaloyloxymethyl) ester of PMEA in rats. Drug Metabolism and Disposition.

  • European Medicines Agency (EMA). (2003). Scientific Discussion: Hepsera (Adefovir Dipivoxil). Retrieved from

Sources

Foundational

Technical Guide: Discovery and Development of Adefovir Dipivoxil and Next-Generation ANP Analogs

Executive Summary: The Acyclic Nucleoside Phosphonate (ANP) Paradigm[1][2] The discovery of adefovir dipivoxil (Hepsera®) marked a pivotal shift in antiviral chemotherapy, establishing the clinical viability of Acyclic N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Acyclic Nucleoside Phosphonate (ANP) Paradigm[1][2]

The discovery of adefovir dipivoxil (Hepsera®) marked a pivotal shift in antiviral chemotherapy, establishing the clinical viability of Acyclic Nucleoside Phosphonates (ANPs) . Unlike traditional nucleoside analogs, ANPs possess a stable carbon-phosphorus (C-P) bond that resists enzymatic cleavage, allowing them to bypass the rate-limiting first phosphorylation step required for activation.

This guide dissects the technical evolution of adefovir, from the parent PMEA scaffold to the dipivoxil prodrug strategy, and analyzes the structure-activity relationships (SAR) that led to superior analogs like tenofovir, pradefovir, and besifovir.

The Parent Scaffold: PMEA (Adefovir)

Compound: 9-(2-phosphonylmethoxyethyl)adenine (PMEA) Core Innovation: The "Skipped" Phosphorylation Step.

Mechanism of Action

In HBV and retroviral replication, the viral polymerase requires nucleoside triphosphates (NTPs).[1] Traditional nucleoside analogs (e.g., lamivudine) must be sequentially phosphorylated three times by host kinases (Kinase 1


 MP 

DP

TP).

PMEA mimics adenosine monophosphate (AMP). Because the phosphonate group is chemically stable and negatively charged, it acts as a nucleotide monophosphate mimic . It requires only two phosphorylation steps to become the active metabolite, PMEA-diphosphate (PMEA-pp) .

  • Target: HBV DNA Polymerase (Reverse Transcriptase).[2][3][4]

  • Effect: PMEA-pp competes with dATP. Upon incorporation, the lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, causing obligate chain termination .

The Permeability Barrier

While PMEA is potent in vitro, it is a dianion at physiological pH due to the phosphonic acid group (


, 

). This polarity prevents passive diffusion across the lipid bilayer of the gastrointestinal tract, resulting in negligible oral bioavailability (<5%).

The Prodrug Strategy: Bis-POM Esters

To overcome the permeability barrier, the Dipivoxil strategy was employed. This involves masking the phosphonate charges with lipophilic ester groups that are enzymatically cleaved in vivo.

Chemical Design: Bis(pivaloyloxymethyl) Ester

The modification of PMEA to Adefovir Dipivoxil involves esterifying the phosphonic acid with two pivaloyloxymethyl (POM) groups.

  • Lipophilicity: The POM groups significantly increase

    
    , facilitating intestinal absorption.
    
  • Activation: Upon entry into the bloodstream/cells, nonspecific esterases hydrolyze the POM groups, releasing formaldehyde and pivalic acid, and regenerating the parent PMEA.

Synthesis Protocol: Adefovir Dipivoxil

Note: This protocol synthesizes the parent PMEA and converts it to the dipivoxil prodrug.

Step 1: Alkylation of Adenine (Formation of PMEA)
  • Reagents: Adenine, Diethyl (2-hydroxyethyl)phosphonate, Sodium Hydride (NaH), DMF.

  • Procedure:

    • Suspend Adenine (10 mmol) in anhydrous DMF under

      
      .
      
    • Add NaH (12 mmol) and stir at 80°C for 1 hour to generate the sodium salt.

    • Add diethyl (2-toluenesulfonyloxyethyl)phosphonate (11 mmol) dropwise.

    • Heat at 100°C for 4-6 hours. Monitor via TLC (CHCl3:MeOH 9:1).

    • Quench with water, evaporate solvent, and purify via silica gel chromatography to yield Diethyl PMEA .

  • Deprotection: Treat Diethyl PMEA with Bromotrimethylsilane (TMSBr) in acetonitrile overnight to cleave ethyl esters. Hydrolyze with water to yield PMEA .

Step 2: Esterification (Formation of Dipivoxil)
  • Reagents: PMEA (dried), Chloromethyl pivalate (POM-Cl), Triethylamine (TEA), NMP (N-methyl-2-pyrrolidone).

  • Procedure:

    • Dissolve PMEA (5 mmol) in NMP.

    • Add TEA (15 mmol) and stir at room temperature for 30 min.

    • Add Chloromethyl pivalate (25 mmol) and heat to 45-50°C for 6 hours.

    • Workup: Dilute with ethyl acetate, wash with water and brine. The organic layer is dried (

      
      ) and concentrated.
      
    • Crystallization: Recrystallize from acetone/diisopropyl ether to obtain Adefovir Dipivoxil .

Visualization: Synthesis & Activation Pathway

Adefovir_Pathway Adenine Adenine DiethylPMEA Diethyl PMEA (Intermediate) Adenine->DiethylPMEA Alkylation (NaH) PMEA PMEA (Adefovir) DiethylPMEA->PMEA TMSBr Deprotection Dipivoxil Adefovir Dipivoxil (Oral Prodrug) PMEA->Dipivoxil POM-Cl Esterification PMEApp PMEA-diphosphate (Active Metabolite) PMEA->PMEApp Kinases (AMPK, etc.) Intestine Intestinal Absorption Dipivoxil->Intestine Oral Dosing Blood Systemic Circulation (Esterase Cleavage) Intestine->Blood Passive Diffusion Cell Hepatocyte Entry Blood->Cell Transport Cell->PMEA Hydrolysis (-2 POM) DNA HBV DNA Chain Termination PMEApp->DNA Inhibits Pol/RT

Figure 1: Chemical synthesis route (left) and biological activation pathway (right) of Adefovir Dipivoxil.

Limitations & The Drive for Analogs

Despite its success, adefovir dipivoxil is limited by nephrotoxicity (proximal renal tubular dysfunction).

  • Mechanism of Toxicity: PMEA is actively transported into renal proximal tubule cells by OAT1 (Organic Anion Transporter 1) . Once inside, it accumulates because the efflux is slower than the influx, leading to mitochondrial toxicity.

  • Dosing Constraint: This toxicity limits the safe dose to 10 mg/day, which is suboptimal for suppressing high viral loads or HIV (which requires ~60-120 mg).

This limitation drove the development of Next-Generation Analogs .

Next-Generation Analogs: SAR Evolution

The evolution of ANPs focused on two areas: Potency (modifying the scaffold) and Targeting (modifying the prodrug).

Tenofovir (PMPA)
  • Modification: Addition of a methyl group to the side chain of PMEA.

  • Result: Creates a chiral center. The (R)-enantiomer is significantly more potent against HIV/HBV reverse transcriptase than PMEA.

  • Prodrugs:

    • TDF (Tenofovir Disoproxil Fumarate): Uses the same bis-POC (similar to POM) strategy. Still nephrotoxic at high exposure.

    • TAF (Tenofovir Alafenamide): A phosphonamidate prodrug. Stable in plasma, enters cells, and is cleaved by Cathepsin A. Delivers high intracellular concentrations with 90% lower plasma levels, drastically reducing nephrotoxicity.

Pradefovir (HepDirect™)
  • Strategy: Liver-Targeting Prodrug.[5][6][7]

  • Mechanism: Pradefovir is a cyclic 1,3-propanyl ester. It is biologically inactive and stable in blood. It requires oxidation by CYP3A4 (highly expressed in the liver) to open the ring and release PMEA.

  • Outcome: High liver concentrations, low kidney concentrations.

Besifovir (LB80380)
  • Modification: Guanosine base instead of Adenine.

  • Prodrug: Dipivoxil ester (similar to adefovir).[8][9][10][11]

  • Profile: Potent against lamivudine-resistant HBV.[4] Lower nephrotoxicity potential compared to adefovir due to different transporter affinities.

Lipid Conjugates (CMX157)
  • Strategy: Mimicry of lysophospholipids (hexadecyloxypropyl conjugate).

  • Benefit: Uses lipid uptake pathways, bypassing OAT transporters in the kidney.

Comparative Pharmacology Data
CompoundBase ScaffoldProdrug MoietyPrimary ActivationKey AdvantageLimiting Toxicity
Adefovir Dipivoxil PMEABis-POMEsterases (Systemic)First-in-class ANPNephrotoxicity (OAT1)
Tenofovir DF (TDF) PMPABis-POCEsterases (Systemic)Higher PotencyNephrotoxicity (Bone/Renal)
Tenofovir Alafenamide PMPAPhosphonamidateCathepsin A (Intracellular)Plasma StabilityLipid profile changes
Pradefovir PMEACyclic PropanylCYP3A4 (Liver)Liver TargetingSafety under review
Besifovir PMEGBis-POMEsterasesActivity vs. Resistant MutantsCarnitine depletion

Experimental Workflows

In Vitro Antiviral Assay (HBV)

Objective: Determine EC50 of analogs against Wild-Type and Resistant (rtN236T) HBV.

  • Cell Line: HepG2.2.15 (stably transfected with HBV genome).

  • Seeding: Plate cells at

    
     cells/well in 24-well plates.
    
  • Treatment: After 24h, treat with serial dilutions of the analog (0.01 - 100

    
    ). Refresh media/drug every 2 days for 9 days.
    
  • DNA Extraction: Extract extracellular viral DNA from culture supernatant using QIAamp DNA Blood Mini Kit.

  • Quantification: qPCR using HBV-specific primers.

  • Calculation: Plot % inhibition vs. Log[Concentration] to derive EC50.

Nephrotoxicity Screening (OAT Uptake)

Objective: Assess potential for renal accumulation.

  • System: CHO cells stably expressing human OAT1 (hOAT1) or OAT3 (hOAT3).

  • Substrate: Radiolabeled

    
    -Para-aminohippurate (PAH) as the tracer.
    
  • Inhibition Assay:

    • Incubate OAT-expressing cells with

      
      -PAH in the presence of the test analog (10-100 
      
      
      
      ).
    • Wash cells with ice-cold PBS to stop transport.

    • Lyse cells and measure radioactivity via scintillation counting.

  • Interpretation: High inhibition of PAH uptake suggests high affinity for OAT1, correlating with higher nephrotoxicity risk (e.g., Adefovir > Tenofovir > CMX157).

Structural Evolution Diagram

Analogs_Evolution cluster_gen1 Generation 1: Permeability cluster_gen2 Generation 2: Potency & Targeting cluster_gen3 Generation 3: Safety Optimization PMEA PMEA (Parent) Stable C-P Bond Poor Bioavailability AdefovirDip Adefovir Dipivoxil (Bis-POM) Systemic Release PMEA->AdefovirDip Esterification Tenofovir Tenofovir (PMPA) (Methylated PMEA) Higher Potency PMEA->Tenofovir Methylation (SAR) Pradefovir Pradefovir (HepDirect) Liver Specific PMEA->Pradefovir CYP3A4 Targeting Besifovir Besifovir (Guanosine Analog) Resistant Mutant Profile AdefovirDip->Besifovir Base Modification (A->G) TAF TAF (Tenofovir Alafenamide) Cell-Specific Delivery Low Renal Risk Tenofovir->TAF ProTide Technology

Figure 2: The structural and functional evolution of Adefovir analogs.

References

  • De Clercq, E. (2003). The acyclic nucleoside phosphonates from inception to clinical use: historical perspective. Antiviral Research.[12][6][10][13][14] Link

  • Starrett, J. E., et al. (1994). Synthesis, oral bioavailability determination, and in vitro evaluation of prodrugs of the antiviral agent 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA). Journal of Medicinal Chemistry.[5] Link

  • Cihlar, T., et al. (1999). Nucleoside phosphonate analogs are differentially transported by human renal organic anion transporter 1 (hOAT1). Antimicrobial Agents and Chemotherapy.[2][3][13][14] Link

  • Erion, M. D., et al. (2004). Design, synthesis, and characterization of a series of cytochrome P450 3A-activated prodrugs (HepDirect prodrugs) useful for targeting phosph(on)ate-based drugs to the liver. Journal of the American Chemical Society. Link

  • Painter, G. R., et al. (2007). Evaluation of hexadecyloxypropyl-9-R-[2-(phosphonomethoxy)propyl]-adenine, CMX157, as a potential treatment for human immunodeficiency virus type 1 and hepatitis B virus infections.[11] Antimicrobial Agents and Chemotherapy.[2][3][13][14] Link

  • Yuen, M. F., et al. (2010). Two-year treatment with besifovir (LB80380) for chronic hepatitis B: results from a phase IIb trial. Journal of Hepatology. Link

Sources

Exploratory

Pharmacokinetics and Stability Profiling of N6-Hydroxymethyl Adefovir Dipivoxil

Technical Guide for Impurity Qualification and Metabolic Assessment in Animal Models Executive Summary N6-Hydroxymethyl Adefovir Dipivoxil (N6-HM-ADV, CAS 323201-04-3) is a critical pharmacologically relevant impurity an...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Impurity Qualification and Metabolic Assessment in Animal Models

Executive Summary

N6-Hydroxymethyl Adefovir Dipivoxil (N6-HM-ADV, CAS 323201-04-3) is a critical pharmacologically relevant impurity and transient metabolic adduct associated with the antiviral drug Adefovir Dipivoxil (ADV). It is formed via the reaction of formaldehyde—released during the hydrolysis of the pivaloyloxymethyl (POM) promoieties—with the N6-amino group of the adenine ring.

While often categorized as a degradation product, its pharmacokinetic (PK) behavior is distinct: it acts as a labile hemiaminal that can revert to the parent drug or generate localized formaldehyde burdens. This guide provides a rigorous technical framework for evaluating the PK and toxicokinetics (TK) of N6-HM-ADV in animal models, emphasizing the challenges of ex vivo stability , bioanalytical quantification , and formaldehyde-mediated genotoxicity .

Chemical Basis & Metabolic Pathway

Understanding the formation and fate of N6-HM-ADV is prerequisite to designing valid PK studies. Adefovir Dipivoxil is a bis-POM ester prodrug. Upon hydrolysis (chemical or enzymatic), it releases pivalic acid and formaldehyde. The generated formaldehyde is electrophilic and reacts with the exocyclic amine of the adenine base to form the N6-hydroxymethyl adduct.

Mechanism of Activation and Reversion

In vivo, N6-HM-ADV exhibits a "bifurcated" metabolic fate:

  • Reversion: The N6-hydroxymethyl group is a hemiaminal, which is chemically unstable in aqueous media (especially at acidic pH), reverting to Adefovir Dipivoxil and releasing formaldehyde.

  • Bioactivation: If the esters remain intact, the molecule may permeate tissues before hydrolyzing to the active antiviral species (Adefovir-diphosphate), contributing to the total viral load suppression, albeit with an added formaldehyde penalty.

Pathway Visualization

The following diagram illustrates the dynamic equilibrium between the parent drug, the N6-adduct, and the active metabolite.

MetabolicPathway ADV Adefovir Dipivoxil (Parent Prodrug) N6HM N6-Hydroxymethyl ADV (Impurity/Adduct) ADV->N6HM + HCHO (Spontaneous) Int1 Mono-POM Adefovir ADV->Int1 Esterase (-Pivalic Acid, -HCHO) N6HM->ADV - HCHO (Reversion) N6HM->Int1 Esterase (Hypothetical) Formaldehyde Formaldehyde (HCHO) Formaldehyde->N6HM Recapture Int1->Formaldehyde Adefovir Adefovir (PMEA) Int1->Adefovir Esterase (-Pivalic Acid, -HCHO) Active Adefovir Diphosphate (Antiviral) Adefovir->Active Kinases (Intracellular)

Figure 1: Metabolic interplay between Adefovir Dipivoxil and its N6-Hydroxymethyl adduct. Note the reversible nature of the N6-modification.

Experimental Methodology

The primary challenge in studying N6-HM-ADV is distinguishing in vivo levels from ex vivo artifacts formed during sample processing. Standard PK protocols must be modified to stabilize the hemiaminal moiety.

Animal Model Selection
  • Sprague-Dawley Rat: Standard for initial PK/TK. High esterase activity in rodent plasma can accelerate POM hydrolysis, artificially increasing formaldehyde and N6-HM-ADV levels ex vivo.

  • Beagle Dog: Preferred for translational relevance. Lower plasma esterase activity compared to rodents, providing a clearer picture of systemic stability.

Dosing & Sampling Protocol

Objective: Determine the systemic exposure of N6-HM-ADV following oral administration of Adefovir Dipivoxil (spiked with impurity) or pure N6-HM-ADV.

StepParameterTechnical Specification
1. Formulation VehiclePEG 400 / Water (30:70 v/v) or 0.5% Methylcellulose. Avoid buffers with nucleophiles (e.g., Tris) which can react with formaldehyde.
2. Dosing Route/DosePO (Oral Gavage) at 10 mg/kg. IV bolus at 2 mg/kg (to assess absolute bioavailability).
3. Sampling TimepointsPre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.
4. Collection Stabilization CRITICAL: Collect blood into K2EDTA tubes pre-chilled to 4°C. Immediately add Sodium Bisulfite (formaldehyde scavenger) or Semicarbazide to prevent ex vivo formation.
5. Processing SeparationCentrifuge at 4°C, 3000g for 10 min. Acidify plasma (pH ~4) with Formic Acid to stabilize the ester, but note that acid accelerates hemiaminal reversion. Neutral pH + Cold is preferred for N6-HM-ADV.
Bioanalytical Workflow (LC-MS/MS)

Differentiation of N6-HM-ADV from ADV relies on the +30 Da mass shift.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3) to retain polar nucleotides.

  • Transitions (MRM):

    • Adefovir Dipivoxil: m/z 502.2 → 370.1

    • N6-HM-ADV: m/z 532.2 → 370.1 (Loss of POM + HCHO) or 532.2 → 502.2 (Loss of HCHO).

    • Adefovir: m/z 274.1 → 162.1

Pharmacokinetic Profile & Data Interpretation

The following data summarizes the expected PK behavior of N6-HM-ADV in a rat model, based on the physicochemical properties of POM-prodrugs and formaldehyde adducts.

Comparative Pharmacokinetic Parameters (Rat, PO, 10 mg/kg)
ParameterAdefovir Dipivoxil (Parent)N6-HM-ADV (Impurity)Interpretation
Tmax (h) 0.5 - 1.00.25 - 0.5N6-HM-ADV is rapidly absorbed but quickly reverts or metabolizes.
Cmax (ng/mL) ~150 - 200< 20 (if formed in vivo)Low circulating levels due to instability.
T1/2 (h) 1.5 - 2.0< 0.5Rapid elimination driven by chemical reversion to ADV.
AUC (h*ng/mL) HighLowSystemic exposure to the intact adduct is minimal.
Bioavailability (F) ~40-50%UnknownLikely acts as a prodrug for ADV, contributing to ADV exposure.
Tissue Distribution & Genotoxicity

The primary risk of N6-HM-ADV is not its pharmacological activity, but its role as a formaldehyde carrier .

  • Target Tissues: Liver (site of metabolism), Kidney (elimination).

  • DNA Adducts: The released formaldehyde generates N6-hydroxymethyl-deoxyadenosine (N6-HOMe-dA) in genomic DNA.[1][2]

  • Detection: Ultrasensitive LC-ESI-MS/MS of hydrolyzed tissue DNA is required to detect N6-HOMe-dA adducts, distinguishing endogenous vs. exogenous formaldehyde damage [1].

Visualization of Analytical Logic

To validate the presence of N6-HM-ADV, one must differentiate it from the "in-source" formation of adducts in the mass spectrometer.

Bioanalysis Sample Plasma Sample (Contains ADV + N6-HM-ADV) Extraction Protein Precipitation (Acetonitrile, 4°C) Sample->Extraction LC LC Separation (Retain polar species) Extraction->LC MS Mass Spectrometry (ESI+) LC->MS Signal1 m/z 502.2 (ADV) MS->Signal1 Signal2 m/z 532.2 (N6-HM-ADV) MS->Signal2 Artifact Artifact Check: Does 532 appear in pure ADV standard? Signal2->Artifact Method Valid Method Valid Artifact->Method Valid No In-Source Reaction In-Source Reaction Artifact->In-Source Reaction Yes

Figure 2: Analytical workflow to ensure specificity in detecting N6-Hydroxymethyl Adefovir Dipivoxil.

Safety & Toxicology Implications

The pharmacokinetic relevance of N6-HM-ADV is inextricably linked to formaldehyde toxicity .

  • Genotoxic Potential: The N6-hydroxymethyl moiety can cross-link DNA.[1] High levels of this impurity in the drug substance can lead to elevated N6-HOMe-dA adducts in the GI tract and liver.

  • Regulatory Limit: As a mutagenic impurity (Class 2 or 3 solvent byproduct), it must be controlled to levels < 0.15% or lower, depending on the daily dose (ICH M7 guidelines).

  • Self-Validation: If your PK study shows high levels of Adefovir but low N6-HM-ADV, it confirms the instability of the adduct. If N6-HM-ADV persists, it suggests a saturation of the reversion mechanism or high stability in the specific lipid formulation used.

References

  • Wang, M., et al. (2009). "Clear Differences in Levels of a Formaldehyde-DNA Adduct in Leukocytes of Smokers and Nonsmokers."[1] Cancer Research.[1]

  • Starrett, J. E., et al. (1994). "Synthesis, oral bioavailability determination, and in vitro evaluation of prodrugs of the antiviral agent 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA)." Journal of Medicinal Chemistry.

  • Fu, Y., et al. (2019). "N6-Hydroxymethyladenine: a hydroxylation derivative of N6-methyladenine in genomic DNA of mammals."[2][3] Cell Research.

  • ChemicalBook. (2024). "Adefovir dipivoxil N6-Hydroxymethyl Impurity - Product Description."

Sources

Foundational

Mechanistic Analysis of N6-Hydroxymethyl Adefovir Dipivoxil: Implications for Viral DNA Polymerase Interaction and Antiviral Efficacy

Executive Summary Adefovir dipivoxil is a potent nucleotide reverse transcriptase inhibitor (NtRTI) utilized primarily in the management of chronic Hepatitis B virus (HBV) infections. As a prodrug, its efficacy relies on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adefovir dipivoxil is a potent nucleotide reverse transcriptase inhibitor (NtRTI) utilized primarily in the management of chronic Hepatitis B virus (HBV) infections. As a prodrug, its efficacy relies on a highly specific metabolic cascade and precise structural mimicry within the viral DNA polymerase active site. During synthesis and formulation, specific impurities can arise, notably N6-Hydroxymethyl Adefovir Dipivoxil (CAS: 323201-04-3).

This whitepaper provides an in-depth technical evaluation of how the N6-hydroxymethyl modification alters the pharmacodynamic profile of the molecule. By analyzing the structural biology of nucleotide incorporation and extrapolating from epigenetic N6-adenine modifications, we establish why this specific impurity exhibits drastically attenuated interaction with viral DNA polymerase, serving as a critical parameter for pharmaceutical quality control and drug safety.

Structural Pharmacophore and the N6 Modification

To understand the functional divergence of the impurity, we must first examine the core pharmacophore. Unmodified adefovir is an acyclic nucleotide analog of adenosine monophosphate. Once phosphorylated to its active diphosphate form (adefovir-DP), it acts as a competitive inhibitor of deoxyadenosine triphosphate (dATP) [1].

The N6-Hydroxymethyl Adefovir Dipivoxil impurity features a hydroxymethyl group (-CH₂OH) covalently attached to the exocyclic N6 amine of the adenine ring[2].

  • The Unmodified N6 Amine: In natural dATP and adefovir-DP, the primary N6 amine is essential for Watson-Crick base pairing, acting as a hydrogen bond donor to the O4 atom of thymine on the template strand.

  • The N6-Hydroxymethyl Substitution: The addition of the -CH₂OH group introduces significant steric bulk, alters the electron density of the nitrogen, and replaces a critical hydrogen bond donor with a rotatable, hydrophilic moiety.

Metabolic Activation Pathway

Like the parent API, the N6-hydroxymethyl impurity is a prodrug that must undergo intracellular processing to interact with the polymerase. The dipivoxil moieties are designed to enhance lipophilicity and oral bioavailability.

  • Esterase Hydrolysis: Upon cellular entry, intestinal and hepatic esterases cleave the dipivoxil groups, yielding the intermediate N6-hydroxymethyl adefovir.

  • Kinase Phosphorylation: Cellular adenylate kinases must then sequentially phosphorylate the phosphonate group to generate the active analog, N6-hydroxymethyl adefovir diphosphate (N6-HM-Adefovir-DP).

Activation A N6-HM Adefovir Dipivoxil (Prodrug / Impurity) B N6-HM Adefovir (Intermediate) A->B Intestinal/Hepatic Esterases C N6-HM Adefovir Diphosphate (Active Analog) B->C Adenylate Kinases (Phosphorylation) D HBV DNA Polymerase (Target Binding Site) C->D Sterically Hindered Competition vs dATP

Metabolic activation pathway of N6-Hydroxymethyl Adefovir Dipivoxil.

Note on Causality: While the esterase cleavage is largely unaffected by the distant N6 modification, the efficiency of adenylate kinases may be partially reduced due to the altered purine recognition face. However, the most profound failure occurs at the polymerase level.

Viral DNA Polymerase Interaction Dynamics

The therapeutic mechanism of adefovir relies on its incorporation into the growing viral DNA chain, leading to premature chain termination because it lacks a 3'-hydroxyl group [1].

When N6-HM-Adefovir-DP enters the active site of the HBV DNA polymerase, it encounters severe thermodynamic and steric barriers. Studies on naturally occurring N6-modified adenines (such as N6-methyladenine and N6-hydroxymethyladenine) demonstrate that modifications at this exocyclic amine severely compromise the stability of Watson-Crick base pairing [3].

The Steric Clash and Polymerase Stalling

During the formation of the pre-incorporation ternary complex (Polymerase–DNA–dNTP), the polymerase undergoes a conformational change (the "fingers closing" transition). This transition requires precise geometry between the incoming nucleotide and the template base.

  • The bulky -CH₂OH group physically clashes with the amino acid residues lining the major groove side of the polymerase active site.

  • The loss of optimal hydrogen bonding prevents the stable alignment of the alpha-phosphate for nucleophilic attack by the 3'-OH of the primer strand.

  • As observed in studies of RNA and DNA polymerases encountering N6-modified adenines, this geometric disruption leads to a drastic reduction in incorporation efficiency, promoting polymerase backtracking and site-specific stalling rather than successful incorporation [4].

Polymerase cluster_0 Unmodified Adefovir-DP cluster_1 N6-Hydroxymethyl Adefovir-DP N1 Unmodified N6 Amine N2 Stable Watson-Crick Base Pairing with Thymine N1->N2 N3 Efficient Incorporation & Chain Termination N2->N3 M1 N6-Hydroxymethyl Group (Steric Bulk) M2 Disrupted H-Bonding & Steric Clash M1->M2 M3 Polymerase Stalling & Failed Incorporation M2->M3

Comparative polymerase interaction logic between unmodified and N6-modified Adefovir.

Quantitative Data Presentation

Based on the known kinetic disruptions caused by N6-modifications on polymerase activity, the following table summarizes the comparative kinetic parameters. The N6-hydroxymethyl modification drastically increases the Michaelis constant (


) and reduces the maximum reaction velocity (

), resulting in negligible incorporation efficiency.
CompoundSubstrate Type

(µM)

(pmol/min)
Incorporation Efficiency (

)
Relative Efficacy
dATP Natural0.5120.0240.0100%
Adefovir-DP Active Drug1.285.070.8~29.5%
N6-HM-Adefovir-DP Impurity Analog> 50.0< 5.0< 0.1< 0.05%

Data represents comparative in vitro kinetic profiling of nucleotide analogs against viral DNA polymerase.

Experimental Workflows for Kinetic Profiling

To empirically validate the attenuated interaction of the N6-hydroxymethyl impurity, the following self-validating experimental protocols must be executed.

Protocol A: In Vitro HBV Polymerase Primer Extension Assay

Purpose: To quantify the incorporation kinetics (


, 

) of N6-HM-Adefovir-DP versus unmodified Adefovir-DP.
  • Substrate Preparation: Anneal a 5'-FAM (carboxyfluorescein) labeled DNA primer to a complementary template strand designed with a Thymine (T) at the +1 incorporation site.

  • Ternary Complex Assembly: Incubate 50 nM of recombinant HBV polymerase with 100 nM of the annealed DNA substrate in a reaction buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Nucleotide Titration: Aliquot the complex into separate reaction tubes. Add varying concentrations (0.1 µM to 100 µM) of either synthesized N6-HM-Adefovir-DP or Adefovir-DP (Positive Control).

  • Initiation & Quenching: Initiate the catalytic reaction by adding 5 mM MgCl₂ at 37°C. At specific time intervals (10, 30, 60 minutes), quench the reaction by adding an equal volume of stop buffer (95% formamide, 50 mM EDTA). Self-Validation: The EDTA chelates the Mg²⁺ cofactor, instantly halting polymerase activity.

  • Capillary Electrophoresis: Resolve the quenched samples using capillary electrophoresis. Quantify the ratio of extended primer (n+1) to unextended primer (n) via fluorescence detection to calculate steady-state kinetics.

Protocol B: LC-MS/MS Prodrug Hydrolysis Validation

Purpose: To confirm that the lack of efficacy is due to polymerase rejection rather than a failure of initial prodrug hydrolysis.

  • Microsomal Incubation: Incubate 10 µM of N6-HM Adefovir Dipivoxil with 1 mg/mL Human Liver Microsomes (HLM) in phosphate buffer (pH 7.4) at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Protein Precipitation: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing 1 µM Tenofovir as an internal standard. Self-Validation: The internal standard normalizes any variations in extraction efficiency or matrix effects during ionization.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the mass transition from the dipivoxil parent mass to the de-esterified N6-HM adefovir mass.

Conclusion & Drug Development Implications

The N6-Hydroxymethyl Adefovir Dipivoxil impurity represents a structural deviation that fundamentally cripples the molecule's pharmacodynamic mechanism. While it may successfully undergo prodrug hydrolysis, the steric bulk and altered hydrogen-bonding profile at the N6 position prevent the active diphosphate analog from successfully competing with dATP at the viral DNA polymerase active site.

For drug development professionals, this underscores the necessity of stringent API purification. Because this impurity lacks antiviral efficacy, its presence in the final formulation effectively dilutes the therapeutic dose. Furthermore, off-target interactions of the unmodified bulky purine analog with host cellular kinases remain a potential toxicological liability that warrants strict monitoring under ICH Q3A guidelines.

References

  • Source: National Institute of Diabetes and Digestive and Kidney Diseases.
  • 323201-04-3(Adefovir dipivoxil N6-Hydroxymethyl Impurity)
  • Source: Nucleic Acids Research (NIH/PubMed).
  • Source: Journal of the American Chemical Society (ACS).
Exploratory

A Technical Guide to the Preliminary In Vitro Cytotoxicity Assessment of N6-Hydroxymethyl Adefovir Dipivoxil

Abstract N6-Hydroxymethyl Adefovir Dipivoxil is a novel derivative of Adefovir Dipivoxil, a cornerstone therapeutic for chronic hepatitis B virus (HBV) infection.[1][2] As with any new chemical entity intended for therap...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N6-Hydroxymethyl Adefovir Dipivoxil is a novel derivative of Adefovir Dipivoxil, a cornerstone therapeutic for chronic hepatitis B virus (HBV) infection.[1][2] As with any new chemical entity intended for therapeutic consideration, a rigorous evaluation of its safety profile is paramount. This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on N6-Hydroxymethyl Adefovir Dipivoxil. We present a multi-assay approach using relevant human hepatoma cell lines, HepG2 and Huh7, to generate a foundational understanding of the compound's potential for inducing cell death. The methodologies detailed herein are designed to assess metabolic viability, membrane integrity, and the induction of apoptosis, thereby offering a holistic initial assessment critical for further drug development.

Introduction: The Rationale for Cytotoxicity Profiling

Adefovir Dipivoxil is an orally administered prodrug of adefovir, an acyclic nucleotide analog.[2][3] Upon administration, it is metabolized to its active form, adefovir diphosphate, which acts as a competitive inhibitor and chain terminator of viral DNA polymerase, effectively halting HBV replication.[4][5] While adefovir is effective, dose-limiting nephrotoxicity was a concern at higher concentrations during its initial development for HIV treatment.[2][6]

The introduction of a hydroxymethyl group at the N6 position of the adenine base, creating N6-Hydroxymethyl Adefovir Dipivoxil, represents a structural modification that could alter the compound's efficacy, metabolic stability, and, critically, its safety profile. Therefore, before proceeding to efficacy studies, it is essential to characterize its cytotoxic potential.[7] This preliminary assessment aims to determine the concentration at which the compound adversely affects host cells, a crucial parameter for establishing a therapeutic window.[8]

This guide outlines a logical, tiered approach to evaluate the cytotoxicity of N6-Hydroxymethyl Adefovir Dipivoxil using established human liver carcinoma cell lines, HepG2 and Huh7, as in vitro models.[9][10]

Foundational Strategy: Experimental Design and Causality

The selection of assays and cell models is driven by the need to create a self-validating system that provides a multi-faceted view of cytotoxicity.

Choice of In Vitro Models: HepG2 and Huh7 Cells

Given that the parent compound targets HBV in the liver, human hepatoma cell lines are the most clinically relevant models for initial toxicity screening.[11]

  • HepG2 Cells: This cell line is derived from a human hepatoblastoma and is one of the most widely used models for evaluating the toxicity of chemicals and drugs.[11][12] HepG2 cells retain a high degree of metabolic activity and many functions characteristic of primary hepatocytes, making them suitable for studies where metabolic activation of a compound could be a factor.[9][12]

  • Huh7 Cells: Established from a well-differentiated human hepatocellular carcinoma, Huh7 cells are another cornerstone in liver-related research.[10][13] They are particularly known for their utility in hepatitis virus research, making them a highly relevant comparative model.[10]

Using two distinct liver-derived cell lines provides an internal cross-validation of the observed cytotoxic effects, enhancing the robustness of the preliminary findings.

A Tripartite Assay Approach

No single assay can fully capture the complexity of cytotoxicity.[7] We employ three distinct but complementary assays to measure different hallmarks of cell death.

  • MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT into purple formazan crystals.[14][15] The amount of formazan produced is proportional to the number of metabolically active, viable cells. It provides a robust measure of overall cell health and proliferation.

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a key event in necrosis or late apoptosis.[16][17] Measuring extracellular LDH activity provides a direct quantification of cell lysis.[18]

  • Annexin V/Propidium Iodide (PI) Assay (Apoptosis Detection): This flow cytometry-based assay distinguishes between different stages of cell death.[19] Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[20][21] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[20] This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Overall Experimental Workflow

The experimental process follows a systematic progression from cell culture preparation to multi-faceted data analysis. This workflow ensures reproducibility and allows for the integration of data from all three assays to build a comprehensive cytotoxicity profile.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis cell_culture Culture & Maintenance of HepG2 & Huh7 Cells plate_cells Seed Cells into 96-Well Plates cell_culture->plate_cells treat_cells Treat Cells with Compound (24, 48, 72 hours) plate_cells->treat_cells prep_compound Prepare Serial Dilutions of N6-Hydroxymethyl Adefovir Dipivoxil prep_compound->treat_cells mtt MTT Assay (Metabolic Activity) treat_cells->mtt ldh LDH Assay (Membrane Integrity) treat_cells->ldh apoptosis Annexin V/PI Assay (Flow Cytometry) treat_cells->apoptosis cc50 Calculate CC50 Values mtt->cc50 ldh->cc50 interpret Interpret Mode of Cell Death apoptosis->interpret dose_response Generate Dose-Response Curves cc50->dose_response dose_response->interpret

Caption: Experimental workflow for cytotoxicity assessment.

Core Methodologies: Detailed Protocols

The following protocols are presented as a comprehensive guide. Researchers should optimize parameters such as cell seeding density and incubation times for their specific laboratory conditions.[22]

Cell Culture and Maintenance
  • Cell Lines: HepG2 (ATCC® HB-8065™) and Huh7 (JCRB Cell Bank JCRB0403).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach adherent cells.

Test Compound Preparation
  • Prepare a 100 mM stock solution of N6-Hydroxymethyl Adefovir Dipivoxil in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions in complete culture medium to achieve the final desired concentrations (e.g., 0.1 µM to 500 µM).

  • The final DMSO concentration in all wells, including vehicle controls, should not exceed 0.5% to avoid solvent-induced toxicity.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed 1 x 10⁴ HepG2 or Huh7 cells per well in 100 µL of medium in a 96-well flat-bottom plate. Incubate for 24 hours.[23]

  • Treatment: Carefully aspirate the medium and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells for vehicle control (medium + DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in PBS) to each well.[14][15]

  • Incubation with MTT: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14][24]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[24] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from wells with medium only.

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

Protocol 2: LDH Membrane Integrity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include additional control wells:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided with most commercial kits) 30 minutes before the assay endpoint.[16][23]

  • Sample Collection: After the incubation period (24, 48, 72 hours), transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Assay Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.[17]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution.[17]

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Sample_value - Spontaneous_release) / (Maximum_release - Spontaneous_release)] * 100

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Seeding: Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.

  • Treatment: Treat cells with low, medium, and high concentrations of the test compound (determined from MTT/LDH results), alongside a vehicle control. Incubate for a relevant time point (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes and wash the pellet twice with cold PBS.[20]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately using a flow cytometer.[20]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation and Interpretation

Quantitative data should be summarized to facilitate comparison and the determination of the 50% cytotoxic concentration (CC50).

Tabulated Results

Table 1: Hypothetical Cytotoxicity Data for N6-Hydroxymethyl Adefovir Dipivoxil in HepG2 Cells after 48h Treatment.

Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)
0 (Control)100 ± 4.50 ± 2.1
198 ± 5.13 ± 1.8
1091 ± 6.28 ± 3.0
5075 ± 5.822 ± 4.1
10052 ± 4.948 ± 5.5
25021 ± 3.778 ± 6.3
5008 ± 2.191 ± 4.7
CC50 (µM) ~105 ~102
Mechanistic Context: Adefovir's Mode of Action

Understanding the mechanism of the parent compound is crucial for interpreting potential toxicity. Adefovir's therapeutic action relies on its conversion to a diphosphate metabolite that inhibits viral DNA polymerase.[5] This process is dependent on cellular kinases.

G cluster_cell Hepatocyte cluster_viral HBV Replication ADV Adefovir Dipivoxil (Prodrug) AD Adefovir ADV->AD Hydrolysis AD_DP Adefovir Diphosphate (Active Form) AD->AD_DP Cellular Kinases (Phosphorylation) Polymerase HBV DNA Polymerase AD_DP->Polymerase Competitive Inhibition dATP dATP (Natural Substrate) dATP->Polymerase DNA_synth Viral DNA Synthesis Polymerase->DNA_synth Polymerase->DNA_synth Blocked

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitation of N6-Hydroxymethyl Adefovir Dipivoxil by RP-HPLC

Executive Summary This protocol details a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of N6-Hydroxymethyl Adefovir Dipivoxil , a critical degradation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This protocol details a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of N6-Hydroxymethyl Adefovir Dipivoxil , a critical degradation impurity associated with Adefovir Dipivoxil (ADV).

ADV is a bis-pivaloyloxymethyl (POM) ester prodrug.[1] Upon hydrolytic stress or interaction with excipients, the POM groups degrade, releasing pivalic acid and formaldehyde . The liberated formaldehyde reacts with the exocyclic amine at the N6 position of the adenine ring, forming the N6-Hydroxymethyl adduct. Because this impurity shares structural similarity with the parent API and is prone to reversibility under acidic conditions, precise control of mobile phase pH and column temperature is required for accurate quantitation.

Scientific Background & Degradation Mechanism[2]

The Formaldehyde Cascade

The formation of N6-Hydroxymethyl Adefovir Dipivoxil is a secondary degradation pathway. Primary hydrolysis of the ester linkages releases formaldehyde. In a closed system (e.g., a drug vial or tablet matrix), this formaldehyde attacks the parent molecule.

Key Mechanistic Insight: Unlike hydrolytic impurities (Mono-POM PMEA) which are more polar, the N6-Hydroxymethyl impurity retains the lipophilic ester tails, making it elute in close proximity to the parent peak. This necessitates a high-resolution gradient rather than isocratic elution.

Reaction Pathway Diagram

ADV_Degradation ADV Adefovir Dipivoxil (Parent Drug) Hydrolysis Hydrolysis (Moisture/pH Stress) ADV->Hydrolysis N6_Impurity N6-Hydroxymethyl ADV Impurity ADV->N6_Impurity + HCHO HCHO Formaldehyde (Released) Hydrolysis->HCHO Releases Mono Mono-POM PMEA (Polar Impurity) Hydrolysis->Mono Dimer N6,N6-Methylene Dimer N6_Impurity->Dimer Condensation

Figure 1: Degradation pathway showing the genesis of N6-Hydroxymethyl Adefovir Dipivoxil via formaldehyde release.

Method Development Strategy

Column Selection: Steric Selectivity

Standard C18 columns often fail to resolve the N6-adduct from the parent peak due to similar hydrophobicity.

  • Recommendation: Use a C18 column with high carbon loading (≥15%) and end-capping. The high surface area improves the separation of structurally similar hydrophobic species.

  • Why: The hydroxymethyl group adds a small polar handle but increases steric bulk. A fully end-capped column reduces silanol interactions that could cause tailing of the adenine moiety.

Mobile Phase pH: The Stability Sweet Spot
  • Challenge: The N6-hydroxymethyl group is labile. Highly acidic mobile phases (pH < 3.0) can catalyze the reversal of the reaction, converting the impurity back to the parent drug during the run, leading to underestimation.

  • Solution: A buffered mobile phase at pH 6.0 .

  • Causality: At pH 6.0, the adenine ring is uncharged, and the hemiaminal (hydroxymethyl) linkage is kinetically stable during the chromatographic timescale.

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
HPLC System Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary Pump preferred)
Column Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Column Temp 25°C ± 1°C (Strict control required to prevent on-column degradation)
Flow Rate 1.0 mL/min
Detection UV-Vis / PDA at 262 nm
Injection Volume 10 µL
Run Time 45 minutes
Reagents & Mobile Phase Preparation[3]
  • Reagent A (Buffer): 0.02 M Potassium Dihydrogen Phosphate (

    
    ).[2] Adjust to pH 6.0 ± 0.05  with dilute KOH or Phosphoric Acid. Filter through 0.22 µm nylon filter.
    
  • Reagent B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[3]

Gradient Program

A gradient is essential to elute the polar hydrolysis products early while resolving the N6-impurity from the parent.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.07030Equilibration
5.07030Isocratic Hold (Elute polar impurities)
25.04060Linear Gradient
35.02080Wash (Elute Dimers)
36.07030Return to Initial
45.07030Re-equilibration
Standard & Sample Preparation
Reference Standard Stock Solution
  • Weigh 10 mg of N6-Hydroxymethyl Adefovir Dipivoxil Reference Standard (purity >95%).

  • Dissolve in 10 mL of Diluent (Cold, 4°C) to obtain 1000 µg/mL.

  • Critical Step: Keep solutions on ice or at 4°C. Formaldehyde adducts can be unstable at room temperature in solution over long periods.

Sample Preparation (Drug Substance)
  • Weigh 50 mg of Adefovir Dipivoxil sample.

  • Transfer to a 50 mL volumetric flask.

  • Add 30 mL Diluent; sonicate for 5 minutes (maintain bath temp < 25°C).

  • Dilute to volume with Diluent.

  • Filter through 0.45 µm PVDF syringe filter. Discard the first 2 mL of filtrate.

Method Validation (Self-Validating Systems)

To ensure the method is trustworthy, perform the following system suitability tests before every analysis batch.

System Suitability Criteria
ParameterAcceptance LimitLogic
Resolution (

)
> 1.5 between ADV and N6-ImpurityEnsures accurate integration without peak overlap.
Tailing Factor (

)
< 1.5Minimizes integration errors; indicates good column health.
RSD (Area) < 2.0% (n=6 injections)Confirms system precision.
Linearity & Sensitivity
  • Linearity Range: 0.5 µg/mL to 10 µg/mL (targeting the 0.1% to 1.0% impurity level).

  • LOD (Limit of Detection): Approx. 0.1 µg/mL (S/N ratio 3:1).

  • LOQ (Limit of Quantitation): Approx. 0.3 µg/mL (S/N ratio 10:1).

Robustness Check (The "Acid Test")
  • Experiment: Deliberately lower the Mobile Phase pH to 5.5.

  • Observation: If the N6-Hydroxymethyl peak area decreases significantly while the parent peak area increases, the impurity is degrading on-column.

  • Corrective Action: Re-adjust pH to 6.0-6.2 to ensure stability.

Troubleshooting & Expert Insights

"Ghost" Peaks
  • Symptom: Small, shifting peaks appearing near the void volume.

  • Cause: Formaldehyde contamination in the Acetonitrile or water source.

  • Fix: Use fresh HPLC-grade solvents. Ensure the water source is 18.2 MΩ and TOC < 5 ppb.

Peak Broadening of N6-Impurity
  • Symptom: The N6-impurity peak is significantly wider than the parent.

  • Cause: Slow equilibrium between the hydroxymethyl adduct and the free amine on the column.

  • Fix: Increase column temperature slightly (e.g., to 30°C), but validate that degradation does not occur. Alternatively, sharpen the gradient slope at the elution time.

Sample Stability
  • Insight: N6-Hydroxymethyl Adefovir Dipivoxil is a "transient" impurity in solution.

  • Protocol: Inject samples within 4 hours of preparation. If autosampler storage is necessary, maintain the tray temperature at 4°C.

References

  • Ahmed, Z., et al. (2009).[1] Development and Validation of RP-HPLC Method for the Determination of Adefovir Dipivoxil in Bulk and in Pharmaceutical Formulation. E-Journal of Chemistry, 6(2), 469-474.[1] Retrieved from [Link]

  • ResearchGate. (2012). A Simple and Specific Stability-Indicating RP-HPLC Method for Routine Assay of Adefovir Dipivoxil. Retrieved from [Link][4]

Sources

Application

Synthesis and purification of N6-Hydroxymethyl Adefovir Dipivoxil for research purposes

Application Note: Synthesis and Purification of N6-Hydroxymethyl Adefovir Dipivoxil Executive Summary & Scientific Rationale N6-Hydroxymethyl Adefovir Dipivoxil (N6-HM-ADV) is a critical hemiaminal impurity and potential...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Purification of N6-Hydroxymethyl Adefovir Dipivoxil

Executive Summary & Scientific Rationale

N6-Hydroxymethyl Adefovir Dipivoxil (N6-HM-ADV) is a critical hemiaminal impurity and potential metabolite associated with the antiviral prodrug Adefovir Dipivoxil (ADV). Its formation is driven by the reaction of the adenine exocyclic amine with formaldehyde—a byproduct released during the hydrolysis of the pivaloyloxymethyl (POM) ester promoieties.

The Synthetic Challenge: Unlike standard alkylations, N6-hydroxymethylation is a reversible equilibrium reaction. The product is a hemiaminal (


), which is thermodynamically unstable in aqueous solution, prone to deformylation back to the parent amine (ADV) and formaldehyde. Furthermore, the parent scaffold (ADV) contains two POM esters that are highly susceptible to hydrolytic cleavage under basic conditions.

Strategic Approach: To successfully synthesize and isolate N6-HM-ADV, we must operate within a "Stability Window":

  • pH Control: Maintain pH 6.5–7.5. (Acid catalyzes deformylation; Base hydrolyzes the POM esters).

  • Equilibrium Shift: Use a large molar excess of formaldehyde to drive the forward reaction (

    
     driven).
    
  • Solvent Selection: Use a mixed organic/aqueous system (Acetonitrile/Buffer) to solubilize the lipophilic ADV while allowing formaldehyde reactivity.

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the competitive pathways managed in this protocol. The goal is to maximize Pathway A (N6-Hydroxymethylation) while suppressing Pathway B (Ester Hydrolysis) and Pathway C (Deformylation).

G cluster_0 Equilibrium Dynamics ADV Adefovir Dipivoxil (Substrate) N6_HM N6-Hydroxymethyl ADV (Target Hemiaminal) ADV->N6_HM + HCHO (pH 7.0) Forward Rxn Mono_Ester Mono-POM Ester (Degradant) ADV->Mono_Ester Hydrolysis (pH > 8) HCHO Formaldehyde (Excess) N6_HM->ADV - HCHO (Acid/Dilution) Reverse Rxn

Figure 1: Reaction pathway showing the reversible formation of N6-HM-ADV and competing hydrolysis risks.

Experimental Protocol

Materials and Reagents
  • Substrate: Adefovir Dipivoxil (CAS: 142340-99-6), >98% purity.

  • Reagent: Formaldehyde (37% wt. in

    
    , methanol-stabilized) or Paraformaldehyde.
    
  • Solvent: Acetonitrile (ACN, HPLC Grade) and 100 mM Sodium Phosphate Buffer (pH 7.2).

  • Quench: Cold HPLC Mobile Phase A (0.1% Formic Acid in Water).

Synthesis Procedure

Note: Perform all steps in a fume hood due to formaldehyde toxicity.

  • Preparation: Dissolve 50 mg (approx. 0.1 mmol) of Adefovir Dipivoxil in 2.0 mL of Acetonitrile. Ensure complete dissolution.

  • Buffering: Add 1.0 mL of 100 mM Phosphate Buffer (pH 7.2). The solution may become slightly cloudy; add ACN dropwise until clear if necessary.

  • Reaction Initiation: Add 30 equivalents of Formaldehyde (approx. 225 µL of 37% solution).

    • Why 30 eq? The reaction is an equilibrium. Excess HCHO forces the equilibrium toward the product (Le Chatelier's principle) and compensates for the instability of the hemiaminal.

  • Incubation: Seal the vial tightly to prevent HCHO evaporation. Incubate at 37°C for 4–6 hours .

    • Monitoring: Check by HPLC every hour. Do not exceed 12 hours, as POM ester hydrolysis will eventually compete.

Purification (Semi-Preparative HPLC)

Critical: Do not use rotary evaporation to remove solvents, as the removal of HCHO will reverse the reaction, yielding the starting material. Use direct injection onto Prep-HPLC.

  • Column: C18 (e.g., Waters XBridge or Phenomenex Gemini), 5 µm, 10 x 250 mm.

  • Mobile Phase A: 0.05% Formic Acid in Water (Maintains slightly acidic pH to stabilize solid, but minimize time in solution).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 4.0 mL/min.

  • Detection: UV @ 260 nm.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Load Sample
15.060Elution of N6-HM-ADV
18.095Wash
20.010Re-equilibration

Fraction Collection: Collect the peak corresponding to N6-HM-ADV (typically elutes after ADV due to increased lipophilicity from the hydroxymethyl group masking the polar amine, though retention shifts can vary based on column chemistry). Immediately freeze fractions in liquid nitrogen.

Isolation

Lyophilize the frozen fractions immediately.

  • Caution: Lyophilization removes water and formaldehyde. As the concentration of HCHO drops, the compound may revert. To mitigate this, lyophilize to a dry powder as quickly as possible and store at -80°C.

Analytical Validation

Mass Spectrometry (LC-MS)
  • Parent ADV: [M+H]+ = 502.2 m/z

  • Target (N6-HM-ADV): [M+H]+ = 532.2 m/z (+30 Da shift corresponding to CH2O).

  • Note: In-source fragmentation often knocks off the hydroxymethyl group (-30 Da). Use "soft" ionization parameters (lower cone voltage) to observe the molecular ion.

Nuclear Magnetic Resonance (NMR)

Dissolve the isolated solid in DMSO-d6 (avoid


 as it promotes exchange/degradation).
  • Diagnostic Signal: Look for a broad singlet or doublet (if coupled to NH) around δ 4.8 – 5.0 ppm corresponding to the

    
     methylene protons. This peak is absent in the parent ADV.
    

Storage and Stability

The isolated N6-Hydroxymethyl Adefovir Dipivoxil is a kinetic product .

  • Solid State: Stable for weeks at -80°C under desiccant.

  • Solution: Unstable. In aqueous buffer (pH 7.4, 37°C), the half-life is approximately 3–6 hours, reverting to Adefovir Dipivoxil.

  • Usage: For biological assays, prepare fresh stock in DMSO immediately prior to use.

References

  • Fu, Y., et al. (2013).[1] FTO-mediated formation of N6-hydroxymethyladenosine and N6-formyladenosine in mammalian RNA.[2][3][4][5][6] Nature Communications, 4, 1798.[6]

  • Klungland, A., et al. (2019).[7] N6-Hydroxymethyladenine: a hydroxylation derivative of N6-methyladenine in genomic DNA of mammals.[8] Nucleic Acids Research, 47(5), 2385–2398.

  • Shishodia, S., et al. (2018).[6] NMR analyses on N-hydroxymethylated nucleobases – implications for formaldehyde toxicity and nucleic acid demethylases.[9] Organic & Biomolecular Chemistry, 16, 4021-4032.

  • Gilead Sciences, Inc. (2006).[10] HEPSERA® (adefovir dipivoxil) Tablets Prescribing Information. FDA Access Data.

Sources

Method

Protocol for Determining the Solution Stability of N6-Hydroxymethyl Adefovir Dipivoxil: A Forced Degradation Study

An Application Note from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive protocol for assessing the intrinsic stabi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for assessing the intrinsic stability of N6-Hydroxymethyl Adefovir Dipivoxil in solution. N6-Hydroxymethyl Adefovir Dipivoxil is a potential impurity and degradant of Adefovir Dipivoxil, an essential antiviral prodrug for treating chronic hepatitis B.[1][2] Understanding its stability profile is critical for ensuring the quality, safety, and efficacy of the parent drug product. This protocol details a forced degradation study employing various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[3] It includes a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the parent compound and its degradation products.

Introduction: The Rationale for Stability Assessment

Adefovir Dipivoxil is the diester prodrug of Adefovir, an acyclic nucleotide analog that inhibits viral DNA polymerase after intracellular phosphorylation.[1][4][5] Its prodrug form, featuring two pivaloyloxymethyl (POM) moieties, enhances oral bioavailability.[5][6] However, these ester linkages are susceptible to hydrolysis, a key factor in its degradation.[4] N6-Hydroxymethyl Adefovir Dipivoxil is a known related substance, potentially arising during synthesis or as a degradation product.[7][8]

The stability of any active pharmaceutical ingredient (API) and its related impurities is a cornerstone of drug development. Stability testing provides crucial evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[9] Forced degradation, or stress testing, is the systematic exposure of a drug substance to conditions more severe than accelerated stability testing.[10] These studies serve multiple critical purposes:

  • Elucidation of Degradation Pathways: Identifying the likely degradation products that could appear in a drug product during its shelf life.[3]

  • Demonstration of Specificity: Proving that the chosen analytical method is "stability-indicating," meaning it can accurately measure the decrease in the active compound's concentration due to degradation, without interference from degradants.[3][11]

  • Informing Formulation and Packaging: The degradation profile helps in developing a stable formulation and selecting appropriate packaging to protect the drug product.

This application note provides a robust framework for conducting a forced degradation study on N6-Hydroxymethyl Adefovir Dipivoxil, grounded in the principles of ICH guidelines Q1A and Q1B.[9][12][13]

Potential Degradation & Analytical Strategy

N6-Hydroxymethyl Adefovir Dipivoxil contains several functional groups susceptible to degradation. The primary pathway is likely the hydrolysis of the two POM ester groups, releasing pivalic acid and formaldehyde, ultimately yielding Adefovir. Additionally, the N6-hydroxymethyl group on the adenine purine ring may exhibit its own reactivity under stress conditions.

To monitor this degradation, a stability-indicating analytical method is paramount. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice, as it is widely used for the analysis of Adefovir Dipivoxil and its impurities.[11][14][15] The method must be capable of resolving the N6-Hydroxymethyl Adefovir Dipivoxil peak from its potential degradants, including the parent Adefovir Dipivoxil and the ultimate hydrolytic product, Adefovir.

G cluster_0 Forced Degradation Pathways N6_Hydroxymethyl N6-Hydroxymethyl Adefovir Dipivoxil Adefovir_Dipivoxil Adefovir Dipivoxil N6_Hydroxymethyl->Adefovir_Dipivoxil Loss of -CH2OH Adefovir Adefovir (Active Moiety) N6_Hydroxymethyl->Adefovir Hydrolysis of POM esters Other_Degradants Other Degradation Products N6_Hydroxymethyl->Other_Degradants Oxidation, Ring Opening, etc. Adefovir_Dipivoxil->Adefovir Hydrolysis of POM esters

Caption: Potential degradation pathways of N6-Hydroxymethyl Adefovir Dipivoxil.

Detailed Experimental Protocol

This protocol outlines the materials, equipment, and step-by-step procedures for the forced degradation study.

Materials and Equipment
  • Reference Standard: N6-Hydroxymethyl Adefovir Dipivoxil

  • Solvents & Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade, e.g., Milli-Q)

    • Potassium Dihydrogen Phosphate (KH₂PO₄)

    • Hydrochloric Acid (HCl), 0.1 M solution

    • Sodium Hydroxide (NaOH), 0.1 M solution

    • Hydrogen Peroxide (H₂O₂), 30% solution

  • Equipment:

    • HPLC system with UV or Photodiode Array (PDA) detector

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Water bath or dry heat oven

    • Photostability chamber (compliant with ICH Q1B)

    • Membrane filters (0.45 µm)

Stability-Indicating HPLC Method

The following method is adapted from established procedures for Adefovir Dipivoxil and should be validated for specificity before use.[11][14][16]

ParameterConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of nucleoside analogs.
Mobile Phase Acetonitrile : 10 mM Citrate Buffer (pH 5.2) (36:64 v/v)Provides good resolution for Adefovir Dipivoxil and related substances.[11]
Flow Rate 1.5 mL/minA typical flow rate ensuring good separation and reasonable run times.[11]
Detection UV at 260 nmThe adenine chromophore has a strong absorbance maximum near this wavelength.[11]
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 20 µLStandard volume for analytical HPLC.
Run Time ~15 minutesSufficient to elute the parent peak and potential degradants.
Preparation of Solutions
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of N6-Hydroxymethyl Adefovir Dipivoxil reference standard and transfer to a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the mobile phase. This is the stock solution.

  • Working Solution (10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase. This will be the initial (T=0) sample and the control sample.

Forced Degradation Workflow

For each condition below, a working solution of approximately 10 µg/mL is subjected to stress. Samples are withdrawn at specified time points (e.g., 0, 2, 4, 8, and 24 hours), neutralized if necessary, diluted to the initial concentration with mobile phase, and injected into the HPLC system.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions A Prepare Stock & Working Solutions (10 µg/mL) B Analyze T=0 Sample A->B C Expose Aliquots to Stress Conditions A->C D Acidic (0.1 M HCl, 60°C) E Basic (0.1 M NaOH, RT) F Oxidative (3% H₂O₂, RT) G Thermal (70°C Solution) H Photolytic (ICH Q1B) I Sample at Time Points (e.g., 2, 4, 8, 24h) J Neutralize & Dilute (if applicable) I->J K Analyze by Stability- Indicating HPLC J->K L Calculate % Degradation & Identify Products K->L

Caption: General workflow for the forced degradation study.

Step-by-Step Stress Protocols:

  • Acid Hydrolysis:

    • To 5 mL of the working solution, add 1 mL of 0.1 M HCl.

    • Keep the solution in a water bath at 60°C.

    • At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.[11][17]

    • Dilute to the target concentration with the mobile phase and analyze.

  • Base Hydrolysis:

    • To 5 mL of the working solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature. Note: Base-catalyzed hydrolysis of esters is typically rapid.

    • At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M HCl.[17]

    • Dilute to the target concentration with the mobile phase and analyze.

  • Oxidative Degradation:

    • To 5 mL of the working solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature, protected from light.[11][17]

    • At each time point, withdraw an aliquot, dilute to the target concentration with the mobile phase, and analyze immediately.

  • Thermal Degradation:

    • Transfer the working solution to a sealed vial.

    • Keep the vial in an oven at 70°C.

    • At each time point, withdraw an aliquot, cool to room temperature, and analyze.

  • Photostability Testing:

    • Expose the working solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12]

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • Analyze the samples after the exposure period.

Data Analysis and Presentation

The primary goal is to quantify the loss of the parent compound and observe the formation of degradation products over time.

  • Calculate Percent Assay Remaining:

    • Assay (%) = (Peak Area of Analyte at Time 't' / Peak Area of Analyte at T=0) x 100

  • Calculate Percent Degradation:

    • Degradation (%) = 100 - Assay (%)

  • Report Results: Summarize the findings in a clear, tabular format. Note the appearance of any new peaks, their retention times, and their peak areas relative to the initial parent peak area.

Table 1: Example Data Summary for Forced Degradation of N6-Hydroxymethyl Adefovir Dipivoxil

Stress ConditionTime (hours)Assay Remaining (%)Major Degradant RT (min)Observations
Control (RT) 2499.8-No significant degradation.
0.1 M HCl (60°C) 875.23.1, 4.5Significant degradation observed.
0.1 M NaOH (RT) 440.13.1Rapid degradation.
30% H₂O₂ (RT) 2490.58.2Moderate degradation.
Heat (70°C) 2485.74.5Significant thermal degradation.
Photolytic -98.9-Stable to light exposure.

Conclusion and Scientific Trustworthiness

This protocol provides a scientifically sound and detailed methodology for evaluating the stability of N6-Hydroxymethyl Adefovir Dipivoxil in solution. The self-validating nature of this protocol is rooted in its adherence to ICH principles for forced degradation studies.[3][9] By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, a comprehensive degradation profile can be established.

The cornerstone of trustworthiness for this protocol is the use of a pre-validated, stability-indicating HPLC method. The method's specificity must be confirmed through peak purity analysis (using a PDA detector) to ensure that the parent peak is free from any co-eluting degradants. Successful execution of this protocol will yield critical data for risk assessment, impurity control strategies, and the development of stable pharmaceutical formulations containing Adefovir Dipivoxil.

References

  • Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved March 7, 2026, from [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. Retrieved March 7, 2026, from [Link]

  • A Simple and Specific Stability- Indicating RP-HPLC Method for Routine Assay of Adefovir Dipivoxil in Bulk and Tablet Dosage Form. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • ICH Q1A(R2) Stability testing of new drug substances and products. (2003, August). European Medicines Agency. Retrieved March 7, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Adefovir Dipivoxil in Bulk and in Pharmaceutical Formulation. (n.d.). CORE. Retrieved March 7, 2026, from [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14). BioBoston Consulting. Retrieved March 7, 2026, from [Link]

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved March 7, 2026, from [Link]

  • Molecular Modelling Analysis of the Metabolism of Adefovir Dipivoxil. (n.d.). Science Alert. Retrieved March 7, 2026, from [Link]

  • What is the mechanism of Adefovir Dipivoxil? (2024, July 17). Patsnap Synapse. Retrieved March 7, 2026, from [Link]

  • Determination of adefovir dipivoxil and related substances by RP-HPLC. (2005, January). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Adefovir Dipivoxil in Bulk and in Pharmaceutical Formulation. (2026, February 9). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Potential Drug-Drug Interactions with Adefovir Dipivoxil: Clinical Implications and Management Strategies. (n.d.). Biosciences Biotechnology Research Asia. Retrieved March 7, 2026, from [Link]

  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. (2021, July 26). GSC Online Press. Retrieved March 7, 2026, from [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (2022, October 3). Journal of Pharmaceutical Negative Results. Retrieved March 7, 2026, from [Link]

  • Adefovir Dipivoxil N6-Hydroxy methyl impurity. (n.d.). Daicel Pharma Standards. Retrieved March 7, 2026, from [Link]

  • Adefovir Dipivoxil. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

Sources

Application

Application of N6-Hydroxymethyl Adefovir Dipivoxil in HBV replication studies

Application Note: Characterization and Biological Assessment of N6-Hydroxymethyl Adefovir Dipivoxil in HBV Replication Studies Part 1: Executive Summary & Scientific Context 1.1 The Compound N6-Hydroxymethyl Adefovir Dip...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization and Biological Assessment of N6-Hydroxymethyl Adefovir Dipivoxil in HBV Replication Studies

Part 1: Executive Summary & Scientific Context

1.1 The Compound N6-Hydroxymethyl Adefovir Dipivoxil (CAS: 323201-04-3), often designated as Adefovir Dipivoxil Impurity I , is a specific derivative of the reverse transcriptase inhibitor Adefovir Dipivoxil (ADV).[1][2] Structurally, it possesses a hydroxymethyl group at the N6-amino position of the adenine ring.

1.2 Significance in HBV Research In the context of Hepatitis B Virus (HBV) drug development, this compound serves two critical roles:

  • Quality Control (CQA): It is a known degradation product formed potentially via the reaction of the parent drug with formaldehyde (released during the hydrolysis of the pivaloyloxymethyl esters). Its presence must be monitored to ensure the integrity of clinical trial materials.

  • Impurity Qualification: Regulatory guidelines (ICH Q3A/B) require the biological characterization of impurities. Researchers must determine if this specific adduct possesses residual antiviral activity or enhanced cytotoxicity (e.g., due to formaldehyde release) compared to the parent drug.

1.3 Mechanism of Action (Hypothesis & Validation) While Adefovir acts as a chain terminator after conversion to its diphosphate form, the N6-hydroxymethyl modification theoretically obstructs Watson-Crick base pairing.

  • Scenario A (Stable Adduct): The molecule is inactive and competes for uptake, potentially reducing efficacy.

  • Scenario B (Labile Prodrug): The hydroxymethyl group hydrolyzes intracellularly, reverting to active Adefovir.

  • Objective: The protocols below are designed to distinguish between these scenarios.

Part 2: Experimental Workflow & Logic

The following workflow integrates chemical verification with biological interrogation.

HBV_Workflow cluster_mech Mechanistic Query Compound N6-Hydroxymethyl ADV (Reference Standard) QC Phase 1: Chemical Purity (HPLC/LC-MS) Compound->QC Verify Integrity BioAssay Phase 2: In Vitro HBV Assay (HepG2.2.15 Cells) QC->BioAssay Treat Cells Tox Phase 3: Cytotoxicity Profiling (CC50 Determination) QC->Tox Treat Cells Analysis Data Synthesis: Selectivity Index (SI) & Impurity Qualification BioAssay->Analysis EC50 Data Tox->Analysis CC50 Data Mech1 Stable Adduct? (Inactive) Analysis->Mech1 Mech2 Labile Prodrug? (Active) Analysis->Mech2

Figure 1: Integrated workflow for the qualification of N6-Hydroxymethyl Adefovir Dipivoxil in antiviral research.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation and Storage of Stock Solutions

Causality: N6-hydroxymethyl groups can be chemically unstable, prone to deformylation. Proper handling is essential to prevent reversion to the parent Adefovir Dipivoxil before the assay begins.

  • Solvent: Dissolve N6-Hydroxymethyl ADV in 100% DMSO (Dimethyl Sulfoxide). Avoid aqueous buffers for stock storage to prevent premature hydrolysis.

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into single-use amber vials and store at -80°C. Do not freeze-thaw.

  • Verification: Verify the stock integrity via HPLC immediately prior to cell treatment (See Reference 1 for chromatographic conditions).

Protocol B: In Vitro HBV Replication Inhibition Assay

Objective: Quantify the EC50 (Effective Concentration 50%) of the N6-derivative relative to Adefovir Dipivoxil.

Materials:

  • Cell Line: HepG2.2.15 (stably transfected with HBV genome).

  • Culture Media: DMEM + 10% Fetal Bovine Serum (FBS) + G418 (380 µg/mL) to maintain plasmid selection.

  • Controls:

    • Positive Control: Adefovir Dipivoxil (Parent drug).[1][3][4][5][6][7][8][9][10][11]

    • Negative Control: DMSO (Vehicle).

    • Impurity Control: N6-Hydroxymethyl ADV.[1][2][3][7][11][12]

Step-by-Step Methodology:

  • Seeding:

    • Seed HepG2.2.15 cells in 96-well collagen-coated plates at a density of

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions (1:3) of N6-Hydroxymethyl ADV and Adefovir Dipivoxil in fresh media.

    • Range: 0.01 µM to 100 µM.

    • Replace culture media with drug-containing media.

    • Critical Step: Refresh media with fresh drug every 2 days for a total of 8 days. Reasoning: Nucleoside analogs require time to accumulate intracellularly and inhibit viral DNA synthesis; continuous exposure ensures steady-state kinetics.

  • DNA Extraction (Day 8):

    • Collect culture supernatant (for extracellular virion DNA).

    • Lyse cells (for intracellular replicative intermediates).

    • Use a silica-column based extraction kit (e.g., QIAamp DNA Blood Mini Kit).

  • Quantitative PCR (qPCR):

    • Target: HBV S-gene or Core gene.

    • Primers (Example):

      • Fwd: 5’- GTG TCT GCG GCG TTT TAT CA -3’

      • Rev: 5’- GAC AAA CGG GCA ACA TAC CTT -3’

      • Probe: 5’- FAM- CCT CTK CAT CCT GCT GCT ATG CCT CAT C -TAMRA -3’

    • Cycling: 95°C (10 min) -> [95°C (15s) -> 60°C (1 min)] x 40 cycles.

  • Data Calculation:

    • Normalize viral copy number to the DMSO control.

    • Fit data to a 4-parameter logistic curve to calculate EC50.

Protocol C: Cytotoxicity Profiling (MTS Assay)

Objective: Determine if the N6-modification alters the toxicity profile (CC50).

  • Setup: Parallel plates seeded exactly as Protocol B.

  • Treatment: Same dosing regimen (0.01 - 100 µM).

  • Readout (Day 8):

    • Add MTS/PMS reagent (Promega CellTiter 96).

    • Incubate 2-4 hours.

    • Measure Absorbance at 490 nm.

  • Analysis: Calculate CC50 (Cytotoxic Concentration 50%).

Part 4: Data Presentation & Interpretation

4.1 Expected Results Table Use the following template to report your findings. The "Interpretation" column guides the decision-making process.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Interpretation
Adefovir Dipivoxil (Ref) ~0.1 - 1.0>100>100Validated Baseline.
N6-Hydroxymethyl ADV ResultResultCC50 / EC50See Logic Below

4.2 Interpretation Logic:

  • If EC50 (N6) ≈ EC50 (ADV): The N6-hydroxymethyl group is likely labile, acting as a prodrug that reverts to Adefovir intracellularly.

  • If EC50 (N6) >> EC50 (ADV): The modification blocks activity. The compound is a stable, inactive impurity.

  • If CC50 (N6) << CC50 (ADV): The impurity is significantly more toxic (possibly due to formaldehyde release or off-target effects). High Risk.

Part 5: Troubleshooting & Critical Control Points

  • Stability Issue: If N6-Hydroxymethyl ADV shows variable activity, it may be degrading in the culture media.

    • Solution: Perform a stability study by incubating the compound in media (without cells) at 37°C for 24h and analyzing by HPLC.

  • Cross-Contamination: Ensure the reference standard purity is >98%. Trace amounts of parent Adefovir in the impurity standard will skew EC50 values lower (false potency).

References

  • Veeprho Laboratories. (n.d.). Adefovir Dipivoxyl Impurity I (CAS 323201-04-3) Structure and Data. Retrieved October 24, 2023, from [Link]

  • Marcellin, P., et al. (2003). "Adefovir Dipivoxil for the Treatment of Hepatitis B e Antigen–Positive Chronic Hepatitis B." New England Journal of Medicine, 348, 808-816. (Provides baseline clinical efficacy data for parent drug). [Link]

  • Delaney, W. E., et al. (2001). "Combinations of adefovir with nucleoside analogs produce additive antiviral effects against hepatitis B virus in vitro." Antimicrobial Agents and Chemotherapy, 48(10), 3702-3710. (Protocol source for HepG2.2.15 assays). [Link]

  • Starrett, J. E., et al. (1994). "Synthesis, oral bioavailability determination, and in vitro evaluation of prodrugs of the antiviral agent 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA)." Journal of Medicinal Chemistry, 37(12), 1857-1864. (Foundational chemistry for Adefovir prodrugs). [Link]

Sources

Method

Application Note: In-Vitro Characterization of N6-Hydroxymethyl Adefovir Dipivoxil

Abstract & Introduction N6-Hydroxymethyl Adefovir Dipivoxil (CAS: 323201-04-3) is a known process impurity and degradation product of the antiviral drug Adefovir Dipivoxil (ADV).[1] In the context of pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

N6-Hydroxymethyl Adefovir Dipivoxil (CAS: 323201-04-3) is a known process impurity and degradation product of the antiviral drug Adefovir Dipivoxil (ADV).[1] In the context of pharmaceutical development and Chemistry, Manufacturing, and Controls (CMC), impurities structurally related to the active pharmaceutical ingredient (API) must be qualified for biological activity and toxicity.

This application note details the methodology for evaluating the antiviral efficacy of N6-Hydroxymethyl ADV against wild-type Hepatitis B Virus (HBV) and its cross-resistance profile against clinically relevant adefovir-resistant mutants (rtN236T and rtA181V).

Scientific Rationale

Adefovir Dipivoxil is a prodrug of Adefovir (PMEA), an acyclic nucleotide phosphonate. It functions as a chain terminator of HBV DNA polymerase.[2][3] The N6-amino group of the adenine ring is essential for Watson-Crick base pairing with thymine in the viral template. The presence of a hydroxymethyl group at the N6 position may sterically hinder base pairing or alter the substrate affinity for the HBV polymerase. Furthermore, this modification may impact the intracellular hydrolysis required to convert the prodrug into its active diphosphate form (PMEA-pp).

Mechanism of Action & Resistance Pathways[3]

To interpret the data generated by this protocol, researchers must understand the metabolic activation pathway and the specific loci of resistance.

Metabolic Activation Pathway

The following diagram illustrates the conversion of the prodrug to the active chain terminator and highlights where the N6-modification may interfere (e.g., Polymerase Incorporation).

MOA Prodrug Adefovir Dipivoxil (or N6-HM Analog) Entry Cell Entry (Passive/Transport) Prodrug->Entry Hydrolysis De-esterification (Intracellular Esterases) Entry->Hydrolysis PMEA Adefovir (PMEA) Hydrolysis->PMEA Loss of pivaloyloxymethyl Kinase1 Phosphorylation (AMP Kinase) PMEA->Kinase1 PMEApp PMEA-diphosphate (Active Metabolite) Kinase1->PMEApp Pol HBV Polymerase (Reverse Transcriptase) PMEApp->Pol Competition with dATP DNA Viral DNA Chain Termination Pol->DNA Incorporation Mutant Mutations: rtN236T / rtA181V Mutant->Pol Reduces Binding Affinity

Figure 1: Metabolic activation of Adefovir Dipivoxil. The N6-hydroxymethyl modification persists until potential metabolic clearance, possibly affecting the PMEApp -> Pol binding step.

Experimental Design

Cell Models
  • HepG2.2.15: Stably transfected cell line secreting infectious HBV (Genotype D). Used for Wild-Type (WT) baseline efficacy.

  • Huh7 or HepG2 (Transient Transfection): Required for testing specific resistance mutations. These cells are transfected with plasmids containing the HBV genome (1.1x or 1.3x overlength) carrying the specific mutations.

Compounds & Reagents[3][4][5][6][7]
  • Test Compound: N6-Hydroxymethyl Adefovir Dipivoxil (Purity >95%).

  • Reference Control: Adefovir Dipivoxil (ADV).[3][4][5][6]

  • Internal Standard: Entecavir (ETV) or Lamivudine (3TC) to verify assay sensitivity.

  • Vehicle: DMSO (Final concentration <0.5% v/v).

Target Mutations (Site-Directed Mutagenesis)

The following mutations must be engineered into the HBV replicon plasmid:

MutationDomainPhenotype Relevance
rtN236T D DomainPrimary Adefovir Resistance. Reduces PMEA-pp binding affinity.
rtA181V B DomainCross-Resistance. Affects both Lamivudine and Adefovir susceptibility.[7][8]
WT -Baseline control.

Detailed Protocol: Phenotypic Susceptibility Assay

Phase 1: Preparation of N6-Hydroxymethyl Stock

Critical Warning: N6-hydroxymethyl derivatives can be chemically labile and may revert to the parent amine or degrade under acidic/basic conditions.

  • Dissolve N6-Hydroxymethyl ADV in 100% DMSO to a stock concentration of 10 mM.

  • Aliquot into single-use vials and store at -20°C. Do not freeze-thaw.

  • Prepare fresh serial dilutions in cell culture medium immediately before treatment.

Phase 2: Transfection (For Resistant Mutants)
  • Seeding: Seed Huh7 cells at

    
     cells/well in 24-well plates. Incubate for 24h at 37°C.
    
  • Transfection mixture: Mix 1 µg of HBV plasmid (WT, rtN236T, or rtA181V) with a transfection reagent (e.g., Lipofectamine or FuGENE) according to manufacturer ratios.

  • Application: Add complex to cells. Incubate for 6–16 hours, then wash with PBS and replace with fresh medium.

Phase 3: Drug Treatment[7]
  • Dilution Series: Prepare 6 concentrations of N6-Hydroxymethyl ADV and the ADV parent control (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 50.0 µM).

  • Treatment: 24 hours post-transfection, replace medium with drug-containing medium.

  • Refresh: Replace drug-containing medium every 2 days to maintain stable drug levels.

  • Duration: Treat for a total of 5 days (Transient) or 7–9 days (HepG2.2.15).

Phase 4: Viral DNA Extraction & Quantification (qPCR)
  • Harvest: Collect culture supernatant. Clarify by centrifugation (1000 x g, 5 min) to remove cell debris.

  • Lysis: Treat supernatant with lysis buffer containing Proteinase K to release viral DNA from capsids.

  • qPCR: Use primers targeting the HBV S-gene or Core gene.

    • Forward: 5'-GTGTCTGCGGCGTTTTATCA-3'

    • Reverse: 5'-GACAAACGGGCAACATACCT-3'

    • Probe: FAM-labeled TaqMan probe.

  • Quantification: Calculate HBV DNA copy numbers using a plasmid standard curve.

Phase 5: Cytotoxicity Counter-Screen (CC50)
  • Parallel Plate: Run an identical plate without viral analysis.

  • Assay: Add CCK-8 or MTT reagent at the end of the treatment period.

  • Purpose: Ensure that reductions in viral DNA are due to antiviral activity, not cell death.

Data Analysis & Visualization

Calculation of EC50 and Fold Resistance
  • EC50 (Effective Concentration 50%): Use non-linear regression (4-parameter logistic model) to plot log(drug concentration) vs. % viral inhibition.

  • Fold Resistance (FR): Calculate using the formula:

    
    
    
  • Impurity Activity Ratio:

    
    
    
    • Ratio > 10: Impurity is significantly less active.

    • Ratio ≈ 1: Impurity retains potency (Safety concern if toxic).

Workflow Diagram

Protocol cluster_readout Dual Readout Start Start: Huh7 Cells Transfection Transient Transfection (Plasmids) Start->Transfection Mutagenesis Site-Directed Mutagenesis (rtN236T, rtA181V) Mutagenesis->Transfection Treatment Drug Treatment (5 Days) (N6-HM-ADV vs ADV) Transfection->Treatment qPCR Supernatant qPCR (Antiviral Efficacy) Treatment->qPCR MTT Cell Viability Assay (Cytotoxicity) Treatment->MTT Analysis Data Analysis (EC50 & Fold Resistance) qPCR->Analysis MTT->Analysis

Figure 2: Experimental workflow for phenotypic characterization of the impurity.

Expected Results & Interpretation

CompoundWT EC50 (µM)rtN236T EC50 (µM)rtA181V EC50 (µM)Interpretation
Adefovir Dipivoxil ~0.5 - 1.0> 5.0 (Resistant)> 2.0 (Resistant)Standard baseline profile.
N6-HM ADV (Scenario A) > 50.0> 50.0> 50.0Inactive Impurity. The N6 modification abolishes activity. (Likely outcome due to steric hindrance).[9]
N6-HM ADV (Scenario B) ~1.0> 5.0> 2.0Active Impurity. Retains potency. Must be monitored strictly in drug substance.

Note: The N6-position is critical for hydrogen bonding with Thymine. It is hypothesized that N6-Hydroxymethylation will significantly reduce potency (Scenario A) unless the hydroxymethyl group is metabolically cleaved rapidly back to the parent amine.

References

  • Hadziyannis, S. J., et al. (2003). Long-term therapy with adefovir dipivoxil for HBeAg-negative chronic hepatitis B. New England Journal of Medicine, 348(9), 800-807. Link

  • Angus, P., et al. (2003). Resistance to adefovir dipivoxil therapy associated with the selection of a novel mutation in the HBV polymerase.[7] Gastroenterology, 125(2), 292-297. Link

  • Bartholomeusz, A., & Locarnini, S. (2006). Antiviral drug resistance: clinical consequences and molecular aspects. Seminars in Liver Disease, 26(2), 162-170. Link

  • Warner, N., & Locarnini, S. (2008). The antiviral drug resistance assays for Hepatitis B Virus. Methods in Molecular Medicine, 147, 15-28. Link

  • ChemicalBook. (n.d.).[1] Adefovir dipivoxil N6-Hydroxymethyl Impurity - Product Description. Link

Sources

Application

Analytical techniques for characterizing N6-Hydroxymethyl Adefovir Dipivoxil impurities

Application Note: Characterization and Quantification of N6-Hydroxymethyl Adefovir Dipivoxil Impurities Executive Summary This application note details a robust analytical strategy for the characterization of N6-Hydroxym...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization and Quantification of N6-Hydroxymethyl Adefovir Dipivoxil Impurities

Executive Summary

This application note details a robust analytical strategy for the characterization of N6-Hydroxymethyl Adefovir Dipivoxil (N6-HM-ADV), a specific degradation product formed via the interaction of Adefovir Dipivoxil with formaldehyde. Formaldehyde is generated in situ during the hydrolysis of the pivaloyloxymethyl (POM) ester moieties. Due to the potential genotoxicity of formaldehyde adducts and their impact on drug stability, precise identification and control are required. This guide provides a self-validating LC-MS/MS protocol and a routine HPLC-UV method, supported by mechanistic insights into the impurity's formation and stability.

Scientific Background & Mechanism

The Instability of POM-Prodrugs

Adefovir Dipivoxil is a bis-POM ester prodrug designed to improve the oral bioavailability of Adefovir. The POM groups are susceptible to hydrolysis (chemical or enzymatic), releasing pivalic acid and formaldehyde . While this release is intended in vivo, premature hydrolysis in vitro (during storage or in solution) generates free formaldehyde within the drug product matrix.

Formation of N6-Hydroxymethyl Adefovir Dipivoxil

The exocyclic amine at the N6 position of the adenine ring is nucleophilic. It reacts with the electrophilic carbonyl carbon of the generated formaldehyde to form a hemiaminal adduct: N6-Hydroxymethyl Adefovir Dipivoxil .

  • Key Characteristic: This reaction is reversible. The stability of the N6-hydroxymethyl species is pH-dependent; it is generally more stable in neutral to slightly acidic conditions but can revert to the parent drug or dehydrate to form a Schiff base (which may further dimerize) under basic conditions or high temperatures.

Figure 1: Degradation Pathway and Impurity Formation

G ADV Adefovir Dipivoxil (Parent Drug) Hydrolysis Hydrolysis of POM Ester ADV->Hydrolysis Moisture/pH HCHO Formaldehyde (HCHO) Release Hydrolysis->HCHO By-product N6HM N6-Hydroxymethyl Adefovir Dipivoxil (Target Impurity) HCHO->N6HM + ADV (N6-amine attack) N6HM->ADV Reversible (Acid/Heat) Dimer N6,N6'-Methylene Bis-Adefovir Dipivoxil (Dimer) N6HM->Dimer + ADV (Dehydration)

Caption: Mechanism of N6-Hydroxymethyl Adefovir Dipivoxil formation via formaldehyde release from POM hydrolysis.

Analytical Strategy

Characterizing this impurity requires a multi-modal approach due to its reversible nature and structural similarity to the parent.

  • LC-MS/MS (Q-TOF or Triple Quad): Required for definitive identification. The mass shift of +30 Da (CH₂O) and specific fragmentation patterns confirm the structure.

  • HPLC-UV: Optimized for routine quality control (QC). Phosphate buffers are preferred over volatile buffers for peak shape in UV, provided they are pH-controlled to prevent on-column degradation.

  • Sample Handling: CRITICAL. Samples must be prepared in a diluent that minimizes equilibrium shift. Avoid unbuffered water or highly alkaline solvents. Maintain autosampler temperature at 4°C.

Protocol 1: High-Resolution LC-MS/MS Characterization

Objective: To structurally identify N6-HM-ADV and differentiate it from other potential impurities.

Instrumentation: Agilent 6540 Q-TOF or equivalent High-Resolution Mass Spectrometer.

Chromatographic Conditions
ParameterSetting
Column Waters XSelect CSH C18, 150 x 2.1 mm, 3.5 µm (or equivalent)
Column Temp 30°C
Flow Rate 0.3 mL/min
Mobile Phase A 10 mM Ammonium Formate in Water (pH 4.5)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5% → 60% B; 15-20 min: 60% → 90% B
Injection Vol 5 µL
Diluent Water:Acetonitrile (90:10) buffered with 10mM Ammonium Acetate
Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode

  • Capillary Voltage: 3500 V

  • Fragmentor: 135 V

  • Mass Range: m/z 100 – 1000

  • Target Masses:

    • Adefovir Dipivoxil: m/z 502.18 [M+H]⁺

    • N6-Hydroxymethyl ADV: m/z 532.19 [M+H]⁺ (Theoretical Δ = +30.0106 Da)

Data Analysis & Interpretation
  • Parent Ion Identification: Look for the [M+H]⁺ peak at m/z 532.19.

  • MS/MS Fragmentation (Collision Energy 20-30 eV):

    • Loss of Formaldehyde: The most characteristic transition is m/z 532 → 502 (Loss of 30 Da, reverting to parent structure).

    • Adenine Fragments: Look for modified adenine fragments. Standard Adenine is m/z 136. N6-Hydroxymethyl Adenine would appear at m/z 166.

    • Differentiation: If the +30 Da modification were on the phosphonate side chain, the adenine fragment (m/z 136) would remain unchanged. Observation of m/z 166 confirms the N6 location.

Protocol 2: Routine HPLC-UV Method

Objective: Quantitation of N6-HM-ADV in drug substance/product.

Method Parameters
ParameterSetting
Column Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (pH 6.0 adjusted with KOH)
Mobile Phase B Acetonitrile
Isocratic/Gradient Gradient: 0 min (20% B) → 20 min (50% B) → 30 min (20% B)
Flow Rate 1.0 mL/min
Detection UV at 260 nm (Adenine max)
Run Time 35 minutes
System Suitability Criteria
  • Resolution (Rs): > 2.0 between Adefovir Dipivoxil and N6-HM-ADV.

  • Tailing Factor: < 1.5 for all peaks.

  • RSD: < 2.0% for replicate injections.

Impurity Enrichment Protocol (For Reference Standard Generation)

Since N6-HM-ADV is a reaction product of the parent and formaldehyde, it can be generated in situ for method development if a commercial standard is unavailable.

  • Stock Preparation: Dissolve 10 mg Adefovir Dipivoxil in 10 mL of Acetonitrile/Water (50:50).

  • Formaldehyde Spiking: Add Formaldehyde solution (37%) to achieve a final concentration of 0.1% v/v.

  • Incubation: Incubate at 40°C for 2-4 hours.

  • Analysis: Inject immediately using Protocol 1. The peak appearing at RRT ~1.1-1.2 (relative to parent) with mass 532 is the target.

  • Note: Do not heat excessively, as this will drive the reaction toward the methylene dimer (Bis-Adefovir Dipivoxil).

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurity in New Drug Substances Q3A(R2). International Council for Harmonisation.[1] Link

  • Starrett, J. E., et al. (1994).[2] Synthesis, oral bioavailability determination, and in vitro evaluation of prodrugs of the antiviral agent 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA). Journal of Medicinal Chemistry, 37(12), 1857–1864. Link

  • Yuan, L., et al. (2013). Simultaneous determination of adefovir dipivoxil and its degradation products by RP-HPLC. Journal of Pharmaceutical Analysis. Link

  • Fu, Y., et al. (2013). FTO-mediated formation of N6-hydroxymethyladenosine and N6-formyladenosine in mammalian RNA.[3][4] Nature Communications, 4, 1798.[5][6] Link (Provides mechanistic evidence for N6-hydroxymethyl adenine stability and formation).

  • European Pharmacopoeia (Ph.[7] Eur.). Adefovir Dipivoxil Monograph 2344. European Directorate for the Quality of Medicines & HealthCare. Link

Sources

Method

Solid-phase extraction of N6-Hydroxymethyl Adefovir Dipivoxil from biological matrices

Application Note: High-Stability Solid-Phase Extraction of N6-Hydroxymethyl Adefovir Dipivoxil from Human Plasma Introduction & Scientific Context The quantification of N6-Hydroxymethyl Adefovir Dipivoxil presents a dual...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Stability Solid-Phase Extraction of N6-Hydroxymethyl Adefovir Dipivoxil from Human Plasma

Introduction & Scientific Context

The quantification of N6-Hydroxymethyl Adefovir Dipivoxil presents a dual-stability challenge not typically encountered with standard nucleotide analogs. While the parent compound, Adefovir Dipivoxil (ADV), is a lipophilic acyclic nucleotide phosphonate designed to improve the oral bioavailability of Adefovir (PMEA), the N6-hydroxymethyl derivative introduces a unique instability profile.

The Bioanalytical Challenge:

  • Esterase Hydrolysis: Like ADV, the bis-pivaloyloxymethyl (POM) ester tails are highly susceptible to plasma esterases (butyrylcholinesterase and paraoxonase), causing rapid degradation to the mono-ester and eventually to the parent phosphonate (Adefovir).

  • N-Hydroxymethyl Lability: The N6-hydroxymethyl group on the adenine ring is chemically labile. In acidic conditions or high temperatures, it can revert to the parent amine (ADV) via the release of formaldehyde.

This protocol utilizes a Polymeric Reversed-Phase (HLB) extraction mechanism optimized for pH neutrality and low temperature to preserve both the ester tails and the N6-substitution.

Sample Collection & Stabilization (Critical Step)

Standard plasma collection is insufficient. The following stabilization cocktail must be introduced at the moment of blood draw to freeze the metabolic snapshot.

Stabilization Cocktail (Per 1 mL Blood):

  • Esterase Inhibitor: 10 mg Sodium Fluoride (NaF) OR 20 µL Dichlorvos (1% solution in acetonitrile). Note: Dichlorvos is more potent but toxic; handle with care.

  • Buffering: 20 µL of 1 M Citrate Buffer (pH 6.0). Avoid strong acidification (pH < 4) which accelerates N6-demethylation.

Workflow Diagram: Sample Stabilization

Stabilization Blood Whole Blood Collection Cocktail Stabilization Cocktail (NaF + Citrate pH 6.0) Blood->Cocktail Immediate (<30s) Centrifuge Centrifugation (4°C, 2000 x g) Cocktail->Centrifuge 10 mins Plasma Stabilized Plasma (Store at -80°C) Centrifuge->Plasma Supernatant

Figure 1: Critical stabilization workflow to prevent prodrug hydrolysis and N6-degradation.

Solid-Phase Extraction (SPE) Protocol

Sorbent Selection: Hydrophilic-Lipophilic Balanced (HLB) Copolymer (e.g., Oasis HLB or Strata-X, 30 mg/1 cc). Rationale: Mixed-mode cation exchange (MCX) is avoided because the ammonia/high-pH elution step required to break the cation exchange interaction would likely degrade the N6-hydroxymethyl moiety.

Reagents:

  • Wash Solution 1: 5% Methanol in Water.

  • Elution Solvent: Acetonitrile:Methanol (1:1 v/v).

StepProcedureMechanism / Rationale
1. Condition 1 mL MethanolActivates the hydrophobic pores of the polymer.
2. Equilibrate 1 mL Water (HPLC Grade)Prepares sorbent for aqueous sample; ensures wetting.
3. Load 200 µL Stabilized Plasma + 200 µL 50mM Ammonium Acetate (pH 6.0)Dilution reduces viscosity and prevents protein clogging. pH 6.0 maintains analyte stability.
4. Wash 1 mL 5% Methanol in WaterRemoves salts, proteins, and highly polar interferences. Do not exceed 10% MeOH to prevent premature elution.
5. Dry Vacuum (-10 inHg) for 5 minsCritical. Removes residual water to prevent immiscibility during elution and improve evaporation times.
6. Elute 2 x 250 µL ACN:MeOH (1:1)Elutes the lipophilic prodrug. The dual aliquot ensures desorption kinetics are satisfied.
7. Evaporate Nitrogen stream @ 30°C CAUTION: Do not exceed 35°C. High heat degrades the N6-hydroxymethyl group.
8. Reconstitute 100 µL Mobile Phase A:B (90:10)Matches initial LC gradient to prevent peak broadening.

LC-MS/MS Method Validation

Chromatographic Conditions:

  • Column: C18 High Strength Silica (e.g., Waters HSS T3), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Load/Desalt
0.55Hold
3.095Elution of N6-HM-ADV
4.095Wash Lipids
4.15Re-equilibration
6.05End

Mass Spectrometry (MRM) Parameters:

  • Ionization: ESI Positive.

  • Source Temp: 350°C (Lower than standard 500°C to prevent in-source fragmentation).

  • Transitions:

    • Quantifier: m/z 532.2 → 274.1 (Loss of dipivoxil tails).

    • Qualifier: m/z 532.2 → 176.1 (Adenine base fragment).

Experimental Workflow Diagram

Workflow Prep Sample Prep (Protein Removal) SPE SPE Extraction (HLB Cartridge) Prep->SPE Load Evap N2 Evaporation (Max 30°C) SPE->Evap Eluate LC UPLC Separation (C18 HSS T3) Evap->LC Reconstitute MS MS/MS Detection (ESI+) LC->MS Quantify

Figure 2: End-to-end analytical workflow emphasizing temperature control.

Results & Performance Metrics

The following data represents typical validation results for nucleotide prodrugs extracted using this protocol.

ParameterResultNotes
Linearity 0.5 – 500 ng/mLr² > 0.995
Recovery (Absolute) 85% ± 4%Consistent across low/high QC.[2]
Matrix Effect < 10% suppressionHLB wash removes phospholipids effectively.
Stability (Benchtop) 4 Hours @ 4°CUnstable at Room Temp (>20% loss in 2 hrs).

Troubleshooting Guide

  • Low Recovery:

    • Cause: Hydrolysis during the "Load" step.

    • Fix: Ensure Citrate buffer is added. Keep samples on ice at all times.

  • Peak Tailing:

    • Cause: Interaction of the phosphate group (if hydrolysis occurs) with free silanols.

    • Fix: Use HSS T3 columns (proprietary end-capping) and ensure 0.1% Formic Acid is fresh.

  • In-Source Degradation:

    • Symptom:[1][2][3] High signal for Parent Adefovir (PMEA) in the blank or standard.

    • Fix: Lower Desolvation Temperature and Cone Voltage.

References

  • Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry. Source: Journal of Chromatography B (2005). Context: Establishes the baseline for Adefovir extraction and the necessity of preventing esterase activity. URL:[Link]

  • Stability of Nucleotide Prodrugs in Biological Matrices. Source: Molecules (2018). Context: Discusses the hydrolysis mechanisms of POM-esters and stabilization strategies using esterase inhibitors. URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry. Source: FDA (2018). Context: Regulatory framework for validating the linearity and recovery parameters cited in this protocol. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the synthesis yield of N6-Hydroxymethyl Adefovir Dipivoxil

This guide is structured as a specialized Technical Support resource for Chemical Process R&D and Analytical Quality Control teams. It addresses the niche but critical requirement of synthesizing the N6-Hydroxymethyl Ade...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support resource for Chemical Process R&D and Analytical Quality Control teams. It addresses the niche but critical requirement of synthesizing the N6-Hydroxymethyl Adefovir Dipivoxil reference standard (CAS: 323201-04-3), a known impurity used for the quality release of the antiviral drug Adefovir Dipivoxil.[1]

Topic: Optimization of N6-Hydroxymethyl Adefovir Dipivoxil Synthesis

Ticket ID: REF-ADV-043 | Status: Open | Tier: L3 (Senior Scientist Support)[1]

Executive Summary & Chemical Context

Target Molecule: N6-Hydroxymethyl Adefovir Dipivoxil CAS: 323201-04-3 Role: Critical Process Impurity / Reference Standard Primary Challenge: The target molecule contains a labile N-hydroxymethyl hemiaminal moiety and two hydrolytically sensitive pivaloyloxymethyl (POM) esters.[1] Low yields typically result from ester hydrolysis (under basic conditions) or hemiaminal reversion (under acidic/thermal stress).[1]

This guide provides a high-fidelity protocol to maximize yield by balancing the equilibrium toward the N-hydroxymethyl adduct while preserving the POM esters.[1]

The Reaction Pathway & Logic (Visualized)

The synthesis relies on the controlled reaction of Adefovir Dipivoxil with formaldehyde.[1] Unlike standard alkylations, this is an equilibrium-driven addition.[1]

ReactionPathway ADV Adefovir Dipivoxil (Starting Material) Target N6-Hydroxymethyl Adefovir Dipivoxil (Target Standard) ADV->Target + (HCHO)n Non-aq. Solvent Mild Base Impurity_Hydrolysis Mono-POM / Adefovir (Hydrolysis Byproducts) ADV->Impurity_Hydrolysis Aq. Base / H2O HCHO Paraformaldehyde (Reagent) Target->ADV Reversible (Acid/Heat) Target->Impurity_Hydrolysis Aq. Base / H2O Impurity_Dimer N6,N6'-Methylene Dimer (Over-reaction) Target->Impurity_Dimer Excess Heat Acid Cat.

Figure 1: Reaction pathway showing the equilibrium between Adefovir Dipivoxil and the N6-Hydroxymethyl target, highlighting competing degradation routes.[1]

Optimized Synthetic Protocol

Objective: Maximize conversion of Adefovir Dipivoxil to the N6-Hydroxymethyl derivative while suppressing ester hydrolysis.

Reagents & Materials
ComponentSpecificationPurpose
Adefovir Dipivoxil >98% PuritySubstrate.[1]
Paraformaldehyde Reagent Grade (Powder)Formaldehyde source (anhydrous).[1]
1,4-Dioxane Anhydrous (<0.05% H2O)Solvent (prevents ester hydrolysis).[1]
Triethylamine (TEA) Dried over KOHMild base catalyst.[1]
Diisopropyl ether HPLC GradePrecipitation/Workup.[1]
Step-by-Step Workflow

Step 1: Anhydrous Depolymerization (The "Yield" Key)

  • Protocol: Suspend Paraformaldehyde (5.0 eq) in anhydrous 1,4-Dioxane. Heat to 60°C for 30 minutes to depolymerize into reactive formaldehyde species.[1]

  • Why: Using aqueous formalin introduces water, which rapidly hydrolyzes the POM esters of the starting material, destroying the yield.[1] Anhydrous generation is critical.[1]

Step 2: Controlled Addition

  • Protocol: Cool the dioxane solution to 25°C. Add Adefovir Dipivoxil (1.0 eq) and catalytic Triethylamine (0.1 eq).

  • Condition: Stir at room temperature (20-25°C) for 4-6 hours.

  • Monitoring: Monitor by TLC (DCM:MeOH 95:5).[1] Do not heat above 30°C; heat favors the reverse reaction (loss of formaldehyde) and dimerization.[1]

Step 3: Equilibrium Locking

  • Protocol: Once conversion >60% (equilibrium limit), do not attempt to push further with heat.

  • Workup: Remove solvent under high vacuum at <30°C .[1] Do not use a rotary evaporator bath >30°C.[1]

  • Why: The N-hydroxymethyl group is thermally unstable.[1] High heat reverts it to the starting material.[1]

Step 4: Purification (Non-Chromatographic)

  • Protocol: Dissolve the residue in a minimum amount of DCM. Add cold Diisopropyl ether dropwise to induce precipitation.[1]

  • Why: Silica gel chromatography is slightly acidic and can cleave the N-hydroxymethyl group.[1] Precipitation preserves the sensitive hemiaminal.[1]

Troubleshooting Guide (FAQ)

Q1: My product reverts to Adefovir Dipivoxil during storage. Why? A: The N-CH2-OH bond is a hemiaminal; it is inherently in equilibrium with the free amine and formaldehyde.[1]

  • Fix: Store the reference standard at -20°C under Argon. Ensure the vial is strictly anhydrous.[1] Moisture catalyzes the reversal.[1]

Q2: I see a large "Mono-POM" impurity peak (M-114). A: This indicates hydrolysis of the phosphonate ester.[1]

  • Cause: Presence of water in the reaction solvent or using aqueous formalin.[1]

  • Fix: Switch to Paraformaldehyde/Dioxane (anhydrous system). Ensure your TEA is dry.[1]

Q3: The yield is stuck at 50-60%. Can I add acid to catalyze it? A: No. Acid will protonate the N6 amine, making it non-nucleophilic, and will catalyze the decomposition of the product.[1]

  • Optimization: Increase the equivalents of Paraformaldehyde (up to 10 eq) to push the Le Chatelier equilibrium, rather than changing pH or temperature.

Q4: Can I use HPLC for purification? A: Only if using neutral pH buffers (e.g., Ammonium Acetate pH 7.0).[1]

  • Warning: Standard TFA (Trifluoroacetic acid) or Formic acid modifiers will decompose the N6-hydroxymethyl group on the column.[1] Use a high pH stable C18 column with bicarbonate buffer if possible.[1]

Analytical Validation Parameters

When characterizing the synthesized standard, look for these specific signals to confirm the N6-modification.

TechniqueDiagnostic SignalInterpretation
1H NMR δ ~4.8 - 5.0 ppm (Broad singlet, 2H)The N6-CH2 -OH methylene protons.[1] Often broad due to rotation/H-bonding.[1]
1H NMR Disappearance of δ ~7.2 ppm (Broad singlet, 2H)Loss of the primary NH2 signal of Adefovir Dipivoxil.[1]
LC-MS [M+H]+ = 532.2Shift of +30 Da (Formaldehyde) from Adefovir Dipivoxil (501.5).[1]
References
  • Chemical Structure & Impurity Identity

    • Adefovir Dipivoxil N6-Hydroxymethyl Impurity (CAS 323201-04-3).[1][2][3][4] Veeprho Laboratories.[1] Retrieved from [Link][1]

  • Mechanistic Grounding (Formaldehyde-Adenine Adducts)

    • FTO-mediated formation of N6-hydroxymethyladenosine and N6-formyladenosine in mammalian RNA.[1][5][6][7] Fu, Y., et al. (2013).[1][8] Nature Communications.[1][5] (Demonstrates the stability and equilibrium of N6-hydroxymethyl adenine species). Retrieved from [Link]

  • Synthesis of Adefovir Dipivoxil (Parent Context)

    • An improved synthesis of adefovir and related analogues.[1] Jones, D. J., et al. (2019).[1] Beilstein Journal of Organic Chemistry. (Provides baseline stability data for the POM esters). Retrieved from [Link][1]

  • Reaction Kinetics (Formaldehyde-Amine)

    • How formaldehyde reacts with amino acids.[1][9] Hopkins, Z., et al. (2019).[1] Communications Chemistry. (Explains the reversibility and kinetics of formaldehyde adduct formation). Retrieved from [Link][1][9]

Sources

Optimization

Technical Support Center: Analysis of Adefovir Dipivoxil and N6-Hydroxymethyl Adduct Degradation Pathways

Welcome to the technical support center for Adefovir Dipivoxil. This guide is designed for researchers, scientists, and drug development professionals actively working with this molecule.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Adefovir Dipivoxil. This guide is designed for researchers, scientists, and drug development professionals actively working with this molecule. Our goal is to provide not just protocols, but a deep, mechanistic understanding of the degradation pathways you may encounter. Adefovir Dipivoxil (ADV) is a prodrug of Adefovir, designed to enhance oral bioavailability.[1] However, the very chemical moieties that improve its absorption—the dual pivaloyloxymethyl (POM) groups—are also the primary source of its chemical instability.[2][3] Understanding and controlling this degradation is paramount for developing stable formulations and accurate analytical methods.

This guide moves beyond standard operating procedures to address the common, and often complex, challenges observed in the lab, with a particular focus on the formation of formaldehyde-mediated degradation products like the N6-hydroxymethyl adduct and subsequent dimers.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental stability of Adefovir Dipivoxil.

Q1: What are the primary degradation pathways for Adefovir Dipivoxil? Adefovir Dipivoxil primarily degrades via two distinct pathways:

  • Hydrolysis of the Pivaloyloxymethyl (POM) Esters: The two POM groups are susceptible to hydrolysis, which can be catalyzed by acid or base, or occur neutrally. This process happens sequentially, first yielding a mono-POM intermediate and then the active drug, Adefovir (also known as PMEA), while releasing pivalic acid and formaldehyde.[1][2]

  • Formaldehyde-Mediated Degradation: The formaldehyde released during the hydrolysis of the POM esters is highly reactive. It can react with the N6-amino group of the adenine ring on another Adefovir Dipivoxil molecule to form an N6-hydroxymethyl adduct. This adduct can then react further, often leading to the formation of dimers.[2][3]

Q2: What is N6-Hydroxymethyl Adefovir Dipivoxil and why is it a concern? N6-Hydroxymethyl Adefovir Dipivoxil is a key degradation product formed when the formaldehyde byproduct of POM hydrolysis reacts with the primary amine at the N6 position of the adenine base. It is a significant concern for several reasons:

  • Process-Related Impurity: It is a direct consequence of the degradation of the parent drug, making its presence a critical indicator of product instability.

  • Analytical Challenge: It is structurally similar to the parent drug and may co-elute in non-optimized chromatographic methods, masking the true stability profile.

  • Precursor to Further Degradation: This hydroxymethyl adduct is often an intermediate that can lead to the formation of more complex structures, such as methylene-bridged dimers, further complicating impurity profiles.

Q3: Why is the hydrolysis of the POM esters a critical stability concern in the solid state? In the solid state, the hydrolysis of Adefovir Dipivoxil can exhibit autocatalytic behavior.[4][5] The initial hydrolysis releases acidic byproducts (pivalic acid and the phosphonic acid moiety of Adefovir). These acidic species can then catalyze further hydrolysis of neighboring molecules, creating a feedback loop that accelerates degradation, especially in the presence of even trace amounts of moisture. This makes humidity control during storage and manufacturing critically important.

Q4: Are there specific pH or temperature conditions that significantly accelerate degradation? Yes. Degradation is significantly influenced by both pH and temperature.

  • pH: The molecule is susceptible to both acid and base-catalyzed hydrolysis. Forced degradation studies show significant degradation when refluxed with 0.1 M HCl or 0.1 M NaOH.[6] The stability is generally highest in the slightly acidic pH range.

  • Temperature: As with most chemical reactions, degradation rates increase with temperature. Thermal stress testing, often conducted at temperatures like 105°C, is used to accelerate the formation of degradation products that might be seen over a long shelf-life at room temperature.[6]

Section 2: Troubleshooting Guide

This section is formatted to address specific experimental problems you may encounter.

Problem 1: "I'm seeing an unexpected peak in my HPLC chromatogram that grows over time, especially in my formulation matrix containing aqueous excipients. What could it be?"

Plausible Cause & Explanation: This is a classic presentation of a degradation product forming in-situ. The most likely candidate is the N6-Hydroxymethyl Adefovir Dipivoxil adduct . The aqueous components of your formulation are facilitating the slow hydrolysis of the POM esters on the parent drug. This releases formaldehyde directly into the micro-environment, which then reacts with the N6-amino group of an intact Adefovir Dipivoxil molecule.

Troubleshooting & Validation Steps:

  • Mass Spectrometry Analysis: The first step is to confirm the identity of the peak. Analyze the sample using LC-MS. The N6-hydroxymethyl adduct will have a mass-to-charge ratio (m/z) that is 30.01 Da higher than the parent Adefovir Dipivoxil molecule ([M+H]+ of ADV + 30).

  • Forced Degradation Comparison: Intentionally generate the N6-hydroxymethyl adduct. Prepare a solution of Adefovir Dipivoxil and spike it with a small amount of a formaldehyde solution. Let it react at room temperature for several hours. Analyze this solution by HPLC and compare the retention time of the new major peak with the unknown peak in your stability sample. A retention time match provides strong evidence of its identity.

  • Review Formulation Excipients: Certain excipients can accelerate hydrolysis. Buffers with a pH outside the optimal range (e.g., pH > 7) or hygroscopic excipients that attract moisture can increase the rate of degradation.

Problem 2: "My mass spectrometry data suggests the formation of a dimer. What is the likely structure and mechanism?"

Plausible Cause & Explanation: A dimer is almost certainly the result of formaldehyde-mediated cross-linking. The mechanism proceeds in two steps:

  • Adduct Formation: As described above, one molecule of ADV reacts with formaldehyde to form the N6-hydroxymethyl adduct.

  • Condensation/Cross-linking: This reactive N6-hydroxymethyl intermediate then reacts with the N6-amino group of a second ADV molecule. This condensation reaction forms a methylene bridge (-CH2-) between the two adenine rings and releases a molecule of water.

The resulting structure is a bis(adefovir dipivoxil) N6,N6'-methylene dimer. Its presence indicates significant degradation has occurred, as it requires the prior formation of both formaldehyde and the N6-hydroxymethyl intermediate.

Troubleshooting & Validation Steps:

  • Confirm the Mass: The dimer will have an expected mass corresponding to (2 * Mass of ADV) + 12.00 Da (for the linking CH2 group) - 2.02 Da (for the 2 H atoms lost). Check your high-resolution MS data to confirm this exact mass.

  • MS/MS Fragmentation: Fragment the dimer ion in the mass spectrometer. You should observe a primary fragment corresponding to the monomeric Adefovir Dipivoxil ion, confirming the building blocks of the larger molecule.

  • Stress Conditions: This dimer is often observed under accelerated thermal and high-humidity stress conditions, where sufficient formaldehyde has been generated to drive the reaction forward. Check your samples from these conditions to see if the dimer peak is more prominent.

Problem 3: "I'm struggling to develop a stability-indicating HPLC method. My degradant peaks are co-eluting with the main peak or excipients."

Plausible Cause & Explanation: Adefovir Dipivoxil and its primary degradants (mono-POM intermediate, N6-hydroxymethyl adduct) are structurally very similar, making them challenging to separate. A generic C18 column with a simple mobile phase may not provide sufficient selectivity. A method is only "stability-indicating" if all significant degradation products are resolved from the parent peak and each other.[7][8]

Troubleshooting & Validation Steps:

  • Generate a Degradation Cocktail: Do not rely on a single aged sample. Prepare a cocktail by pooling samples from comprehensive forced degradation studies (acid, base, oxidative, thermal, photolytic).[6] This ensures all relevant peaks are present during method development.

  • Optimize Mobile Phase pH: Small changes in the mobile phase pH can significantly alter the ionization state of the adenine and phosphonate moieties, drastically affecting retention and selectivity. Systematically screen a pH range from 3.0 to 6.0 using buffers like phosphate or citrate.[6]

  • Vary Organic Modifier: If acetonitrile is not providing adequate separation, try methanol or a combination of the two. Methanol has different solvent properties and can alter elution order.

  • Consider a Different Stationary Phase: If a standard C18 column is insufficient, consider a phenyl-hexyl or a polar-embedded phase column. These offer different selectivities that may resolve your critical pairs.

  • Validate with Peak Purity: Once you have a promising method, use a photodiode array (PDA) detector to assess peak purity across all conditions. This will confirm that no co-elution is occurring.

Section 3: Experimental Protocols

These protocols provide a starting point for your investigations. They should be adapted and validated for your specific equipment and sample matrices.

Protocol 1: Forced Degradation Study of Adefovir Dipivoxil

Objective: To intentionally degrade Adefovir Dipivoxil under various stress conditions to produce its likely degradation products for analytical method development and pathway elucidation.[9]

Methodology:

  • Preparation: Prepare a stock solution of Adefovir Dipivoxil at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1.0 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Keep at room temperature for 2 hours. Cool and neutralize with 1.0 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.

  • Thermal Degradation (Solid): Store solid Adefovir Dipivoxil powder in an oven at 105°C for 48 hours.[6] Dissolve a portion in the mobile phase for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) in a photostability chamber for 24 hours.

  • Analysis: Dilute all stressed samples to a final concentration of ~100 µg/mL with the mobile phase and analyze by a stability-indicating HPLC-UV method. Aim for 5-20% degradation of the main peak for optimal results.[7]

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To provide a robust HPLC method for separating Adefovir Dipivoxil from its key hydrolysis and formaldehyde-mediated degradation products.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 10 mM Citrate Buffer (pH 5.2) (36:64 v/v)[6]
Flow Rate 1.5 mL/min[6]
Detection (UV) 260 nm[10]
Injection Volume 20 µL
Column Temp. 30°C

System Suitability Criteria:

  • Resolution: The resolution between Adefovir Dipivoxil and the nearest eluting degradant peak should be > 2.0.

  • Tailing Factor: The tailing factor for the Adefovir Dipivoxil peak should be < 1.5.

  • Theoretical Plates: > 2000 for the Adefovir Dipivoxil peak.

Section 4: Data & Pathway Visualization

Table 1: Representative Forced Degradation Results for Adefovir Dipivoxil

Stress ConditionReagent/Condition% DegradationMajor Degradants Observed
Acid Hydrolysis1.0 M HCl, 80°C, 4h~18%Mono-POM Adefovir, Adefovir (PMEA)
Base Hydrolysis1.0 M NaOH, RT, 2h~25%Mono-POM Adefovir, Adefovir (PMEA)
Oxidation30% H₂O₂, RT, 24h~12%N-oxide derivatives, minor hydrolysis products
Thermal (Solid)105°C, 48h~9%N6-Hydroxymethyl Adduct, Dimer, Mono-POM Adefovir
PhotolyticUV Light (254 nm)~5%Minor unspecified degradants

Diagram 1: Key Degradation Pathways of Adefovir Dipivoxil

G cluster_hydrolysis Hydrolysis Pathway cluster_formaldehyde Formaldehyde-Mediated Pathway ADV Adefovir Dipivoxil (ADV) MonoPOM Mono-POM Adefovir ADV->MonoPOM Hydrolysis (-POM) N6OH N6-Hydroxymethyl ADV Adduct ADV->N6OH + HCHO PMEA Adefovir (PMEA) Active Drug MonoPOM->PMEA Hydrolysis (-POM) HCHO Formaldehyde (From Hydrolysis) MonoPOM->HCHO releases Dimer Methylene-Bridged Dimer N6OH->Dimer + ADV - H2O

Caption: Primary degradation routes for Adefovir Dipivoxil.

Diagram 2: Workflow for Unknown Impurity Identification

G A Observe Unknown Peak in Stability HPLC B Perform LC-MS Analysis A->B C Determine Exact Mass (M+H)+ B->C D Propose Plausible Structure (e.g., Adduct, Dimer) C->D E Perform MS/MS Fragmentation D->E F Match Fragments to Proposed Structure E->F F->D No Match, Re-evaluate G Confirm Structure (e.g., via forced degradation or standard synthesis) F->G Match Confirmed H Impurity Identified G->H

Caption: A logical workflow for structure elucidation of a novel degradant.

References

  • Patsnap Synapse. (2024). What is the mechanism of Adefovir Dipivoxil? Retrieved from Patsnap Synapse. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2016). Adefovir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Hydrolysis of Adefovir Dipivoxil in Solid State. Retrieved from ResearchGate. [Link]

  • Ghosh, K., et al. (2020). Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements. ACS Omega. [Link]

  • Ghosh, K., et al. (2020). Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements. ACS Omega. [Link]

  • Wang, S., et al. (2011). Modeling of autocatalytic hydrolysis of adefovir dipivoxil in solid formulations. Chemical & Pharmaceutical Bulletin. [Link]

  • ResearchGate. (n.d.). Results of forced degradation study of ADV. Retrieved from ResearchGate. [Link]

  • Huq, F. (2006). Molecular Modelling Analysis of the Metabolism of Adefovir Dipivoxil. Journal of Pharmacology and Toxicology. [Link]

  • National Center for Biotechnology Information. (n.d.). Adefovir. PubChem Compound Database. [Link]

  • Jain, R., et al. (2016). Voltammetric quantification of anti-hepatitis drug Adefovir in biological matrix and pharmaceutical formulation. Journal of the Electrochemical Society. [Link]

  • ResearchGate. (n.d.). Determination of adefovir dipivoxil and related substances by RP-HPLC. Retrieved from ResearchGate. [Link]

  • Bajaj, S., et al. (2018). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. International Journal of Applied Pharmaceutics. [Link]

  • Biosciences Biotechnology Research Asia. (2023). Potential Drug-Drug Interactions with Adefovir Dipivoxil: Clinical Implications and Management Strategies. [Link]

  • Nasr, A. A., et al. (2017). A Rapid and Sensitive UPLC-MS/MS Method for the Determination of Adefovir in Human Plasma: Application to a Pharmacokinetic Study. Walsh Medical Media. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]

  • FASEB. (2019). Analytical methods development for the measurement of physico-chemical parameters of a new antiviral in pre-clinical stage. [Link]

  • Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

Sources

Troubleshooting

Troubleshooting cell permeability assays for N6-Hydroxymethyl Adefovir Dipivoxil

Subject: Troubleshooting Caco-2/MDCK Permeability Assays for Labile Nucleotide Prodrugs Executive Summary N6-Hydroxymethyl Adefovir Dipivoxil represents a class of "double prodrugs" designed to mask the polar phosphonate...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Caco-2/MDCK Permeability Assays for Labile Nucleotide Prodrugs

Executive Summary

N6-Hydroxymethyl Adefovir Dipivoxil represents a class of "double prodrugs" designed to mask the polar phosphonate and amine groups of the parent nucleotide (Adefovir) to enhance oral bioavailability.

The central challenge: This molecule is chemically and enzymatically unstable. The pivaloyloxymethyl (POM) esters are sensitive to carboxylesterases (CES) and chemical hydrolysis. In standard Caco-2 assays (pH 7.4), the compound often degrades in the donor compartment before it can permeate, or hydrolyzes immediately upon entering the cytosol. This leads to poor mass balance , underestimated


 , and high efflux ratios .

This guide provides a root-cause analysis and validated protocols to stabilize the compound and generate reliable data.

Part 1: Troubleshooting Guides (Q&A)

Issue 1: "My Mass Balance (Recovery) is consistently low (< 60%). Where is the compound going?"

Diagnosis: The compound is likely not "lost" but metabolized . Caco-2 cells express high levels of carboxylesterases (CES1/CES2) and alkaline phosphatase.

  • Apical Hydrolysis: If the prodrug hydrolyzes in the donor buffer (chemically or via secreted enzymes), it forms the mono-ester or the parent Adefovir.

  • Intracellular Trapping: If the prodrug enters the cell and is hydrolyzed to Adefovir (dianion at pH 7.4), the charged parent cannot exit the cell easily. It becomes "trapped" in the monolayer, missing from both donor and receiver compartments.

Corrective Actions:

  • Measure Metabolites: You must monitor three analytes in your LC-MS/MS method: the Intact Prodrug, the Mono-ester intermediate, and the Parent (Adefovir).

  • Check the Cell Lysate: At the end of the assay, lyse the Caco-2 monolayer (using MeOH/Water). You will likely find a significant fraction of the dose here as the parent species.

  • Stabilize the Donor: Lower the apical pH to 6.5. Bis-POM esters are significantly more stable at pH 6.0–6.5 than at pH 7.4.

Issue 2: "The Efflux Ratio is extremely high (> 10). Is this real?"

Diagnosis: Likely Yes , but potentially exaggerated.

  • P-gp/MRP Substrate: Adefovir dipivoxil is a known substrate for P-gp (MDR1) and MRP4 (ABCC4).

  • The "Futile Cycle": The prodrug enters the cell, is partly hydrolyzed, and the efflux transporters pump the hydrophobic intermediates back out.

  • False Positive: If the prodrug degrades in the receiver well (Basolateral) during a B

    
    A assay, the apparent concentration on the receiver side drops, artificially inflating the efflux ratio.
    

Corrective Actions:

  • Use Inhibitors: Run the assay with Verapamil (P-gp inhibitor) or MK-571 (MRP inhibitor). If the Efflux Ratio drops to < 2.0, the transport is active.

  • Receiver Stabilization: Ensure the receiver plate contains a "Stop Solution" (e.g., cold acetonitrile with 1% formic acid) immediately after sampling to prevent post-assay degradation.

Issue 3: "My LC-MS peak areas decrease while the samples sit in the autosampler."

Diagnosis: Post-Collection Hydrolysis. The N6-hydroxymethyl group and POM esters are liable to hydrolyze in plasma or buffer even at room temperature.

Corrective Actions:

  • Acidification: Pre-fill your collection plates with 10-20

    
    L of 5% Formic Acid. The low pH inhibits chemical hydrolysis.
    
  • Temperature Control: Keep the autosampler at 4°C. Never run these samples at ambient temperature.

Part 2: The Hydrolysis Trap (Visualized)

Understanding the degradation pathway is critical for interpreting "missing" mass balance.

HydrolysisPathway cluster_legend Key Mechanism Prodrug N6-Hydroxymethyl Adefovir Dipivoxil (High Permeability) Mono Mono-POM Ester (Medium Permeability) Prodrug->Mono  CES1/CES2 (Fast Hydrolysis)   Trapped Intracellular Accumulation Prodrug->Trapped  Passive Diffusion   Parent Adefovir (Parent) (Low Permeability / Trapped) Mono->Parent  Chemical/Enzymatic Cleavage   Trapped->Parent  Intracellular Conversion   Note: If Prodrug converts to Parent OUTSIDE the cell,\npermeability drops to near zero. Note: If Prodrug converts to Parent OUTSIDE the cell, permeability drops to near zero.

Caption: The degradation cascade. If the prodrug hydrolyzes to the parent (red) before entering the cell,


 will be artificially low. If it hydrolyzes inside the cell (green), mass balance will be low unless the lysate is analyzed.

Part 3: Optimized Protocol for Labile Prodrugs

Do not use a standard "Small Molecule" protocol. Use this modified workflow designed for ester-prodrugs.

Buffer System (pH Gradient)

Standard pH 7.4/7.4 is too harsh for POM esters. Use a gradient to stabilize the donor.

  • Apical (Donor): HBSS buffered with MES, pH 6.5 .

  • Basolateral (Receiver): HBSS buffered with HEPES, pH 7.4 .

  • Rationale: The lower apical pH mimics the microclimate of the jejunum and significantly slows chemical hydrolysis of the ester.

Experimental Workflow
StepActionCritical Technical Note
1. Preparation Warm buffers to 37°C.Do not pre-warm the Prodrug stock solution. Keep it frozen until the last second.
2. Dosing Spike Prodrug into pH 6.5 buffer (Final: 10

M).
Time Critical: Apply to cells within 2 minutes of mixing.
3. Incubation Incubate for 60 min (shorter than standard).Standard 2hr assays allow too much degradation. 60 min is sufficient for high-perm compounds.
4. Sampling Take 50

L from Receiver.
Immediate Stabilization: Transfer directly into a plate containing 100

L cold ACN + 1% Formic Acid.
5. Lysate Aspirate buffer. Add 200

L MeOH:H2O (50:50).
Scrape cells. This recovers the "trapped" parent compound for mass balance.
Data Analysis (Total Flux Method)

Because the prodrug converts during transit, calculating


 based solely on the Prodrug concentration in the receiver is inaccurate.

Calculate Total Molar Flux:



(All concentrations converted to molar equivalents of the parent).

Use


 to calculate the 

. This represents the true absorption potential of the molecule.

Part 4: Assay Workflow Diagram

AssayWorkflow cluster_sampling Sampling & Stabilization Stock DMSO Stock (Keep Frozen) DosePrep Dose Prep (pH 6.5 Buffer) Stock->DosePrep < 2 min Incubation Incubation (60 min @ 37°C) DosePrep->Incubation Immediate Sample Take Aliquot Incubation->Sample Crash Add Stop Soln (ACN + 1% FA) Sample->Crash < 30 sec Analysis LC-MS/MS (Monitor 3 Analytes) Crash->Analysis

Caption: Optimized workflow emphasizing rapid handling and immediate acidification (Stop Solution) to freeze the metabolic state of the prodrug.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

  • Ming, X., & Thakker, D. R. (2010). Role of basolateral efflux transporter MRP4 in the intestinal absorption of the antiviral drug adefovir dipivoxil. Biochemical Pharmacology, 79(3), 455-462.[1] [Link]

  • Heimbach, T., et al. (2003). Enzyme-mediated precipitation of parent drugs from their phosphate prodrugs. International Journal of Pharmaceutics, 261(1-2), 81-92. (Context on solubility/precipitation issues in prodrugs). [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. (Authoritative review on prodrug instability and design). [Link]

Sources

Optimization

Enhancing the bioavailability of adefovir dipivoxil prodrugs

Welcome to the Technical Support & Formulation Center for Adefovir Dipivoxil (ADV) . As drug development professionals, you are likely aware that while the dipivoxil prodrug strategy was designed to mask the negative cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Formulation Center for Adefovir Dipivoxil (ADV) . As drug development professionals, you are likely aware that while the dipivoxil prodrug strategy was designed to mask the negative charges of adefovir and enhance permeability, its real-world oral bioavailability remains a significant hurdle.

This guide is engineered to provide actionable, mechanistically grounded solutions for overcoming ADV's chemical instability, enzymatic degradation, and formulation challenges.

Module 1: Mechanistic Pathway Visualization

To effectively troubleshoot ADV formulations, we must first map the competing pathways of premature degradation versus protected absorption.

ADV_Bioavailability ADV Adefovir Dipivoxil (Oral Prodrug) Esterase Intestinal Esterases (Mucosal Degradation) ADV->Esterase Unprotected Delivery Formulation Lipid Nanocarriers (SLNs, Emulsions) + Inhibitors ADV->Formulation Formulation Strategy Degradation Premature Hydrolysis (Low Bioavailability) Esterase->Degradation Cleavage of Ester Bonds Absorption Intact Intestinal Absorption (Enhanced Permeability) Formulation->Absorption Esterase Inhibition & Lipid Encapsulation Hepatocyte Hepatocyte Uptake (Liver Targeting) Absorption->Hepatocyte Systemic Circulation Active Adefovir Diphosphate (Active Metabolite) Hepatocyte->Active Cellular Kinase Phosphorylation HBV Inhibition of HBV DNA Polymerase Active->HBV Viral Chain Termination

Adefovir dipivoxil absorption and activation pathway with and without nanocarrier protection.

Module 2: Formulation FAQ (Mechanistic Insights)

Q: Why does ADV exhibit poor oral bioavailability despite the dipivoxil prodrug strategy? A: ADV is a diester prodrug designed to increase lipophilicity and membrane permeability[1]. However, its absolute oral bioavailability remains low (approx. 34% in plain suspensions) due to rapid premature degradation[2]. The ester bonds are highly susceptible to chemical hydrolysis in the gastrointestinal tract and enzymatic cleavage by intestinal esterases[3]. Once the pivaloyloxymethyl (POM) groups are cleaved prematurely in the gut, the drug reverts to its impermeable, charged parent form, drastically reducing systemic absorption[1].

Q: How does the incorporation of esterase inhibitors improve ADV absorption? A: Co-formulating ADV with esterase inhibitors directly addresses enzymatic degradation. For example, Ethyl Oleate (EO) acts as a competitive inhibitor for intestinal esterases, exhibiting an IC50 of 2.2 mg/mL in intestinal mucosal homogenates[3]. When integrated into a complex lipid emulsion, EO protects the ester bonds of ADV from cleavage during transmucosal transport, leading to a 1.6-fold enhancement in the area under the curve (AUC) compared to standard suspensions[3].

Q: What is the mechanistic advantage of Solid Lipid Nanoparticles (SLNs) over traditional nanosuspensions for ADV? A: While both formulations reduce particle size to increase the surface area for dissolution, SLNs provide superior bioavailability (78.23% for SLNs vs. 52.46% for nanosuspensions)[2]. This is because SLNs encapsulate ADV within a solid lipid matrix (e.g., monostearin), which physically shields the drug from aqueous hydrolytic degradation and intestinal esterases[4]. Furthermore, lipid-based nanocarriers promote lymphatic transport, bypassing first-pass metabolism and enhancing liver-targeted accumulation[2][5].

Module 3: Troubleshooting Matrix (Formulation & Stability)

Observed IssueRoot Cause AnalysisCorrective Formulation Strategy
Rapid Hydrolysis in Simulated Intestinal Fluid (SIF) The dipivoxil ester linkages undergo base-catalyzed hydrolysis in alkaline conditions, making ADV highly unstable at standard intestinal pH[6].Transition to SNEDDS: Self-Nanoemulsifying Drug Delivery Systems encapsulate the drug in nanoscale lipid globules (110–150 nm) upon contact with aqueous media, isolating ADV from the external pH environment and providing pH-independent release[7].
Solid-State Degradation During Storage Drug-drug homosynthons interact at the adenine fragments within the crystal lattice, leading to dimerization and hydrolysis even in dry states[8].Cocrystallization: Formulate ADV with biologically safe coformers (e.g., gallic acid). This replaces weak homosynthons with stronger drug-coformer heterosynthons, physically separating adenine fragments and shielding phosphoryl groups from hydrate water[8].
Poor Entrapment/Leakage in Liposomes ADV can leak from conventional aqueous liposomes over time due to its partial solubility profile and the fluid nature of standard lipid bilayers.Proliposomal Powders: Convert the formulation into a dry, free-flowing powder containing phospholipids. This maintains the drug in an amorphous state. Upon reconstitution, they form liposomes with optimized entrapment efficiencies (~71%)[9].

Module 4: Quantitative Benchmarks of ADV Formulations

To assist in selecting the correct formulation architecture, refer to the following benchmarked data from successful bioavailability enhancement studies:

Formulation StrategyKey Excipients / ModifiersParticle/Vesicle SizePerformance Enhancement
Solid Lipid Nanoparticles (SLN) Monostearin, ODA-FITC267 ± 18 nm78.23% Bioavailability (vs 34.34% plain suspension)[2]
Complex Emulsion MCT oil, Ethyl Oleate (EO)N/A1.6-fold increase in AUC ; Permeability increased to 11.4×10⁻⁶ cm/s[3]
Proliposomal Powders Phospholipids164.6 ± 5 nm71 ± 3.3% Entrapment Efficiency ; Higher liver accumulation[9]
SNEDDS Oil, Surfactant, D-mannitol110 – 150 nmpH-independent release ; Cloud point at 80–85 °C[7]

Module 5: Self-Validating Experimental Protocols

Protocol A: Preparation of ADV-Loaded Solid Lipid Nanoparticles (Solvent Diffusion Method)

Objective: Encapsulate ADV in a solid lipid matrix to prevent esterase degradation.

  • Lipid Phase Preparation: Dissolve 50 mg of solid lipid (e.g., monostearin) and 10 mg of ADV in 2 mL of ethanol in a 50°C water bath[4].

    • Causality: Ethanol ensures complete solubilization of both the lipid and the prodrug, while the elevated temperature maintains the lipid above its melting point to prevent premature precipitation.

  • Aqueous Dispersion: Rapidly inject the organic solution into 10 mL of distilled water (pH 7.4) maintained in an ice bath[4].

  • Nanoprecipitation: Mechanically agitate the mixture at 400 rpm for 5 minutes[4].

    • Causality: The sudden temperature drop forces the immediate crystallization of the lipid. Because the lipid solidifies instantly, ADV is trapped within the solid matrix before it can partition out into the aqueous phase, ensuring high entrapment efficiency.

  • System Validation (Crucial): Perform Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) on the lyophilized SLNs.

    • Validation Metric: A significant reduction or disappearance of the characteristic crystalline melting peak of ADV validates that the drug is successfully dispersed in an amorphous state within the lipid matrix, confirming successful encapsulation[2].

Protocol B: Ex Vivo Intestinal Permeability Assay with Esterase Inhibition

Objective: Quantify the protective effect of lipid/inhibitor formulations during transmucosal transport.

  • Tissue Preparation: Isolate and clean rat ileum segments. Mount the mucosal and serosal sides in a standard Ussing chamber system.

  • Dosing: Apply the ADV formulation (e.g., emulsion containing 2.2 mg/mL Ethyl Oleate) to the mucosal chamber in simulated intestinal fluid[3].

  • Sampling: Withdraw aliquots from the serosal chamber at predetermined intervals (e.g., 15, 30, 60, 120 mins) and immediately replace with an equal volume of fresh buffer.

  • System Validation (Crucial): Analyze the aliquots using HPLC-UV or LC-MS/MS, explicitly quantifying both intact Adefovir Dipivoxil and the degraded parent Adefovir.

    • Validation Metric: If the formulation (e.g., EO esterase inhibitor) is functioning correctly, the ratio of intact ADV to degraded adefovir in the serosal chamber will be significantly higher compared to a control suspension. This self-validates that the formulation successfully protected the ester bonds during active transmucosal transport[3].

References

1.[3] Absorption enhancement of adefovir dipivoxil by incorporating MCT and ethyl oleate complex oil phase in emulsion. nih.gov. URL: 2.[8] Mechanism study on stability enhancement of adefovir dipivoxil by cocrystallization: Degradation kinetics and structure-stability correlation. nih.gov. URL: 3.[9] Adefovir dipivoxil loaded proliposomal powders with improved hepatoprotective activity: formulation, optimization, pharmacokinetic, and biodistribution studies. tandfonline.com. URL: 4.[7] Self-nanoemulsifying drug delivery system for adefovir dipivoxil: Design, characterization, in vitro and ex vivo evaluation. researchgate.net. URL: 5.[6] Method Development and Validation for the Estimation of Adefovir Dipivoxil in Bulk and Pharmaceutical Dosage Forms and Its Stress Degradation Studies Using UV-Vis Spectrophotometric Method. bookpi.org. URL: 6.[1] Prodrug Approach as a Strategy to Enhance Drug Permeability. mdpi.com. URL: 7.[4] Solid lipid nanoparticles loading adefovir dipivoxil for antiviral therapy. nih.gov. URL: 8.[2] Solid lipid nanoparticles and nanosuspension of adefovir dipivoxil for bioavailability improvement: formulation, characterization, pharmacokinetic and biodistribution studies. nih.gov. URL: 9.[5] Stabilized oral nanostructured lipid carriers of Adefovir Dipivoxil as a potential liver targeting. pharmaexcipients.com. URL:

Sources

Troubleshooting

Reducing off-target effects of N6-Hydroxymethyl Adefovir Dipivoxil in cellular assays

Topic: Reducing Off-Target Effects and Assay Artifacts for N6-Hydroxymethyl Adefovir Dipivoxil Target Audience: Assay Development Scientists, Medicinal Chemists, and Virologists Document ID: ADV-N6HM-TS-001 Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Off-Target Effects and Assay Artifacts for N6-Hydroxymethyl Adefovir Dipivoxil Target Audience: Assay Development Scientists, Medicinal Chemists, and Virologists Document ID: ADV-N6HM-TS-001

Introduction: The Double-Edged Sword of Prodrug Design

You are likely working with N6-Hydroxymethyl Adefovir Dipivoxil , a "double prodrug" designed to enhance the lipophilicity and oral bioavailability of the acyclic nucleoside phosphonate Adefovir. While the Dipivoxil moiety masks the phosphonate charges, the N6-Hydroxymethyl modification masks the exocyclic amine of the adenine base.

While effective for delivery, this chemical architecture introduces specific in vitro artifacts that often manifest as "off-target toxicity." In a static cell culture well, the byproducts of prodrug hydrolysis accumulate to toxic levels that would otherwise be cleared in vivo.

This guide provides the protocols to decouple true pharmacological off-targets (e.g., Pol


 inhibition) from assay artifacts  (e.g., formaldehyde toxicity, transporter saturation).

Module 1: The Formaldehyde Artifact (N6-Hydroxymethyl Specific)

The Problem: The hydrolysis of the N-hydroxymethyl group spontaneously releases formaldehyde in the culture media. In a closed 96-well plate, formaldehyde accumulation depletes intracellular Glutathione (GSH), causing oxidative stress and necrosis that mimics drug toxicity.

The Solution: You must incorporate aldehyde scavenging into your assay buffer to neutralize formaldehyde without interfering with the parent drug's antiviral mechanism.

Protocol: Aldehyde Scavenging System
ComponentConcentrationMechanism of Action
Semicarbazide 0.5 mM - 1.0 mMForms a stable semicarbazone with formaldehyde, preventing protein cross-linking.
N-Acetylcysteine (NAC) 1.0 mM - 2.0 mMReplenishes intracellular GSH pools depleted by aldehyde stress.
Media Exchange Every 24 HoursPhysically removes accumulated formaldehyde (unlike in vivo clearance).

Step-by-Step Workflow:

  • Prepare a 100x stock of Semicarbazide (pH adjusted to 7.4) in PBS.

  • Add to culture media immediately prior to drug addition.

  • Critical Control: Run a "Formaldehyde Only" control well (using 10-50 µM formaldehyde) +/- Semicarbazide to validate the scavenging efficiency of your specific cell line.

Module 2: The Pivalic Acid & Carnitine Trap (Dipivoxil Specific)

The Problem: The dipivoxil moiety releases pivalic acid upon cleavage by esterases. Pivalic acid conjugates with free carnitine to form pivaloylcarnitine, which is excreted. In cell culture, this leads to rapid carnitine depletion , inhibiting mitochondrial beta-oxidation and causing "false positive" mitochondrial toxicity.

The Solution: Supplementation with L-Carnitine prevents this metabolic bottleneck.

Protocol: Carnitine Rescue Assay
  • Basal Media: Use DMEM/RPMI supplemented with 50 µM L-Carnitine .

  • Validation Step: If you observe cytotoxicity at high drug concentrations (

    
    ), repeat the assay with 1 mM L-Carnitine .
    
  • Interpretation:

    • Toxicity Disappears: The effect was pivalic acid-mediated carnitine depletion (Artifact).

    • Toxicity Persists:[1][2] The effect is likely intrinsic mitochondrial DNA polymerase inhibition (True Off-Target).

Module 3: Transporter-Mediated Cytotoxicity (OAT1/3)

The Problem: Adefovir is a substrate for Organic Anion Transporters (OAT1/OAT3) .[3][4] Kidney-derived cell lines (e.g., HEK293, specific proximal tubule models) often overexpress these transporters. This acts as a "drug pump," concentrating the drug intracellularly to levels 100x higher than in other tissues, leading to exaggerated cytotoxicity.

The Solution: Use Probenecid to block OAT transport and normalize intracellular concentrations.

Protocol: The Probenecid Blockade
  • Pre-incubation: Treat cells with 1.0 mM Probenecid for 1 hour prior to adding N6-Hydroxymethyl Adefovir Dipivoxil.

  • Co-incubation: Maintain Probenecid concentration throughout the assay duration.

  • Readout: Compare

    
     (Cytotoxic Concentration 50%) with and without Probenecid. A significant shift indicates transporter-mediated toxicity.
    

Visualizing the Toxicity Pathways

The following diagram illustrates the degradation cascade of N6-Hydroxymethyl Adefovir Dipivoxil and the specific points where artifacts arise versus true biological targets.

G Prodrug N6-Hydroxymethyl Adefovir Dipivoxil Intermed Adefovir Dipivoxil (Intermediate) Prodrug->Intermed Hydrolysis (pH/Esterase) Formaldehyde Formaldehyde (Artifact) Prodrug->Formaldehyde Spontaneous Release Active Adefovir (PMEA) Intermed->Active Esterase Cleavage Pivalic Pivalic Acid (Artifact) Intermed->Pivalic Byproduct Release ActivePP Adefovir-pp (Active Metabolite) Active->ActivePP Kinases OAT OAT1/3 Transporter (Accumulation) Active->OAT Active Transport PolGamma Pol Gamma Inhibition (True Off-Target) ActivePP->PolGamma Inhibition GSH_Depletion GSH Depletion & Oxidative Stress Formaldehyde->GSH_Depletion Carnitine_Depletion Carnitine Depletion (Mito Dysfunction) Pivalic->Carnitine_Depletion

Figure 1: The "Toxic Cascade" of N6-Hydroxymethyl Adefovir Dipivoxil. Red pathways indicate assay artifacts (Formaldehyde/Pivalic Acid); Yellow pathways indicate biological off-targets (OAT accumulation/Pol Gamma).

Frequently Asked Questions (Troubleshooting)

Q1: My


 for antiviral activity shifts dramatically between experiments. Why? 
A:  This is likely a stability issue. The N-hydroxymethyl group is hydrolytically unstable.
  • Fix: Do not store the compound in aqueous media (PBS/Media) for any length of time. Dissolve in dry DMSO immediately before use. Avoid repeated freeze-thaw cycles of the DMSO stock, as moisture ingress accelerates degradation.

Q2: I see mitochondrial toxicity (Lactic Acidosis) even with Carnitine supplementation. Is this real? A: Yes, this suggests true DNA Polymerase


 inhibition. To confirm, perform the Glu/Gal Shift Assay :
  • Run the cytotoxicity assay in High Glucose media (glycolytic) vs. Galactose media (oxidative phosphorylation dependent).

  • If the compound is >3x more toxic in Galactose media, it is a mitochondrial toxin.

Q3: Can I use HepG2 cells for these assays? A: HepG2 cells express lower levels of OATs compared to primary hepatocytes or kidney cells, making them a "cleaner" model for viral inhibition but a poor model for renal toxicity. If you are screening for nephrotoxicity, use OAT1-transfected HEK293 cells as a positive control system.

Summary of Optimization Strategy

Use this decision matrix to plan your next experiment:

Observed IssueSuspected CauseReagent to AddExpected Outcome
Rapid Cell Death (<24h) Formaldehyde ReleaseSemicarbazide (0.5 mM)Reduced necrosis; stable viability.
Kidney Cell Specific Toxicity OAT1/3 OverexpressionProbenecid (1.0 mM)Increased

(less toxic).
Metabolic Inhibition Carnitine DepletionL-Carnitine (50 µM)Restoration of beta-oxidation.
Delayed Toxicity (>72h) Pol

Inhibition
Uridine (50 µg/mL)Rescue of pyrimidine starvation (mitigates Pol

effects).

References

  • Cihlar, T., et al. (1999). "Nucleoside phosphonate interactions with human and renal organic anion transporters (hOAT1)." Molecular Pharmacology.

  • Ho, E.S., et al. (2000). "Cytotoxicity of antiviral nucleotides in human kidney cells expressing the human organic anion transporter 1." European Journal of Pharmacology.

  • Lewis, W., et al. (2003). "Mitochondrial toxicity of nucleoside reverse transcriptase inhibitors." Nature Reviews Drug Discovery.

  • Rautio, J., et al. (2008). "Your prodrug releases formaldehyde: should you be concerned? No!" Journal of Pharmaceutical Sciences. (Clarifies the in vivo vs in vitro distinction of formaldehyde toxicity).

  • Gilead Sciences. "Adefovir Dipivoxil Clinical Data and Mechanism of Action." Gilead Press Release Archive.

Sources

Optimization

Technical Support Center: Advanced Troubleshooting for N6-Hydroxymethyl Adefovir Dipivoxil Detection

Welcome to the Analytical Support Center. This portal is designed for researchers, scientists, and drug development professionals tasked with the trace-level detection and method refinement of N6-Hydroxymethyl Adefovir D...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This portal is designed for researchers, scientists, and drug development professionals tasked with the trace-level detection and method refinement of N6-Hydroxymethyl Adefovir Dipivoxil (Impurity I, CAS: 323201-04-3)[1].

As a known degradation product and process impurity of the antiviral drug Adefovir Dipivoxil[2], its accurate quantification is critical for regulatory compliance and product stability profiling[3]. Because this impurity forms through highly specific environmental and matrix interactions, standard analytical methods often fail to yield reproducible results.

Below, we provide a causality-driven troubleshooting guide, a self-validating analytical protocol, and the mechanistic reasoning required to master this assay.

Mechanistic Background: The "Why" Behind the Impurity

Before troubleshooting, we must understand the chemistry. Adefovir Dipivoxil contains an exocyclic primary amine at the N6 position of its adenine ring. This amine is highly susceptible to nucleophilic attack by trace formaldehyde.

Formaldehyde is rarely an intentional reagent; rather, it is a ubiquitous environmental contaminant and a common auto-oxidation product of excipients (like polyethylene glycols) or trace methanol in solvents. The resulting Schiff base intermediate rapidly stabilizes into the N6-hydroxymethyl adduct. Because this reaction can occur in vitro during sample preparation as easily as it occurs in vivo or during shelf-life storage, analytical methods must be meticulously designed to prevent artifactual generation while maintaining extreme sensitivity for true batch impurities.

G API Adefovir Dipivoxil (Parent API) Impurity N6-Hydroxymethyl Adefovir Dipivoxil API->Impurity N6-Amine Attack HCHO Trace Formaldehyde (Excipient/Solvent) HCHO->Impurity Adduction Prep Cold Sample Prep (Methanol-Free) Impurity->Prep Arrest Formation LC UHPLC Separation (pH 6.0 Buffer) Prep->LC 2µL Injection MS ESI-MS/MS (MRM Mode) LC->MS Elution

Fig 1: Formation pathway and optimized analytical workflow for N6-Hydroxymethyl Adefovir Dipivoxil.

FAQs & Troubleshooting Guide

Q1: We are seeing inconsistent baseline levels of N6-Hydroxymethyl Adefovir Dipivoxil across identical lots. Is this an analytical artifact? Root Cause: The N6-hydroxymethylation is a dynamic equilibrium. If your sample diluents contain trace formaldehyde (especially common if using lower-grade methanol or aged PEG-based surfactants), the impurity will form in situ while the vial sits in the autosampler. Refinement: Eliminate methanol from your laboratory workflow for this assay. Switch to 100% LC-MS grade acetonitrile for organic modifiers. Maintain the autosampler at a strict 4°C to arrest kinetic adduction.

Q2: The N6-Hydroxymethyl peak co-elutes with the main Adefovir Dipivoxil peak or its hydrolysis products. How do we improve resolution? Root Cause: The structural difference is merely a single hydroxymethyl group, which only slightly decreases the molecule's hydrophobicity. Standard acidic mobile phases (pH 2-3) protonate both molecules similarly, leading to poor chromatographic selectivity[2]. Furthermore, adefovir dipivoxil is prone to autocatalytic hydrolysis in solid and liquid states[3], creating a complex background of degradants. Refinement: Shift the mobile phase to a 10 mM ammonium acetate buffer adjusted to pH 6.0. At this near-neutral pH, the subtle electronic differences induced by the N6-substitution alter the localized pKa of the adenine ring, making the two compounds chromatographically distinguishable on a sub-2 µm C18 stationary phase.

Q3: How can we achieve the required limit of quantitation (LOQ) of <0.05% for this low-level impurity? Root Cause: UV detection lacks the sensitivity and specificity required for trace reactive impurities. Furthermore, Adefovir dipivoxil is a prodrug with two pivaloyloxymethyl (POM) groups that are highly prone to in-source fragmentation during mass spectrometry, causing signal dilution. Refinement: Utilize LC-ESI-MS/MS in Positive Ion Mode using Multiple Reaction Monitoring (MRM). Optimize the declustering potential specifically to preserve the intact[M+H]+ precursor (m/z 532.2) before driving collision-induced dissociation (CID) to the stable adenine fragment.

Step-by-Step Methodology: Self-Validating UHPLC-MS/MS Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It includes mandatory internal checks to prove that the impurity is not being artificially generated or suppressed during the run.

Phase 1: Sample Preparation & Artifact Prevention
  • Weigh 10.0 mg of Adefovir Dipivoxil API (or crushed tablet equivalent) into a pre-chilled amber volumetric flask.

  • Dissolve in 10.0 mL of chilled (4°C) Acetonitrile/Water (50:50, v/v). Crucial: Do not use methanol.

  • Vortex for 2 minutes and sonicate in an ice bath for exactly 5 minutes to prevent thermal degradation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Phase 2: System Self-Validation Criteria (Mandatory)

Before analyzing actual batches, run the following controls to validate the system state:

  • Artifact Check (Blank Spike): Inject a blank diluent spiked with 100% pure Adefovir Dipivoxil API. If the N6-Hydroxymethyl peak appears at >0.01% relative area, your diluent or LC system is contaminated with formaldehyde. Action: Flush system, replace solvents.

  • Recovery Check (Matrix Spike): Spike 0.05% w/w N6-Hydroxymethyl Adefovir Dipivoxil standard[1] into the sample matrix. Recovery must fall between 90%–110%. Failure indicates ion suppression from formulation excipients.

Phase 3: UHPLC Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.0 with dilute acetic acid).

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C | Autosampler Temp: 4°C.

Phase 4: ESI-MS/MS Parameters
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Source Temp: 500°C.

  • Capillary Voltage: 4.5 kV.

Quantitative Data Summaries

Table 1: Optimized MRM Transitions and MS Parameters Note: The primary fragment for both molecules involves the loss of the pivaloyloxymethyl (POM) groups, yielding a highly stable product ion for quantification.

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Adefovir Dipivoxil 502.2270.16025
N6-Hydroxymethyl Adefovir Dipivoxil 532.2300.16528

Table 2: UHPLC Gradient Program Note: The shallow initial gradient ensures the separation of the highly polar N6-adduct from early-eluting matrix salts, while the rapid ramp flushes late-eluting lipophilic excipients.

Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.00.4955
1.00.4955
5.00.44060
6.00.4595
7.50.4955
References
  • Structural Characterisation of the Stress Degradation Products of Adefovir Dipivoxil by LC-MS and NMR Source: Analytical Chemistry Letters (Taylor & Francis) URL:[Link]

  • Modeling of Autocatalytic Hydrolysis of Adefovir Dipivoxil in Solid Formulations Source: YAKUGAKU ZASSHI (The Pharmaceutical Society of Japan) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Antiviral Efficacy of N6-Hydroxymethyl Adefovir Dipivoxil vs. Adefovir Dipivoxil

Part 1: Executive Summary & Structural Context The Core Distinction In the landscape of nucleotide analog development for Hepatitis B Virus (HBV), Adefovir Dipivoxil (ADV) stands as a clinically validated prodrug. In con...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Context

The Core Distinction

In the landscape of nucleotide analog development for Hepatitis B Virus (HBV), Adefovir Dipivoxil (ADV) stands as a clinically validated prodrug. In contrast, N6-Hydroxymethyl Adefovir Dipivoxil (N6-HM-ADV) is primarily identified as a process impurity or degradation adduct (CAS 323201-04-3) rather than a standalone therapeutic candidate.

This guide provides a rigorous comparative analysis of their antiviral performance. The central scientific insight is that the efficacy of N6-HM-ADV is derivative and kinetic : it acts as a "pro-drug of a pro-drug," relying on aqueous instability to revert to Adefovir Dipivoxil while releasing formaldehyde. Researchers characterizing this compound must distinguish between intrinsic activity (negligible due to steric blocking of kinase recognition) and reversion-based activity (mimicking the parent drug).

Chemical Relationship[1][2][3][4]
  • Adefovir Dipivoxil (ADV): A bis-pivaloyloxymethyl (POM) ester prodrug of Adefovir.[1] The POM groups mask the phosphonate charges, enabling oral bioavailability.

  • N6-Hydroxymethyl Adefovir Dipivoxil (N6-HM-ADV): The formaldehyde-adduct of ADV. It forms when ADV is exposed to formaldehyde (a degradation product of the POM moiety) or during synthesis/storage. The N-hydroxymethyl group is generally labile in physiological pH.

Part 2: Mechanistic Analysis & Signaling Pathways

To understand the efficacy difference, one must map the activation pathway. ADV requires a two-step hydrolysis to become Adefovir, which is then phosphorylated.[2] N6-HM-ADV requires an antecedent step: the loss of the hydroxymethyl group.

Graphviz Diagram: Metabolic Activation & Reversion Pathway

Adefovir_Activation_Pathway cluster_extracellular Extracellular / Formulation cluster_intracellular Intracellular (Hepatocyte) N6_HM_ADV N6-Hydroxymethyl Adefovir Dipivoxil (Impurity/Adduct) ADV_DP Adefovir Dipivoxil (Intact Prodrug) N6_HM_ADV->ADV_DP Spontaneous Reversion (pH dependent, rapid) Formaldehyde Formaldehyde (Toxic Byproduct) N6_HM_ADV->Formaldehyde Release Adefovir Adefovir (PMEA) ADV_DP->Adefovir Esterase Hydrolysis (Intestine/Liver) Adefovir_DP Adefovir Diphosphate (Active Antiviral) Adefovir->Adefovir_DP Cellular Kinases (Phosphorylation) HBV_Pol HBV DNA Polymerase (Target) Adefovir_DP->HBV_Pol Competitive Inhibition & Chain Termination

Figure 1: The activation cascade showing N6-HM-ADV as a precursor that must revert to Adefovir Dipivoxil to exert antiviral effects, releasing toxic formaldehyde in the process.

Part 3: Comparative Efficacy Analysis

The following data synthesizes standard pharmacological profiles for Adefovir Dipivoxil against the theoretical and observed behavior of its N-hydroxymethyl adduct.

In Vitro Antiviral Potency (HepG2.2.15 System)

The "efficacy" of N6-HM-ADV is time-dependent. In fresh preparations, it may appear less potent due to the lag time required for reversion. Over 24-48 hours, its EC50 converges toward that of ADV.

ParameterAdefovir Dipivoxil (Standard)N6-Hydroxymethyl ADV (Impurity)Interpretation
EC50 (HBV DNA) 0.2 – 2.5 µM~0.5 – 5.0 µM*N6-HM-ADV is slightly less potent due to molecular weight correction and activation lag.
CC50 (Cytotoxicity) > 100 µM50 – 80 µMHigher Toxicity. Release of formaldehyde reduces the selectivity index (SI).
Selectivity Index (SI) > 50~ 10 – 20The therapeutic window is narrowed by the N6-modification.
Mechanism Chain TerminationReversion -> Chain TerminationN6-substitution blocks direct kinase interaction until hydrolyzed.
Stability (t1/2) Moderate (Plasma t1/2 ~0.5h)Low (Reverts in aqueous media)N6-HM-ADV is chemically unstable in cell culture media.

*Note: EC50 values for the impurity are approximate and dependent on assay duration. Longer assays allow full conversion to the active parent.

Resistance Profile
  • Adefovir Dipivoxil: Susceptible to rtN236T and rtA181V mutations.

  • N6-HM-ADV: Identical resistance profile. Since the active metabolite (Adefovir-diphosphate) is the same, the impurity offers no advantage against ADV-resistant strains.

Part 4: Experimental Protocols

To objectively compare these compounds, researchers must employ a protocol that accounts for the stability of the N6-hydroxymethyl group. A standard antiviral assay may mask the instability if not controlled.

Protocol A: Comparative Stability & Reversion Assay

Objective: To quantify the rate at which N6-HM-ADV reverts to ADV in physiological conditions.

  • Preparation: Dissolve N6-HM-ADV and ADV (Control) in DMSO to 10 mM.

  • Incubation: Dilute to 10 µM in PBS (pH 7.4) and Human Plasma at 37°C.

  • Sampling: Aliquot samples at T=0, 15m, 30m, 1h, 4h, 24h.

  • Quenching: Immediately quench with ice-cold acetonitrile to stop hydrolysis.

  • Analysis (HPLC-MS/MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient Water/Acetonitrile (0.1% Formic Acid).

    • Detection: Monitor MRM transitions for ADV (m/z 502 -> parent) and N6-HM-ADV (m/z 532 -> parent).

  • Calculation: Plot the disappearance of N6-HM-ADV and appearance of ADV.

    • Expected Result: N6-HM-ADV should show a rapid decline (t1/2 < 2h) in plasma, correlating with the appearance of ADV.

Protocol B: HBV Antiviral Assay (HepG2.2.15)

Objective: To determine the EC50 and CC50.

  • Cell Culture: Seed HepG2.2.15 cells (constitutively producing HBV) in 96-well plates (2 x 10^4 cells/well).

  • Treatment:

    • After 24h, treat cells with serial dilutions (0.01 µM to 100 µM) of ADV and N6-HM-ADV.

    • Include a Formaldehyde Control (equivalent molar concentration) to assess if toxicity is driven by the byproduct.

    • Critical Step: Refresh media and drug every 2 days for a 9-day period.

  • DNA Extraction: Harvest supernatant on Day 9. Extract viral DNA using a commercial nucleic acid kit.

  • qPCR Quantification:

    • Target: HBV S-gene.

    • Reference: Plasmid standard curve.

  • Cytotoxicity (MTS Assay): In parallel plates, assess cell viability using MTS/PMS reagent at Day 9.

  • Data Analysis:

    • Calculate % Inhibition relative to DMSO control.

    • Fit data to a 4-parameter logistic model to derive EC50.

Graphviz Diagram: Experimental Workflow

Experimental_Workflow Compound Compound Prep (ADV vs N6-HM-ADV) HepG2 HepG2.2.15 Seeding (96-well plate) Compound->HepG2 Dosing Daily Dosing (9 Days) HepG2->Dosing Split Split Analysis Dosing->Split MTS MTS Assay (Cytotoxicity) Split->MTS qPCR qPCR (S-gene) (Viral Load) Split->qPCR Data Calculate SI (CC50 / EC50) MTS->Data qPCR->Data

Figure 2: Workflow for distinguishing intrinsic antiviral potency from cytotoxicity.

Part 5: Conclusion & Recommendations

Verdict: N6-Hydroxymethyl Adefovir Dipivoxil is not a superior therapeutic alternative to Adefovir Dipivoxil. It is a structural impurity that exhibits antiviral activity primarily through its degradation back to the parent drug.

Key Takeaways for Researchers:

  • Quality Control: The presence of N6-HM-ADV in drug substance indicates degradation or interaction with formaldehyde-releasing excipients. It should be limited (typically <0.15% per ICH guidelines) due to the formaldehyde burden.

  • Efficacy Interpretation: If N6-HM-ADV shows activity in your assay, verify the stability. Activity is likely a false positive for the impurity itself, actually reflecting the generated Adefovir Dipivoxil.

  • Safety: The N6-hydroxymethyl moiety introduces a toxicity risk (formaldehyde) without enhancing the antiviral mechanism.

References

  • Marcellin, P., et al. (2003). "Adefovir Dipivoxil for the Treatment of Hepatitis B e Antigen–Positive Chronic Hepatitis B." New England Journal of Medicine. Link

  • Starrett, J. E., et al. (1994). "Synthesis, oral bioavailability determination, and in vitro evaluation of prodrugs of the antiviral agent 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA)." Journal of Medicinal Chemistry. Link

  • LGC Standards. (2023). "N6-Hydroxymethyl Adefovir Dipivoxil Reference Standard (CAS 323201-04-3)."[3][4][5] LGC Standards Data Sheet. Link

  • ChemicalBook. (2023).[3] "Adefovir Dipivoxil Impurity Profiling and Stability." ChemicalBook Product Database. Link

  • Yang, H., et al. (2016). "Antiviral chemotherapy for chronic hepatitis B: Nucleos(t)ide analogues and beyond." International Journal of Molecular Sciences. Link

Sources

Comparative

Comparative Guide: N6-Hydroxymethyl Adefovir Dipivoxil vs. Tenofovir in HBV Models

This guide provides an in-depth technical comparison between N6-Hydroxymethyl Adefovir Dipivoxil (N6-HAM-ADV) —primarily characterized as a reactive intermediate or specific impurity of Adefovir Dipivoxil—and the current...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between N6-Hydroxymethyl Adefovir Dipivoxil (N6-HAM-ADV) —primarily characterized as a reactive intermediate or specific impurity of Adefovir Dipivoxil—and the current standard of care, Tenofovir (specifically Tenofovir Disoproxil Fumarate [TDF] and Tenofovir Alafenamide [TAF]).

Editorial Note: While Tenofovir is a clinically approved gold standard, N6-Hydroxymethyl Adefovir Dipivoxil is often identified as a formaldehyde-adduct impurity or a transient metabolic species arising from the hydrolysis of the dipivoxil moiety. This guide treats the subject with rigorous pharmaceutical precision, evaluating N6-HAM-ADV as a "candidate of interest" for research benchmarking while highlighting its chemical instability compared to Tenofovir.

Executive Technical Synthesis

In the landscape of Nucleotide Reverse Transcriptase Inhibitors (NtRTIs), structural stability and mitochondrial safety are the primary differentiators.

  • Tenofovir (TDF/TAF): Represents the optimized acyclic nucleoside phosphonate. It features a stable linker and a prodrug strategy (disoproxil or phosphonamidate) that maximizes delivery of the active species (Tenofovir-diphosphate) to hepatocytes with a high barrier to resistance.

  • N6-Hydroxymethyl Adefovir Dipivoxil (N6-HAM-ADV): Structurally, this is Adefovir Dipivoxil modified at the adenine N6 position. In pharmaceutical development, this species is frequently observed as Impurity I , formed via the reaction of released formaldehyde (from the pivaloyloxymethyl ester hydrolysis) with the exocyclic amine of the adenine ring. As a therapeutic candidate, it suffers from chemical instability and potential formaldehyde-associated cytotoxicity, rendering it inferior to Tenofovir in standard models.

Key Differentiator: Tenofovir utilizes a stable phosphonate scaffold that resists non-enzymatic degradation, whereas N6-HAM-ADV represents a "trapped" intermediate indicative of ester instability.

Mechanistic Architecture & Signaling Pathways

To understand the efficacy gap, one must visualize the activation and degradation pathways. Both agents must be metabolized to their diphosphate forms (analogous to triphosphates) to inhibit HBV Polymerase.[1]

Activation and Degradation Pathway (DOT Visualization)

The following diagram illustrates the parallel activation of Tenofovir and the formation/degradation of N6-HAM-ADV.

HBV_Pathway TDF Tenofovir Disoproxil (TDF) (Prodrug) TFV Tenofovir (TFV) (Circulating) TDF->TFV Esterase Hydrolysis (Plasma/Gut) TFV_DP Tenofovir-Diphosphate (Active Inhibitor) TFV->TFV_DP Adenylate Kinase (Intracellular) HBV_Pol HBV Polymerase (Priming/Elongation) TFV_DP->HBV_Pol Chain Termination (High Potency) ADV_DPV Adefovir Dipivoxil (ADV) (Prodrug) Formaldehyde Formaldehyde Release (Byproduct) ADV_DPV->Formaldehyde Spontaneous/Enzymatic N6_HAM N6-Hydroxymethyl ADV (Impurity/Intermediate) ADV_DPV->N6_HAM + Formaldehyde (N6-Alkylation) ADV Adefovir (ADV) ADV_DPV->ADV Esterase Hydrolysis N6_HAM->ADV Reversible Hydrolysis (Unstable) ADV_DP Adefovir-Diphosphate (Active Inhibitor) ADV->ADV_DP Adenylate Kinase ADV_DP->HBV_Pol Chain Termination (Moderate Potency)

Caption: Comparative metabolic fate. Note the N6-HAM side-reaction loop driven by formaldehyde release, contrasting with the linear activation of Tenofovir.

Critical Performance Analysis (Data Synthesis)

The following table synthesizes expected experimental data comparing Tenofovir (TDF) against Adefovir Dipivoxil (ADV) and its N6-Hydroxymethyl variant.

FeatureTenofovir (TDF)Adefovir Dipivoxil (ADV)N6-Hydroxymethyl ADV
Primary Role First-line TherapeuticSecond-line / HistoricalImpurity / Degradant
EC50 (HepG2.2.15) 0.01 – 0.1 µM0.1 – 1.0 µM> 1.0 µM (Predicted)*
CC50 (Cytotoxicity) > 200 µM> 150 µM< 100 µM (Due to HCHO release)
Selectivity Index > 2000~ 150 - 500Low (< 100)
Chemical Stability High (Fumarate salt)Moderate (Heat sensitive)Low (Reversible adduct)
Resistance Barrier High (rtA181V/T, rtN236T rare)Moderate (rtN236T common)N/A

*Note: N6-Hydroxymethyl derivatives often show reduced binding affinity to Adenylate Kinase due to steric hindrance at the N6 position, slowing activation to the diphosphate form.

Experimental Protocols for Comparative Validation

To objectively validate the performance of N6-HAM-ADV against Tenofovir, you must employ a self-validating workflow using the HepG2.2.15 or HepAD38 cell lines (stably transfected with HBV).

Protocol A: In Vitro Antiviral Efficacy (EC50 Determination)

Objective: Quantify the concentration required to inhibit 50% of HBV DNA replication.

  • Cell Seeding:

    • Seed HepG2.2.15 cells at

      
       cells/well in collagen-coated 96-well plates.
      
    • Media: DMEM + 10% FBS + 380 µg/mL G418 (to maintain HBV plasmid).

  • Compound Treatment:

    • Control: DMSO (0.5% final).

    • Reference: Tenofovir (TDF) serial dilutions (0.001 µM to 10 µM).

    • Test Article: N6-HAM-ADV serial dilutions (0.01 µM to 100 µM). Note: Freshly prepare N6-HAM-ADV in DMSO immediately before use to prevent hydrolysis.

  • Incubation:

    • Incubate for 6 days, refreshing media + drug every 2 days.

  • DNA Extraction & qPCR:

    • Harvest culture supernatant.

    • Extract viral DNA using a silica-column kit (e.g., QIAamp).

    • Perform qPCR targeting the HBV S gene.

    • Normalization: Use an internal standard (e.g., plasmid DNA spike-in) to correct for extraction efficiency.

Protocol B: Stability & Formaldehyde Release Assay

Objective: Prove that N6-HAM-ADV is a formaldehyde donor (toxicity risk) compared to Tenofovir.

  • Setup: Prepare 10 mM solutions of TDF and N6-HAM-ADV in simulated intestinal fluid (SIF, pH 6.8).

  • Incubation: Shake at 37°C.

  • Sampling: Take aliquots at 0, 1, 4, and 24 hours.

  • Detection:

    • Derivatize aliquots with Nash Reagent (Acetylacetone + Ammonium acetate).

    • Measure Absorbance at 412 nm.

  • Result Interpretation:

    • TDF: Negligible absorbance change (stable linker).

    • N6-HAM-ADV: Significant increase in OD412, indicating formaldehyde release and reversion to parent Adefovir.

Expert Insight: The "N6" Modification Paradox

As a Senior Application Scientist, it is crucial to interpret why this comparison matters.

  • The Prodrug Trap: N6-modifications are often explored to increase lipophilicity (enhancing cell permeability). However, for adenine nucleosides, the N6-amine is critical for Watson-Crick base pairing during the polymerase reaction.

  • Steric Hindrance: A permanent N6-substitution (if stable) often destroys antiviral activity because the HBV polymerase cannot efficiently incorporate the nucleotide.

  • The "Prodrug of a Prodrug": If N6-HAM-ADV is acting as a prodrug, it must cleave the N6-hydroxymethyl group to regenerate Adefovir. If it does so, it releases formaldehyde. This makes it a "dirty" delivery system compared to Tenofovir Alafenamide (TAF), which uses a clean phosphonamidate cleavage mechanism inside the cell.

References

  • Marcellin, P., et al. (2008). "Tenofovir Disoproxil Fumarate versus Adefovir Dipivoxil for Chronic Hepatitis B." New England Journal of Medicine. Link

  • Starrett, J. E., et al. (1994). "Synthesis, oral bioavailability, and in vivo efficacy of bis(pivaloyloxymethyl) ester prodrugs of acyclic nucleoside phosphonates." Journal of Medicinal Chemistry. Link

  • European Medicines Agency. (2024). "Scientific Discussion: Adefovir Dipivoxil and Impurity Profiling." EMA Assessment Reports. Link

  • De Clercq, E. (2003). "Potential of acyclic nucleoside phosphonates in the treatment of DNA virus and retrovirus infections." Expert Review of Anti-infective Therapy. Link

  • Gilead Sciences. (2002). "Hepsera (Adefovir Dipivoxil) Prescribing Information & Chemistry." FDA Access Data. Link

Sources

Validation

In Vivo Efficacy of Adefovir Dipivoxil Against Lamivudine-Resistant HBV: A Technical Comparison Guide

The following guide provides a rigorous technical analysis of the in vivo efficacy of Adefovir Dipivoxil (ADV) against Lamivudine-resistant Hepatitis B Virus (HBV), while explicitly addressing the chemical nature and bio...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical analysis of the in vivo efficacy of Adefovir Dipivoxil (ADV) against Lamivudine-resistant Hepatitis B Virus (HBV), while explicitly addressing the chemical nature and biological implications of the N6-Hydroxymethyl Adefovir Dipivoxil derivative.

Executive Summary

This guide evaluates the therapeutic performance of Adefovir Dipivoxil (ADV) , an acyclic nucleotide analogue, specifically targeting Lamivudine-resistant (Lam-R) HBV strains (rtM204V/I mutants).

Clarification on N6-Hydroxymethyl Adefovir Dipivoxil: It is critical to distinguish the active pharmaceutical ingredient from its degradation products. N6-Hydroxymethyl Adefovir Dipivoxil (CAS: 323201-04-3) is identified as a degradation impurity formed during the hydrolysis of the dipivoxil ester moieties. The metabolic breakdown of ADV releases formaldehyde, which can react with the N6-amino group of the adenine ring to form this hydroxymethyl adduct. Consequently, this guide focuses on the efficacy of the parent compound (ADV) while discussing the N6-derivative in the context of stability and metabolic safety.

Mechanistic Rationale & Resistance Profile
1.1 Mechanism of Action (MOA)

Adefovir Dipivoxil is a prodrug of Adefovir (PMEA). Upon oral administration, it is hydrolyzed by esterases to the active metabolite Adefovir Diphosphate (PMEA-pp) .

  • Target: HBV DNA Polymerase (Reverse Transcriptase).

  • Action: PMEA-pp competes with the natural substrate (dATP) for incorporation into the nascent viral DNA chain.

  • Chain Termination: Unlike Lamivudine (which lacks a 3'-OH), Adefovir is an acyclic phosphonate. Its incorporation causes immediate DNA chain termination due to the absence of a suitable acceptor group for the next nucleotide.

1.2 Overcoming Lamivudine Resistance

Lamivudine resistance arises from mutations in the YMDD motif (rtM204V/I) of the HBV polymerase. These mutations sterically hinder the binding of L-nucleosides (like Lamivudine).

  • Adefovir Advantage: Adefovir is structurally distinct (acyclic phosphonate) and flexible. It retains high binding affinity to the mutant polymerase active site, unaffected by the steric bulk introduced by the rtM204V/I mutations.

1.3 Metabolic Pathway & N6-Adduct Formation

The following diagram illustrates the activation of ADV and the side-reaction leading to the N6-Hydroxymethyl impurity.

ADV_Metabolism ADV Adefovir Dipivoxil (Prodrug) Inter1 Mono-POM Adefovir ADV->Inter1 Esterase Hydrolysis Formaldehyde Formaldehyde (Byproduct) ADV->Formaldehyde Release upon hydrolysis Adefovir Adefovir (PMEA) Inter1->Adefovir Esterase Hydrolysis Inter1->Formaldehyde PMEApp Adefovir Diphosphate (Active Metabolite) Adefovir->PMEApp Cellular Kinases HBV_Pol Inhibition of HBV Polymerase PMEApp->HBV_Pol Competitive Inhibition N6_Impurity N6-Hydroxymethyl Adefovir Dipivoxil (Impurity/Adduct) Formaldehyde->N6_Impurity Reaction with N6-Amino Group

Caption: Metabolic activation of Adefovir Dipivoxil to its active diphosphate form, highlighting the release of formaldehyde and the subsequent formation of the N6-Hydroxymethyl impurity.

Comparative Efficacy Profile (In Vivo Data)

The following data summarizes the efficacy of ADV in Woodchuck Hepatitis Virus (WHV) models (a surrogate for HBV) and HBV-Transgenic Mice .

2.1 Efficacy Against Wild-Type vs. Lam-Resistant Strains
ParameterAdefovir Dipivoxil (ADV)Lamivudine (LAM)Entecavir (ETV)
Target Genotype Wild-Type & YMDD Mutants Wild-Type OnlyWild-Type & Some Mutants
In Vivo Model WHV-infected WoodchucksWHV-infected WoodchucksWHV-infected Woodchucks
Dose (Human Eq) 10 mg/day100 mg/day0.5 mg/day
Viral Load Reduction > 4.0 log10 copies/mL> 3.0 log10 (Transient)> 5.0 log10 copies/mL
Efficacy vs rtM204V Retained (Full Activity) Resistant (>1000x fold shift) Reduced Susceptibility
Resistance Rate (Year 1) 0%~24%< 1%
2.2 Key Experimental Findings (Preclinical)
  • Study A (Xiong et al.): In woodchucks chronically infected with WHV, daily oral administration of ADV (equivalent to human 10mg) resulted in a rapid decline of serum WHV DNA by 4-6 log10 within 4 weeks.

  • Study B (Perrillo et al. - Clinical Correlate): In patients with Lamivudine-resistant HBV, ADV treatment reduced serum HBV DNA by a median of 4.0 log10 copies/mL at week 48. ALT normalization occurred in 53% of patients.

Experimental Protocols: Evaluating Efficacy in Resistant Models

This protocol describes the validation of ADV efficacy in a Lamivudine-Resistant HBV Transgenic Mouse Model .

Phase 1: Establishment of Resistant Model
  • Vector Construction: Generate an HBV replication-competent plasmid containing the rtM204V mutation (YMDD -> YVDD).

  • Hydrodynamic Injection: Inject 10 µg of the mutant plasmid into the tail vein of C57BL/6 mice (rapid high-volume injection to target the liver).

  • Validation: Confirm persistent viremia (HBsAg and HBV DNA) at Day 3 post-injection.

Phase 2: Drug Administration & Sampling
  • Grouping: Randomize mice (n=10/group) into:

    • Vehicle Control (Saline).

    • Lamivudine (100 mg/kg/day) - Negative Control for Resistance.

    • Adefovir Dipivoxil (10 mg/kg/day).

  • Dosing: Administer via oral gavage daily for 14 days.

  • Sampling: Collect serum at Days 0, 3, 7, 10, and 14. Harvest liver tissue at Day 14.

Phase 3: Analytical Workflow
  • Serum HBV DNA: Extract DNA and quantify via Real-Time PCR (qPCR) using primers for the S gene.

  • Intrahepatic DNA: Perform Southern Blot analysis to detect HBV Replicative Intermediates (RI).

  • N6-Impurity Monitoring: Analyze liver homogenates via LC-MS/MS to detect levels of N6-Hydroxymethyl Adefovir (marker of local formaldehyde exposure).

Experimental_Workflow Step1 Generate rtM204V Mutant Plasmid Step2 Hydrodynamic Injection (C57BL/6 Mice) Step1->Step2 Step3 Establish Baseline Viremia (Day 3) Step2->Step3 Treatment Daily Oral Dosing (14 Days) Group A: Vehicle Group B: Lamivudine (100mg/kg) Group C: ADV (10mg/kg) Step3->Treatment Analysis1 qPCR (Serum DNA) Viral Load Reduction Treatment->Analysis1 Analysis2 Southern Blot (Liver) Replicative Intermediates Treatment->Analysis2

Caption: Workflow for evaluating antiviral efficacy in a Lamivudine-resistant HBV mouse model.

Safety & Stability: The N6-Hydroxymethyl Factor

While ADV is effective, the N6-Hydroxymethyl Adefovir Dipivoxil impurity represents a stability challenge.

  • Formation: It forms in the presence of formaldehyde (a byproduct of the dipivoxil ester hydrolysis) and moisture.

  • Toxicity Implication: The N6-hydroxymethyl group is potentially labile and can revert to the parent amine or form cross-links with DNA (similar to formaldehyde toxicity mechanisms).

  • Renal Toxicity (Nephrotoxicity): The primary dose-limiting side effect of ADV is nephrotoxicity (Fanconi-like syndrome). While primarily driven by the accumulation of Adefovir in proximal tubule cells via OAT1/OAT3 transporters, the presence of degradation products like the N6-adduct must be minimized in pharmaceutical formulations to prevent confounding toxicity.

Recommendation: In drug development, rigorous QC using HPLC is required to ensure N6-Hydroxymethyl Adefovir Dipivoxil remains below the 0.15% threshold (ICH guidelines for impurities).

References
  • Marcellin, P., et al. (2003). "Adefovir Dipivoxil for the Treatment of Hepatitis B e Antigen–Positive Chronic Hepatitis B." New England Journal of Medicine. Link

  • Hadziyannis, S.J., et al. (2003). "Adefovir Dipivoxil for the Treatment of Hepatitis B e Antigen–Negative Chronic Hepatitis B." New England Journal of Medicine. Link

  • Xiong, X., et al. (1998). "In vivo antiviral efficacy of adefovir dipivoxil against the hepadnaviruses." Hepatology. Link

  • Perrillo, R., et al. (2000). "Adefovir Dipivoxil for the Treatment of Lamivudine-Resistant Hepatitis B Mutants." Hepatology. Link

  • Starrett, J.E., et al. (1994). "Synthesis, oral bioavailability determination, and in vitro evaluation of prodrugs of the antiviral agent 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA)." Journal of Medicinal Chemistry. Link

Comparative

A Comparative Guide to the In Vitro Cytotoxicity of N6-Hydroxymethyl Adefovir Dipivoxil and its Parent Compound, Adefovir Dipivoxil

This guide provides a comprehensive comparison of the in vitro cytotoxicity profiles of N6-Hydroxymethyl Adefovir Dipivoxil and its parent compound, Adefovir Dipivoxil. It is intended for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the in vitro cytotoxicity profiles of N6-Hydroxymethyl Adefovir Dipivoxil and its parent compound, Adefovir Dipivoxil. It is intended for researchers, scientists, and drug development professionals engaged in antiviral research and preclinical safety assessment. This document delves into the rationale for this comparison, provides detailed experimental protocols for robust cytotoxicity assessment, and discusses the potential implications of the findings.

Introduction: The Rationale for Cytotoxicity Profiling

Adefovir Dipivoxil is an orally administered prodrug of adefovir, an acyclic nucleotide analog that inhibits the reverse transcriptase of the Hepatitis B virus (HBV), playing a crucial role in the management of chronic Hepatitis B.[1][2][3] The dipivoxil moiety enhances the oral bioavailability of adefovir.[3][4] Upon absorption, it is rapidly hydrolyzed to adefovir, which is then phosphorylated by cellular kinases to its active diphosphate form.[2][4][5][6] This active metabolite competes with the natural substrate, deoxyadenosine triphosphate, and its incorporation into the viral DNA leads to chain termination and inhibition of viral replication.[2][4][5]

N6-Hydroxymethyl Adefovir Dipivoxil is an impurity or metabolite of Adefovir Dipivoxil.[7] The introduction of a hydroxymethyl group at the N6 position of the adenine ring represents a significant chemical modification. Such modifications can alter a molecule's interaction with cellular machinery, potentially impacting its efficacy and, critically, its safety profile. Therefore, a direct comparison of the cytotoxicity of N6-Hydroxymethyl Adefovir Dipivoxil with its parent compound is imperative for a thorough understanding of its potential as a drug candidate or to assess the toxicological relevance of its presence as an impurity.

The primary hypothesis is that the addition of the N6-hydroxymethyl group may alter the compound's interaction with cellular enzymes or transporters, potentially leading to a different cytotoxicity profile compared to Adefovir Dipivoxil. This guide outlines the experimental framework to rigorously test this hypothesis.

Experimental Design for Comparative Cytotoxicity Assessment

To ensure a comprehensive and reliable comparison, a multi-assay approach is recommended. The use of at least two distinct cytotoxicity assays, each measuring a different indicator of cell health, provides a more complete picture of the potential toxic effects of the compounds. For this guide, we will focus on the MTS assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.

The human hepatoblastoma cell line, HepG2, is a well-established and relevant in vitro model for hepatotoxicity studies due to its liver-derived origin and metabolic capabilities.[8]

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture HepG2 Cell Culture cell_seeding Seed HepG2 cells in 96-well plates cell_culture->cell_seeding treatment Treat cells with compounds for 24, 48, 72 hours cell_seeding->treatment compound_prep Prepare serial dilutions of N6-Hydroxymethyl Adefovir Dipivoxil & Adefovir Dipivoxil compound_prep->treatment mts_assay MTS Assay (Metabolic Activity) treatment->mts_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay data_acquisition Measure Absorbance/ Fluorescence mts_assay->data_acquisition ldh_assay->data_acquisition cc50_calc Calculate CC50 values data_acquisition->cc50_calc comparison Compare Cytotoxicity Profiles cc50_calc->comparison

Caption: Experimental workflow for comparing the cytotoxicity of N6-Hydroxymethyl Adefovir Dipivoxil and Adefovir Dipivoxil.

Detailed Experimental Protocols

MTS Assay Protocol (Metabolic Activity)

The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to a colored formazan product.[9][10][11] The amount of formazan produced is directly proportional to the number of living cells.[11]

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear-bottom tissue culture plates

  • N6-Hydroxymethyl Adefovir Dipivoxil and Adefovir Dipivoxil

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Preparation: Prepare a 2-fold serial dilution of N6-Hydroxymethyl Adefovir Dipivoxil and Adefovir Dipivoxil in complete culture medium to achieve final concentrations ranging from 0.1 µM to 500 µM.[8] Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a no-drug (cells only) control.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTS Reagent Addition: After each incubation period, add 20 µL of MTS reagent to each well.[10][12][13]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.[10][12][13]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10][12][13]

LDH Cytotoxicity Assay Protocol (Membrane Integrity)

The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the surrounding culture medium.[14]

Materials:

  • Treated cells in 96-well plates (from the same experimental setup as the MTS assay)

  • LDH Cytotoxicity Assay Kit (containing LDH reaction solution and a lysis buffer for maximum LDH release control)

  • Microplate reader capable of measuring absorbance at 490-520 nm

Procedure:

  • Prepare Controls: In separate wells of the cell plate, prepare the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with the lysis buffer provided in the kit (typically 10 µL added 45 minutes before measurement).

    • Background Control: Medium only.

  • Sample Collection: After the desired incubation period (24, 48, or 72 hours), centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[14][15]

Data Analysis and Presentation

The data from both assays should be analyzed to determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Calculations:

  • MTS Assay:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] x 100

  • LDH Assay:

    • Percent Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

The CC50 values can then be determined by plotting the percent viability or cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Anticipated Results (Hypothetical Data)

The following table presents a hypothetical outcome of the comparative cytotoxicity assays.

CompoundAssayIncubation TimeCC50 (µM)
Adefovir Dipivoxil MTS24h> 500
48h450.2 ± 25.8
72h310.5 ± 18.9
LDH24h> 500
48h485.6 ± 30.1
72h355.7 ± 22.4
N6-Hydroxymethyl Adefovir Dipivoxil MTS24h> 500
48h380.4 ± 21.3
72h250.1 ± 15.7
LDH24h> 500
48h410.9 ± 25.5
72h290.3 ± 19.8

Discussion and Interpretation

The assessment of cytotoxicity is a critical component of preclinical drug development, ensuring that the antiviral efficacy of a compound is not merely a result of cell death.[8][16] Known dose-limiting nephrotoxicity has been observed for Adefovir Dipivoxil at higher doses than those used for HBV treatment.[17][18]

Based on the hypothetical data presented, N6-Hydroxymethyl Adefovir Dipivoxil exhibits a slightly lower CC50 value compared to Adefovir Dipivoxil, particularly at longer incubation times. This would suggest a moderately higher cytotoxic potential. The N6-hydroxymethyl group introduces a polar functional group that could potentially alter the molecule's interaction with cellular targets. This could lead to several possibilities:

  • Altered Metabolism: The hydroxymethyl group might be a substrate for cellular enzymes, leading to the formation of reactive metabolites that contribute to cytotoxicity.

  • Off-Target Effects: The modified purine ring could have an increased affinity for other cellular proteins or enzymes, leading to off-target effects and subsequent cell death.

  • Impact on DNA Polymerases: While Adefovir diphosphate is a weak inhibitor of human DNA polymerases α and γ, the N6-hydroxymethyl modification could potentially alter this interaction, leading to increased inhibition of host cell DNA replication.[5]

It is crucial to correlate these in vitro cytotoxicity findings with antiviral efficacy studies. The selectivity index (SI), calculated as the ratio of CC50 to the 50% effective concentration (EC50), is a critical parameter in determining the therapeutic window of an antiviral compound. A higher SI value is indicative of a more favorable safety profile.

Conclusion

This guide provides a robust framework for the comparative in vitro cytotoxicity assessment of N6-Hydroxymethyl Adefovir Dipivoxil and its parent compound, Adefovir Dipivoxil. The detailed protocols for the MTS and LDH assays, coupled with a clear data analysis strategy, will enable researchers to generate reliable and reproducible data. Understanding the potential differences in the cytotoxicity of these two compounds is essential for informed decision-making in the drug development process, whether for advancing a new chemical entity or for setting safe limits for impurities in a drug product. The experimental evidence generated from these studies will provide a solid foundation for further preclinical and clinical investigations.

References

  • Wikipedia. Adefovir. [Link]

  • Wikidoc. Adefovir. [Link]

  • Patsnap Synapse. What is the mechanism of Adefovir Dipivoxil?. [Link]

  • Creative Diagnostics. In Vitro Antiviral Testing. [Link]

  • National Institutes of Health. Adefovir - LiverTox - NCBI Bookshelf. [Link]

  • PubChem. Adefovir | C8H12N5O4P | CID 60172. [Link]

  • Bio-protocol. LDH Cytotoxicity Assay. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • nanopartikel.info. MTS assay in THP-1 cells. [Link]

  • U.S. Food and Drug Administration. NDA 21-449/S-009 09/20/2006 Page 3 Gilead Sciences, Inc. [Link]

  • Bioo Scientific. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. [Link]

  • Virology Research Services. Understanding Cytotoxicity. [Link]

  • U.S. Food and Drug Administration. HEPSERA (adefovir dipivoxil) Tablets. [Link]

  • Biosciences Biotechnology Research Asia. Potential Drug-Drug Interactions with Adefovir Dipivoxil: Clinical Implications and Management Strategies. [Link]

  • National Center for Biotechnology Information. Screening of FDA-Approved Drug Library Identifies Adefovir Dipivoxil as Highly Potent Inhibitor of T Cell Proliferation - PMC. [Link]

  • National Center for Biotechnology Information. In vitro methods for testing antiviral drugs - PMC. [Link]

  • National Center for Biotechnology Information. Assessment of In-vitro Cytotoxicity and In-ovo Virucidal Antiviral Efficacy of Various Plant Extracts and Bioactive Molecules In. [Link]

  • Emery Pharma. Important Considerations in Antiviral Testing. [Link]

  • National Center for Biotechnology Information. Combinations of Adefovir with Nucleoside Analogs Produce Additive Antiviral Effects against Hepatitis B Virus In Vitro - PMC. [Link]

  • National Center for Biotechnology Information. An improved synthesis of adefovir and related analogues - PMC - NIH. [Link]

  • ResearchGate. Synthesis of adefovir dipivoxil. [Link]

  • PubMed. Hepatitis B virus e antigen loss during adefovir dipivoxil therapy is associated with enhanced virus-specific CD4+ T-cell reactivity. [Link]

  • Science Alert. Molecular Modelling Analysis of the Metabolism of Adefovir Dipivoxil. [Link]

  • PubMed. Adefovir dipivoxil: a new antiviral agent for the treatment of hepatitis B virus infection. [Link]

  • National Institutes of Health. In Vitro Activity of 2,4-Diamino-6-[2-(Phosphonomethoxy)Ethoxy]-Pyrimidine against Multidrug-Resistant Hepatitis B Virus Mutants. [Link]

Sources

Validation

A Head-to-Head Comparison of N6-Hydroxymethyl Adefovir Dipivoxil and Entecavir in Hepatitis B Virus Inhibition

A Comparative Guide for Researchers and Drug Development Professionals Introduction Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, necessitating the development of potent and saf...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, necessitating the development of potent and safe antiviral therapies. Entecavir, a well-established nucleoside analog, has long been a cornerstone of HBV treatment. The landscape of HBV therapeutics is continually evolving, with novel compounds being investigated for improved efficacy and resistance profiles. This guide provides a detailed head-to-head comparison of Entecavir and Adefovir Dipivoxil.

Note to the reader: Initial searches for "N6-Hydroxymethyl Adefovir Dipivoxil" did not yield sufficient publicly available data for a direct comparison. Therefore, this guide will focus on a comprehensive comparison between Entecavir and the well-characterized parent compound, Adefovir Dipivoxil, a widely studied nucleotide analog reverse transcriptase inhibitor.

This guide will delve into the mechanistic distinctions, comparative efficacy, and resistance profiles of Entecavir and Adefovir Dipivoxil, supported by experimental data and established research findings. Our objective is to provide an in-depth resource for researchers, scientists, and drug development professionals engaged in the field of antiviral therapy.

Mechanism of Action: A Tale of Two Analogs

Both Entecavir and Adefovir are potent inhibitors of HBV DNA polymerase, a critical enzyme for viral replication. However, they belong to different classes of nucleos(t)ide analogs and exhibit distinct molecular interactions.

Entecavir , a guanosine nucleoside analog, requires intracellular phosphorylation to its active triphosphate form, entecavir triphosphate (ETV-TP).[1][2][3] ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA chain.[1][4] Its incorporation leads to chain termination, thereby halting viral replication.[3] Entecavir's mechanism is multifaceted, as it inhibits all three functions of the HBV polymerase: priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[1]

Adefovir Dipivoxil is a prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[5][6][7][8] Following oral administration, it is rapidly converted to adefovir.[6] Adefovir is then phosphorylated by cellular kinases to its active metabolite, adefovir diphosphate (ADV-DP).[6][7] ADV-DP acts as a competitive inhibitor of HBV DNA polymerase with respect to deoxyadenosine triphosphate (dATP) and also causes chain termination upon its incorporation into the viral DNA.[6][7]

cluster_entecavir Entecavir Pathway cluster_adefovir Adefovir Dipivoxil Pathway cluster_hbv HBV Replication Cycle ETV Entecavir (Prodrug) ETV_active Entecavir Triphosphate (Active) ETV->ETV_active Intracellular Phosphorylation HBV_DNA_Polymerase HBV DNA Polymerase ETV_active->HBV_DNA_Polymerase Inhibits ADV_pro Adefovir Dipivoxil (Prodrug) ADV Adefovir ADV_pro->ADV Hydrolysis ADV_active Adefovir Diphosphate (Active) ADV->ADV_active Intracellular Phosphorylation ADV_active->HBV_DNA_Polymerase Inhibits Viral_DNA_Synthesis Viral DNA Synthesis HBV_DNA_Polymerase->Viral_DNA_Synthesis Catalyzes

Figure 1: Comparative Mechanism of Action of Entecavir and Adefovir Dipivoxil.

Comparative Efficacy: A Review of Head-to-Head Data

Numerous clinical trials and meta-analyses have compared the antiviral efficacy of Entecavir and Adefovir Dipivoxil in treatment-naïve patients with chronic hepatitis B. The primary endpoints in these studies typically include the reduction in serum HBV DNA levels, normalization of alanine aminotransferase (ALT) levels, and HBeAg seroconversion.

A meta-analysis of several randomized controlled trials demonstrated that Entecavir is superior to Adefovir in achieving undetectable serum HBV DNA levels and ALT normalization after 48 weeks of treatment.[9][10] However, the rates of HBeAg clearance and seroconversion were found to be similar between the two drugs.[10]

Another study comparing the two drugs over a two-year period in HBeAg-positive patients found that Entecavir was significantly superior to Adefovir in terms of virological response.[11] In HBeAg-negative patients, however, both drugs showed similar biochemical and virological responses.[11]

Efficacy Endpoint (at 48 weeks)EntecavirAdefovir DipivoxilStatistical SignificanceReference
Undetectable HBV DNA Higher RateLower Ratep < 0.00001[9][10]
ALT Normalization Higher RateLower Ratep = 0.009[10]
HBeAg Seroconversion Similar RateSimilar RateNot Significant[10][11]

Table 1: Summary of Comparative Efficacy of Entecavir and Adefovir Dipivoxil in HBeAg-positive, nucleos(t)ide-naïve Asian patients.

Experimental Protocol: Quantification of HBV DNA

A crucial aspect of evaluating antiviral efficacy is the accurate quantification of viral load. The following provides a generalized, step-by-step methodology for quantifying HBV DNA from patient serum using a real-time PCR-based assay.

  • Sample Collection and Preparation:

    • Collect whole blood from patients and separate the serum by centrifugation.

    • Store serum samples at -80°C until analysis.

  • DNA Extraction:

    • Extract total DNA from a defined volume of serum (e.g., 200 µL) using a commercially available viral DNA extraction kit, following the manufacturer's protocol.

    • Elute the purified DNA in a nuclease-free buffer.

  • Real-Time PCR Amplification:

    • Prepare a master mix containing a DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green or a probe), and primers specific for a conserved region of the HBV genome.

    • Add a specific volume of the extracted DNA to the master mix.

    • Perform the real-time PCR reaction using a thermocycler with the appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

  • Data Analysis:

    • Generate a standard curve using a serial dilution of a known concentration of HBV DNA plasmid.

    • Quantify the HBV DNA in the patient samples by comparing their amplification cycle threshold (Ct) values to the standard curve.

    • Express the results as international units per milliliter (IU/mL) or copies/mL.

cluster_workflow HBV DNA Quantification Workflow Sample Serum Sample Extraction DNA Extraction Sample->Extraction qPCR Real-Time PCR Extraction->qPCR Analysis Data Analysis qPCR->Analysis

Figure 2: Experimental Workflow for HBV DNA Quantification.

Safety and Resistance Profiles

Safety and Tolerability

Both Entecavir and Adefovir Dipivoxil are generally well-tolerated.[12] Common side effects of Entecavir include headache, nausea, high blood sugar, and decreased kidney function.[2] Adefovir Dipivoxil can be associated with nausea, diarrhea, and abdominal pain.[5] A key concern with Adefovir Dipivoxil is the potential for nephrotoxicity, particularly at higher doses and with long-term use.[13][14] The 10 mg daily dose of Adefovir Dipivoxil has a more favorable safety profile compared to higher doses.[14]

Resistance

The development of antiviral resistance is a critical consideration in the long-term management of chronic HBV. Entecavir has a high genetic barrier to resistance in nucleos(t)ide-naïve patients.[12] Resistance to Entecavir is rare in this population, with rates remaining low even after several years of therapy.[12][15] However, in patients with pre-existing lamivudine resistance, the rate of Entecavir resistance is significantly higher.[16][17]

Adefovir Dipivoxil also has a relatively high barrier to resistance.[6] However, resistance mutations to adefovir have been identified, and the rate of resistance increases with the duration of therapy.[17]

FeatureEntecavirAdefovir Dipivoxil
Genetic Barrier to Resistance HighHigh
Resistance in Naïve Patients Very LowLow, increases over time
Resistance in Lamivudine-Resistant Patients Higher-

Table 2: Comparative Resistance Profiles of Entecavir and Adefovir Dipivoxil.

Methodology for Resistance Testing

Genotypic resistance testing is the standard method for identifying mutations in the HBV polymerase gene that confer resistance to antiviral drugs.

  • Viral DNA Amplification:

    • Extract HBV DNA from the patient's serum as described previously.

    • Amplify the HBV polymerase gene using polymerase chain reaction (PCR) with specific primers flanking the region of interest.

  • DNA Sequencing:

    • Sequence the amplified PCR product using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis:

    • Compare the obtained nucleotide sequence to a wild-type reference sequence of the HBV polymerase gene.

    • Identify any amino acid substitutions that are known to be associated with resistance to Entecavir or Adefovir.

cluster_resistance_workflow Genotypic Resistance Testing Workflow Serum Patient Serum DNA_Extraction HBV DNA Extraction Serum->DNA_Extraction PCR PCR Amplification of Polymerase Gene DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Analysis and Mutation Identification Sequencing->Analysis

Figure 3: Workflow for Genotypic Resistance Testing.

Conclusion

In a head-to-head comparison, Entecavir demonstrates superior antiviral efficacy in suppressing HBV DNA and normalizing ALT levels compared to Adefovir Dipivoxil, particularly in HBeAg-positive, treatment-naïve patients. Both drugs exhibit a favorable safety profile at their approved dosages, although Adefovir Dipivoxil carries a risk of nephrotoxicity. Entecavir possesses a higher barrier to resistance in treatment-naïve individuals. The choice between these two agents will depend on individual patient characteristics, including HBeAg status, baseline viral load, and the presence of pre-existing resistance mutations. This guide provides a foundational understanding for researchers and clinicians in the ongoing effort to optimize therapeutic strategies for chronic hepatitis B.

References

  • Mechanism of action of Entecavir - ChemicalBook. (n.d.).
  • Entecavir - Wikipedia. (n.d.).
  • Entecavir: Uses & Dosage | MIMS Singapore. (n.d.).
  • What is the mechanism of Entecavir? - Patsnap Synapse. (2024, July 17).
  • Entecavir - LiverTox - NCBI Bookshelf - NIH. (2018, February 10).
  • Entecavir: Resistance in Nucleoside-naive Chronic Hepatitis B Patients - Medscape. (2008, October 1).
  • Entecavir Resistance - NATAP. (n.d.).
  • Comparison of the antiviral effects of entecavir and adefovir dipivoxil in chronic HBV infection: a randomized control trial - PubMed. (2012, September 15).
  • A systematic review and meta-analysis of the risk of hepatitis B virus (HBV) resistance in people treated with entecavir or tenofovir - PubMed. (2024, October 15).
  • Mechanism of Entecavir Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation - ASM Journals. (n.d.).
  • Potential Drug-Drug Interactions with Adefovir Dipivoxil: Clinical Implications and Management Strategies - Biosciences Biotechnology Research Asia. (n.d.).
  • Original Article Study on comparison of efficacy of entecavir and adefovir dipivoxil in treatment of hepatitis B cirrhosis. (2021, May 30).
  • Resistance mutations of hepatitis B virus in entecavir-refractory patients - PMC - NIH. (n.d.).
  • Comparison of entecavir and adefovir for the treatment of chronic hepatitis B - SciELO. (2012, February 7).
  • A comparison of treatment with adefovir and entecavir for chronic hepatitis B in China: The 2-year results of a prospective study - PMC. (n.d.).
  • What is the mechanism of Adefovir Dipivoxil? - Patsnap Synapse. (2024, July 17).
  • (PDF) Compare with safety and efficacy of entecavir and adefovir dipivoxil combination therapy and tenofovir disoproxil fumarate monotherapy for chronic hepatitis B patient with adefovir-resistant - ResearchGate. (2026, January 12).
  • Adefovir Dipivoxil: Package Insert / Prescribing Info / MOA - Drugs.com. (2025, July 27).
  • What is Adefovir Dipivoxil used for? - Patsnap Synapse. (2024, June 14).
  • Adefovir - LiverTox - NCBI Bookshelf - NIH. (2016, February 15).
  • Effect of Entecavir Combined with Adefovir Dipivoxil on Clinical Efficacy and TNF-α and IL-6 Levels in Patients with Hepatitis B Cirrhosis - PMC. (2021, August 24).
  • A placebo-controlled phase I/II study of adefovir dipivoxil in patients with chronic hepatitis B virus infection - PubMed. (n.d.).
  • Adefovir dipivoxil for the treatment of hepatitis B e antigen-positive chronic hepatitis B - PubMed. (2003, February 27).
  • Comparison of the Antiviral Effects of Different Nucleos(t)ide Analogues in Chinese Patients with Chronic Hepatitis B - NIH. (n.d.).
  • Comparison of the 48-week efficacy between entecavir and adefovir in HBeAg-positive nucleos(t)ide-naïve Asian patients with chronic hepatitis B: a meta-analysis - PMC. (n.d.).

Sources

Comparative

Comparative Analysis of Nucleotide Analogs in Antiviral Therapy: A Deep Dive into Adefovir Dipivoxil and its Congeners, with a Perspective on Novel Derivatives like N6-Hydroxymethyl Adefovir Dipivoxil

Introduction: The Enduring Challenge of Viral Infections and the Role of Nucleotide Analogs The global health landscape is continually challenged by persistent viral infections, most notably chronic hepatitis B (CHB) and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Challenge of Viral Infections and the Role of Nucleotide Analogs

The global health landscape is continually challenged by persistent viral infections, most notably chronic hepatitis B (CHB) and human immunodeficiency virus (HIV). Nucleotide reverse transcriptase inhibitors (NRTIs), a class of nucleotide analogs, represent a cornerstone of the therapeutic arsenal against these diseases. These agents act as deceptive substrates for viral polymerases, leading to the termination of viral DNA chain elongation and subsequent inhibition of viral replication.

Adefovir dipivoxil, an early entrant in this class, demonstrated significant efficacy against hepatitis B virus (HBV). However, its clinical utility has been tempered by dose-dependent nephrotoxicity. This has spurred the development of next-generation nucleotide analogs, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), which offer improved safety and efficacy profiles.

This guide provides a comparative analysis of these key nucleotide analogs. We will delve into their mechanisms of action, compare their antiviral potency and pharmacokinetic properties using experimental data, and provide detailed protocols for their evaluation. Furthermore, we will explore the potential of novel derivatives, such as the less-characterized N6-Hydroxymethyl Adefovir Dipivoxil, and hypothesize on how such modifications could refine the therapeutic window of existing nucleotide analogs. This analysis is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of antiviral agents.

The intricate dance of activation: Mechanism of Action of Nucleotide Analog Prodrugs

Nucleotide analogs are administered as prodrugs to enhance their oral bioavailability and facilitate entry into target cells. Once inside the cell, they undergo a series of enzymatic transformations to their active triphosphate form. This active metabolite then competes with the natural deoxynucleotide triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral reverse transcriptase (in the case of HIV) or polymerase (in the case of HBV). As these analogs lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, their incorporation results in immediate chain termination.

The efficiency of this activation cascade and the stability of the resulting active metabolite are critical determinants of the drug's antiviral potency and duration of action.

Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Nucleotide Analog Prodrug (e.g., Adefovir Dipivoxil, TDF, TAF) Intermediate Intermediate Metabolite (e.g., Adefovir, Tenofovir) Prodrug->Intermediate Esterase Hydrolysis Diphosphate Active Diphosphate Metabolite (e.g., Adefovir-DP, Tenofovir-DP) Intermediate->Diphosphate Cellular Kinase Phosphorylation Incorporation Incorporation into Viral DNA Diphosphate->Incorporation Viral Polymerase Termination Chain Termination Incorporation->Termination

Caption: Generalized activation pathway of nucleotide analog prodrugs.

A Comparative Look at Key Nucleotide Analogs

A comprehensive evaluation of nucleotide analogs requires a multi-faceted approach, encompassing their intrinsic antiviral activity, cellular toxicity, and pharmacokinetic properties. Below is a comparative summary of Adefovir Dipivoxil, Tenofovir Disoproxil Fumarate (TDF), and Tenofovir Alafenamide (TAF).

Antiviral Potency and Cytotoxicity

The in vitro antiviral activity of these compounds is typically assessed in cell culture models of HBV or HIV infection. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%. Conversely, the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial measure of a drug's therapeutic window.

CompoundTarget VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Adefovir DipivoxilHBVHepG2 2.2.150.2-1.2>500>417
Tenofovir Disoproxil Fumarate (TDF)HBVHepG2 2.2.150.1-1.4>100>71
HIV-1MT-40.005-0.02>100>5000
Tenofovir Alafenamide (TAF)HBVHepG2 2.2.150.005-0.02>100>5000
HIV-1MT-40.001-0.003>100>33000

Data presented are representative values from multiple studies and may vary depending on the specific experimental conditions.

Interpretation of the Data:

  • TAF demonstrates superior potency against both HBV and HIV compared to TDF and Adefovir Dipivoxil, as evidenced by its lower EC50 values.

  • All three compounds exhibit a favorable selectivity index , indicating a high degree of specificity for viral polymerases over host cell DNA polymerases.

Pharmacokinetic Properties

The pharmacokinetic profiles of these prodrugs are a key differentiator, particularly concerning their plasma stability and intracellular delivery of the active metabolite.

ParameterAdefovir DipivoxilTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Oral Bioavailability~30-60%~25-40%~25% (with high-fat meal)
Plasma Half-life (Prodrug)< 1 hour< 1 hour~0.5 hours
Intracellular Half-life (Active Metabolite)~18 hours~17 hours>50 hours
Primary Route of EliminationRenalRenalPrimarily metabolized, then renal

Key Insights from Pharmacokinetic Data:

  • TAF's innovation lies in its plasma stability and efficient intracellular delivery. TAF is more stable in plasma than TDF, leading to lower systemic exposure to the parent drug (tenofovir) and more targeted delivery to target cells (lymphocytes and hepatocytes). This results in a significantly longer intracellular half-life of the active metabolite, tenofovir diphosphate.

  • The reduced plasma levels of tenofovir with TAF are associated with a more favorable renal and bone safety profile compared to TDF.

  • Adefovir dipivoxil's dose is limited by its potential for nephrotoxicity at higher concentrations .

The Enigma of N6-Hydroxymethyl Adefovir Dipivoxil: A Forward-Looking Perspective

While "N6-Hydroxymethyl Adefovir Dipivoxil" is not a widely characterized compound in the current scientific literature, we can hypothesize its potential properties based on established principles of medicinal chemistry. The addition of a hydroxymethyl group to the N6 position of the adenine base could have several implications:

  • Altered Hydrogen Bonding: This modification could change the hydrogen bonding pattern of the molecule, potentially affecting its interaction with the active site of the viral polymerase. This could either enhance or decrease its inhibitory activity.

  • Impact on Phosphorylation: The efficiency of the intracellular phosphorylation cascade could be influenced by this structural change. The modified base might be a better or worse substrate for the cellular kinases responsible for converting the monophosphate to the active diphosphate form.

  • Potential for Increased Selectivity: The modification might create a more specific interaction with the viral polymerase compared to host DNA polymerases, potentially leading to an improved selectivity index.

  • Metabolic Stability: The hydroxymethyl group could be a site for further metabolism, potentially impacting the intracellular half-life of the active metabolite.

The definitive impact of this modification can only be ascertained through empirical testing. The experimental protocols outlined below provide a roadmap for the comprehensive evaluation of such novel nucleotide analog derivatives.

Essential Experimental Protocols for the Evaluation of Nucleotide Analogs

The following protocols provide a standardized framework for the in vitro assessment of novel nucleotide analogs.

Antiviral Activity Assay (HBV - HepG2 2.2.15 Cell Line)

This assay quantifies the inhibition of HBV replication in a stable, HBV-producing cell line.

Methodology:

  • Cell Seeding: Seed HepG2 2.2.15 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., N6-Hydroxymethyl Adefovir Dipivoxil) and a reference compound (e.g., Adefovir Dipivoxil) in cell culture medium. Add the diluted compounds to the cells. Include a "no drug" control.

  • Incubation: Incubate the plates for 6-8 days, replacing the medium with fresh compound-containing medium every 2-3 days.

  • Quantification of Viral DNA: After incubation, lyse the cells and extract the supernatant. Quantify the amount of HBV DNA in the supernatant using quantitative PCR (qPCR).

  • Data Analysis: Calculate the percentage of viral replication inhibition for each compound concentration relative to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the compound on cell viability.

Methodology:

  • Cell Seeding: Seed HepG2 cells (or another relevant cell line) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the cells. Include a "no cell" control (medium only) and a "no drug" control (cells with medium).

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.

Experimental_Workflow Start Start: Novel Nucleotide Analog Antiviral Antiviral Activity Assay (e.g., HBV qPCR) Start->Antiviral Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity EC50 Determine EC50 Antiviral->EC50 CC50 Determine CC50 Cytotoxicity->CC50 SI Calculate Selectivity Index (SI) (CC50 / EC50) EC50->SI CC50->SI PK Pharmacokinetic Studies (In vivo / In vitro) SI->PK Conclusion Comprehensive Profile of Analog PK->Conclusion

Caption: Workflow for the preclinical evaluation of novel nucleotide analogs.

Conclusion and Future Directions

The landscape of antiviral therapy is one of continuous evolution. While Adefovir Dipivoxil laid important groundwork, its limitations paved the way for the development of superior nucleotide analogs like TDF and, more recently, TAF, which offers an optimized balance of potency and safety. The comparative analysis presented herein underscores the critical importance of considering not only the intrinsic antiviral activity of a compound but also its pharmacokinetic profile and intracellular metabolism.

The exploration of novel derivatives, exemplified by the hypothetical N6-Hydroxymethyl Adefovir Dipivoxil, represents the next frontier in this field. By leveraging established experimental workflows and a deep understanding of structure-activity relationships, the scientific community can continue to refine and improve upon this vital class of antiviral agents. The systematic evaluation of such novel compounds is paramount to identifying the next generation of therapies that can offer enhanced efficacy, improved safety, and a higher barrier to the development of drug resistance.

References

  • Adefovir Dipivoxil in the Treatment of Chronic Hepatitis B. (Source: National Center for Biotechnology Information) [Link]

  • Tenofovir Alafenamide versus Tenofovir Disoproxil Fumarate for the Treatment of HBeAg-Positive Chronic Hepatitis B Virus Infection. (Source: The Lancet Gastroenterology & Hepatology) [Link]

  • Tenofovir alafenamide: a novel prodrug of tenofovir for the treatment of human immunodeficiency virus. (Source: National Center for Biotechnology Information) [Link]

  • In Vitro Antiviral Activity and Resistance Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir. (Source: American Society for Microbiology) [Link]

  • The MTT Assay: A Method for the Measurement of Cell Proliferation and Viability. (Source: JoVE) [Link]

Validation

Benchmarking the activity of N6-Hydroxymethyl Adefovir Dipivoxil against known HBV inhibitors

Part 1: Executive Summary & Technical Context The Compound of Interest N6-Hydroxymethyl Adefovir Dipivoxil (N6-HM-ADV) is not a novel therapeutic candidate but a critical process impurity (often designated as Impurity I...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Context

The Compound of Interest

N6-Hydroxymethyl Adefovir Dipivoxil (N6-HM-ADV) is not a novel therapeutic candidate but a critical process impurity (often designated as Impurity I or Impurity 4) found in the synthesis and storage of Adefovir Dipivoxil (ADV-DP).

Structurally, it is the N6-hemiaminal adduct of the parent prodrug. It forms when the pivaloyloxymethyl (POM) ester groups hydrolyze, releasing pivalic acid and formaldehyde . The liberated formaldehyde reacts electrophilically with the exocyclic N6-amino group of the adenine base.

The Benchmarking Imperative

In drug development, particularly under ICH Q3A/B guidelines, impurities must be qualified if they exceed specific thresholds. The objective of benchmarking N6-HM-ADV against known inhibitors is two-fold:

  • Efficacy Exclusion: Confirm that the impurity does not possess "super-potency" that could alter the clinical dose-response profile.

  • Safety Profiling: Determine if the N6-modification or its potential reversion (releasing formaldehyde) introduces enhanced cytotoxicity compared to the parent drug.

Mechanistic Hypothesis

The N6-amino group of adenine is essential for Watson-Crick base pairing (acting as a hydrogen bond donor to Thymine).

  • Prediction: The N6-hydroxymethyl substitution creates steric bulk and removes a proton donor. Consequently, the intrinsic affinity of the N6-HM metabolite for the HBV polymerase active site should be significantly reduced compared to the parent, unless the modification is labile and reverts to Adefovir Dipivoxil under physiological conditions.

Part 2: Benchmarking Data (Comparative Analysis)

The following data represents a synthesis of standard industry values for the comparators and the expected/representative profile for N6-HM-ADV based on structure-activity relationship (SAR) principles of N6-substituted acyclic nucleoside phosphonates (ANPs).

Table 1: Antiviral Potency (EC50) and Cytotoxicity (CC50)
CompoundClassEC50 (HBV WT)EC50 (rtM204V Mutant)CC50 (HepG2 Cells)Selectivity Index (SI)
Adefovir Dipivoxil (ADV-DP) Prodrug (Bis-POM)0.01 – 0.1 µM 0.01 – 0.1 µM> 50 µM> 500
Adefovir (PMEA) Parent Active0.5 – 1.0 µM*0.5 – 1.0 µM> 200 µM> 200
Tenofovir DF (TDF) Prodrug (Bis-POC)0.005 – 0.02 µM0.005 – 0.02 µM> 100 µM> 5000
Entecavir (ETV) Nucleoside Analog0.0001 – 0.001 µM> 1.0 µM (Resistant)> 50 µM> 50,000
N6-HM-ADV (Impurity) Formaldehyde Adduct > 1.0 µM (Predicted) > 1.0 µM ~20 - 40 µM < 40

*Note: Adefovir (parent) has higher EC50 in cell-based assays due to poor membrane permeability compared to its prodrugs.

Interpretation of Results
  • Potency Loss: N6-HM-ADV is expected to be 10-100x less potent than ADV-DP. The hydroxymethyl group disrupts the obligate hydrogen bonding required for the polymerase to recognize the nucleotide analog.

  • Cytotoxicity Risk: While less potent antivirally, N6-HM-ADV may exhibit higher cytotoxicity (lower CC50) than the parent. This is because the hemiaminal is unstable; intracellular decomposition releases formaldehyde, a known cellular toxin, directly within the cell.

Part 3: Mechanism of Action & Formation Pathway

The formation of N6-HM-ADV is a degradation pathway, while its activity depends on whether it acts as a "dead-end" metabolite or a formaldehyde donor.

G ADV_DP Adefovir Dipivoxil (Bis-POM Prodrug) Hydrol Hydrolysis (Spontaneous/Esterase) ADV_DP->Hydrol N6_HM N6-Hydroxymethyl ADV-DP (Impurity) ADV_DP->N6_HM Direct Reaction (Storage/Degradation) Formaldehyde Formaldehyde (HCHO Release) Hydrol->Formaldehyde Byproduct PMEA Adefovir (Active Metabolite) Hydrol->PMEA Desired Pathway Formaldehyde->N6_HM Electrophilic Attack on N6-Amine N6_HM->PMEA Reversion? (Unstable Hemiaminal)

Figure 1: The degradation pathway of Adefovir Dipivoxil leading to the formation of the N6-Hydroxymethyl impurity via formaldehyde release.

Part 4: Experimental Protocols

To generate the data in Table 1, the following self-validating protocols must be employed. These protocols utilize the HepG2.2.15 cell line, which stably expresses HBV.

Protocol A: In Vitro Antiviral Efficacy (EC50)

Objective: Quantify the inhibition of HBV DNA replication.

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well collagen-coated plates at

    
     cells/well. Culture in DMEM + 10% FBS + G418 (380 µg/mL).
    
  • Compound Treatment:

    • Prepare 10 mM stock of N6-HM-ADV in DMSO.

    • Perform serial 3-fold dilutions (range: 0.001 µM to 100 µM).

    • Include controls: Vehicle (DMSO) , ADV-DP (Positive Control) , and TDF (Reference) .

    • Treat cells for 9 days , refreshing media and drug every 3 days.

  • DNA Extraction:

    • Harvest culture supernatant (extracellular virions).

    • Lyse virions using Proteinase K/SDS buffer.

    • Extract DNA using silica-column purification (e.g., QIAamp MinElute).

  • qPCR Quantification:

    • Target: HBV S-gene or Core gene.

    • Primers:

      • Fwd: 5'-GTGTCTGCGGCGTTTTATCA-3'

      • Rev: 5'-GACAAACGGGCAACATACCT-3'

      • Probe: 5'-FAM-CCTCTKCATCCTGCTGCTATGCCTCATC-TAMRA-3'

    • Normalize viral copies to untreated control.

  • Analysis: Fit dose-response curves using a 4-parameter logistic regression (GraphPad Prism) to calculate EC50.

Protocol B: Cytotoxicity Assessment (CC50)

Objective: Distinguish antiviral suppression from host cell death.

  • Setup: Run in parallel with Protocol A using the same drug concentrations.

  • Reagent: Use CCK-8 (Cell Counting Kit-8) or MTS assay. Avoid MTT if possible, as it can sometimes interact with nucleotide metabolism.

  • Incubation: Add CCK-8 reagent (10 µL/well) on Day 9. Incubate for 2-4 hours at 37°C.

  • Readout: Measure absorbance at 450 nm.

  • Calculation:

    
    .
    
Workflow Diagram

Workflow cluster_Assays Parallel Readouts Start HepG2.2.15 Seeding (Day 0) Treat Drug Treatment (Days 1, 4, 7) Start->Treat Harvest Harvest Supernatant (Day 9) Treat->Harvest Tox CCK-8 (Viability) Endpoint: CC50 Treat->Tox Parallel Plate qPCR qPCR (Viral Load) Endpoint: EC50 Harvest->qPCR

Figure 2: Experimental workflow for simultaneous determination of antiviral potency and cytotoxicity.

Part 5: References

  • Marcellin, P., et al. (2003).[1] "Adefovir Dipivoxil for the Treatment of Hepatitis B e Antigen–Negative Chronic Hepatitis B." New England Journal of Medicine. Link

  • Hadziyannis, S.J., et al. (2003).[1] "Adefovir Dipivoxil for the Treatment of Hepatitis B e Antigen–Positive Chronic Hepatitis B." New England Journal of Medicine. Link

  • Shishodia, S., et al. (2018). "NMR analyses on N-hydroxymethylated nucleobases – implications for formaldehyde toxicity and nucleic acid demethylases." Organic & Biomolecular Chemistry. Link

  • Korba, B.E., & Gerin, J.L. (1992). "Use of a standardized cell culture assay to assess activities of nucleoside analogs against hepatitis B virus replication." Antiviral Research. Link

  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation. Link

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of N6-Hydroxymethyl Adefovir Dipivoxil

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N6-Hydroxymethyl Adefovir Dipivoxil (CAS No. 323201-04-3).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N6-Hydroxymethyl Adefovir Dipivoxil (CAS No. 323201-04-3). As a derivative and potential impurity of the antiviral agent Adefovir Dipivoxil, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and protect the environment.[1][2] This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with established safety protocols to create a self-validating system for waste management.

Part 1: Hazard Assessment and Characterization

1.1 Chemical and Pharmacological Profile

N6-Hydroxymethyl Adefovir Dipivoxil is structurally related to Adefovir Dipivoxil, a prodrug of Adefovir.[1][3] Adefovir itself is an acyclic nucleotide analog that inhibits viral DNA polymerase and reverse transcriptase, thereby terminating nucleic acid chain elongation.[4][5] This mechanism of action is the basis for its antiviral activity against Hepatitis B virus and other viruses.[6] Compounds that interfere with DNA synthesis are often treated as potentially cytotoxic or genotoxic and must be handled accordingly.[7]

1.2 The Prodrug Moiety: A Key Disposal Consideration

The "dipivoxil" component denotes two pivaloyloxymethyl (POM) esters.[8] These pro-moieties are designed to enhance lipophilicity and cellular uptake. Once inside the body, cellular esterases hydrolyze the POM groups to release the active drug (Adefovir), pivalic acid, and formaldehyde.[9]

The potential for hydrolysis to generate formaldehyde, a known human carcinogen, is a significant concern during waste management. Any degradation of N6-Hydroxymethyl Adefovir Dipivoxil in the environment or during improper treatment could release this hazardous byproduct.

1.3 Regulatory Classification: A Precautionary Approach

In the absence of specific data, N6-Hydroxymethyl Adefovir Dipivoxil must be managed as hazardous pharmaceutical waste. This aligns with the guidelines established by the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a framework for the "cradle-to-grave" management of hazardous waste.[10][11] Disposing of this compound down the drain or in the regular trash is strictly prohibited, as this can lead to contamination of water systems and pose ecological risks.[10][12]

Hazard ConsiderationImplication for DisposalSupporting Rationale
Antiviral Nucleotide Analog Potential for cytotoxicity and genotoxicity. Must be handled as hazardous chemical waste.Mechanism involves inhibition of DNA synthesis, a hallmark of many cytotoxic agents.[4][13][14]
Pivaloyloxymethyl (POM) Esters Degradation can release formaldehyde, a carcinogen. Requires a disposal method that ensures complete destruction.Hydrolysis of the prodrug moiety is a known metabolic pathway.[9]
Lack of Specific Toxicity Data The precautionary principle applies. Assume the compound is hazardous.Standard practice for novel or uncharacterized research chemicals.[15]
Parent Compound Hazards Adefovir is "Toxic if swallowed"[16]; Adefovir Dipivoxil is "Harmful if swallowed, in contact with skin or if inhaled."[17]The derivative is likely to share a similar hazard profile.

Part 2: Personnel Safety and Pre-Disposal Handling

Prior to disposal, ensuring the safety of laboratory personnel during handling is paramount.

2.1 Required Personal Protective Equipment (PPE)

All handling and disposal preparation activities must be conducted while wearing appropriate PPE to prevent exposure via inhalation, ingestion, or skin contact.[17]

  • Eye Protection: ANSI-rated safety glasses or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves. Double-gloving is recommended.

  • Body Protection: A fully buttoned laboratory coat.

  • Respiratory Protection: If there is a risk of aerosolization (e.g., during a spill cleanup of powder), a NIOSH-approved respirator (e.g., N95) is required.[17] All handling of solids should be performed in a chemical fume hood or other ventilated enclosure.[18]

2.2 Spill Management

In the event of a spill, the area should be immediately secured.

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, cover liquid spills with an absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Carefully collect all contaminated materials using non-sparking tools and place them into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent, and dispose of all cleanup materials as hazardous waste.

  • Report the spill to your institution's Environmental Health & Safety (EHS) department.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures that all waste streams containing N6-Hydroxymethyl Adefovir Dipivoxil are managed in a compliant and safe manner.

Step 1: Waste Identification and Segregation

Proper segregation at the point of generation is the most critical step in a successful waste management program.[19]

  • Designate as Hazardous Chemical Waste: All waste containing N6-Hydroxymethyl Adefovir Dipivoxil, including pure compound, solutions, contaminated labware (pipette tips, tubes), and contaminated PPE, must be disposed of as hazardous chemical waste.

  • DO NOT dispose of this waste in regular trash, biohazard (red bag) waste, or sharps containers intended for biohazardous sharps only.[7][20]

  • DO NOT mix this waste with incompatible chemicals. Maintain separate waste streams for different chemical classes to prevent dangerous reactions.[20]

Step 2: Containerization

Select appropriate containers to prevent leaks and exposures.[21]

  • Solid Waste: Collect pure compound, contaminated wipes, gels, and PPE in a durable, leak-proof plastic container with a secure, screw-top lid. A wide-mouth plastic pail or drum is often suitable.[20]

  • Liquid Waste: Collect solutions containing the compound in a chemically compatible, shatter-resistant container (e.g., polyethylene or glass, if compatible) with a leak-proof screw cap. Do not fill containers beyond 90% capacity to allow for expansion.

  • Empty Stock Bottles: A container that held a hazardous chemical is not considered "RCRA empty" unless specific rinsing procedures are followed.[7][15] It is best practice to dispose of the original stock bottle with its label intact as hazardous waste.

Step 3: Labeling

All hazardous waste containers must be accurately and clearly labeled from the moment the first piece of waste is added.[22]

  • Use your institution's official Hazardous Waste Label.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "N6-Hydroxymethyl Adefovir Dipivoxil" and any other chemical constituents in the container (e.g., solvents, buffers), with percentages.

    • The specific hazard characteristics (e.g., Toxic).

    • The date when waste was first added to the container (Accumulation Start Date).

    • The name and contact information of the principal investigator or laboratory.

Step 4: Storage (Satellite Accumulation)

Store properly containerized and labeled waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[22]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Keep waste containers securely closed at all times, except when adding waste.

  • Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 5: Arranging for Final Disposal

Final disposal must be managed through your institution's EHS department or a licensed hazardous waste contractor.[23][24]

  • Once a waste container is full, or if it has been in storage for a designated period (typically not to exceed one year), contact your EHS office to schedule a waste pickup.[22]

  • Do not attempt to treat or dispose of the chemical waste yourself.

  • The preferred and most effective method for final disposal of pharmaceutical waste is high-temperature incineration by a licensed facility.[25][26] This process ensures the complete destruction of the active pharmaceutical ingredient and its hazardous byproducts like formaldehyde.

G cluster_generation Point of Generation cluster_segregation Segregation & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal gen Waste Generated (N6-Hydroxymethyl Adefovir Dipivoxil) solid Solid Waste (e.g., contaminated PPE, vials) Place in Labeled Solid Waste Container gen->solid Segregate Immediately liquid Liquid Waste (e.g., experimental solutions) Place in Labeled Liquid Waste Container gen->liquid Segregate Immediately saa Store in Designated Satellite Accumulation Area (SAA) - Container Closed - Secondary Containment for Liquids solid->saa liquid->saa pickup Request Waste Pickup from Institutional EHS saa->pickup When container is full transport Transport by Licensed Hazardous Waste Vendor pickup->transport incinerate High-Temperature Incineration transport->incinerate

Caption: Waste Disposal Workflow for N6-Hydroxymethyl Adefovir Dipivoxil.

Part 4: Decontamination of Reusable Labware

For reusable glassware or equipment, a thorough decontamination process is required.

  • Rinse the labware with a small amount of a suitable solvent (one that dissolves the compound and is compatible with your waste stream). This initial rinsate is considered acutely hazardous and must be collected and disposed of as hazardous liquid waste.[15]

  • Follow this with a triple rinse using the same solvent, collecting all rinsate as hazardous waste.[15]

  • After the solvent rinse, the labware can typically be washed using standard laboratory detergents.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of N6-Hydroxymethyl Adefovir Dipivoxil, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.

References

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N6-Hydroxymethyl Adefovir Dipivoxil

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N6-Hydroxymethyl Adefovir Dipivoxil. The following procedural guidance is designed...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N6-Hydroxymethyl Adefovir Dipivoxil. The following procedural guidance is designed to ensure the safe handling of this potent pharmaceutical compound, from initial preparation to final disposal, grounded in established safety protocols for hazardous and cytotoxic substances.

Understanding the Hazard: Risk Assessment of N6-Hydroxymethyl Adefovir Dipivoxil

The primary routes of potential exposure in a laboratory setting are:

  • Inhalation: Aerosolization of the powdered compound.

  • Dermal Contact: Direct skin contact with the solid or solutions.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.

  • Ocular Exposure: Splashes of solutions containing the compound.

Given these risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is based on a risk assessment of the procedures being performed. For all handling of N6-Hydroxymethyl Adefovir Dipivoxil, the following minimum PPE is mandatory.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against dermal absorption. Double-gloving offers protection in case the outer glove is breached.[6]
Lab Coat/Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects the wearer's clothing and skin from contamination. The back-closing design minimizes the risk of front-of-body contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes and aerosols. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[7]
Respiratory Protection An N95 respirator is recommended as a minimum precaution.[8]Protects against the inhalation of fine particles and aerosols that may be generated during handling.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure risk.

Preparation and Handling Area
  • All work with N6-Hydroxymethyl Adefovir Dipivoxil powder should be conducted within a certified chemical fume hood or a ventilated cabinet to control airborne contaminants.[9][10]

  • Access to the handling area should be restricted to authorized personnel.[10]

Donning PPE: A Sequential Approach

The order in which PPE is put on is critical to ensure complete protection.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown: Put on the disposable gown, ensuring it is securely closed at the back.

  • Respiratory Protection: Don the N95 respirator, ensuring a proper seal.

  • Eye Protection: Put on chemical splash goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the first, extending the cuffs over the gown's sleeves.

During Handling
  • Use mechanical pipetting devices; do not mouth pipette.[11]

  • Handle the compound carefully to minimize the creation of dust or aerosols.[9][11]

  • All materials that come into contact with the compound should be considered contaminated.

Doffing PPE: A Contamination-Avoidance Protocol

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated cytotoxic waste container.

  • Gown: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out. Dispose of it in the cytotoxic waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection by handling the strap, not the front.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Waste

All materials contaminated with N6-Hydroxymethyl Adefovir Dipivoxil are considered cytotoxic waste and must be disposed of according to institutional and local regulations.[12][13][14]

  • Waste Segregation: All contaminated items (gloves, gowns, pipette tips, etc.) must be placed in clearly labeled, leak-proof cytotoxic waste containers.[13][15] These containers are often color-coded, typically purple or yellow with a cytotoxic symbol.[14][16]

  • Sharps: Any contaminated sharps (needles, etc.) must be disposed of in a designated, puncture-resistant cytotoxic sharps container.[14]

  • Final Disposal: Cytotoxic waste is typically disposed of via high-temperature incineration.[16]

Emergency Procedures: Spill and Exposure Management

Spill Management
  • Evacuate: Clear the immediate area of all personnel.

  • Isolate: Secure the area to prevent entry.

  • PPE: Don appropriate PPE, including respiratory protection.

  • Contain: Use a spill kit with absorbent materials to contain the spill.

  • Clean: Decontaminate the area as per your institution's protocol for cytotoxic agents.

  • Dispose: All cleanup materials must be disposed of as cytotoxic waste.[12]

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to an area with fresh air.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and report the incident to your supervisor.

Visual Workflow for PPE and Disposal

The following diagram illustrates the key decision points and workflow for handling N6-Hydroxymethyl Adefovir Dipivoxil.

PPE_Workflow Workflow for Handling N6-Hydroxymethyl Adefovir Dipivoxil cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Doffing start Start Handling Procedure risk_assessment Risk Assessment: Potent Compound start->risk_assessment select_ppe Select Appropriate PPE risk_assessment->select_ppe don_ppe Don PPE in Sequence select_ppe->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound spill_check Spill Occurred? handle_compound->spill_check dispose_waste Dispose of Contaminated Materials in Cytotoxic Waste handle_compound->dispose_waste spill_check->handle_compound No spill_protocol Follow Spill Protocol spill_check->spill_protocol Yes spill_protocol->handle_compound doff_ppe Doff PPE in Sequence dispose_waste->doff_ppe hand_hygiene Perform Final Hand Hygiene doff_ppe->hand_hygiene end_procedure End of Procedure hand_hygiene->end_procedure

Caption: PPE and Disposal Workflow Diagram.

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